Octadecyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66466. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-isocyanatooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQYHPOSSHSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038727 | |
| Record name | Octadecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112-96-9 | |
| Record name | Octadecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ297B5H72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Octadecyl Isocyanate from Octadecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing octadecyl isocyanate from octadecylamine. The document details both the traditional phosgenation method and a more contemporary phosgene-free approach using triphosgene. It includes detailed experimental protocols, a comparative summary of reaction parameters, and visual representations of the synthetic pathways and workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a long-chain aliphatic isocyanate that serves as a crucial intermediate in the synthesis of a variety of valuable compounds. Its applications span from the creation of specialized polymers and coatings to its use as a derivatizing agent for biomolecules in drug development and as a surface modifier for materials. The synthesis of this compound primarily relies on the conversion of the primary amine group of octadecylamine into an isocyanate functionality. This guide will explore the two most prevalent methods for achieving this transformation.
Synthetic Methodologies
The conversion of octadecylamine to this compound can be broadly categorized into two main approaches: a traditional method employing the highly reactive and hazardous gas phosgene, and a safer, more laboratory-friendly method utilizing a solid phosgene equivalent, triphosgene.
Phosgene-Based Synthesis
The reaction of octadecylamine with phosgene is a well-established industrial method for producing this compound.[1][2] This process typically occurs in two stages: an initial "cold phosgenation" to form an intermediate carbamoyl chloride, followed by a "hot phosgenation" or thermal decomposition to yield the final isocyanate product.[3]
Reaction Pathway:
Figure 1: Phosgene-based synthesis of this compound.
Phosgene-Free Synthesis using Triphosgene
To circumvent the hazards associated with gaseous phosgene, solid and less hazardous phosgene equivalents are often employed in laboratory settings. Triphosgene (bis(trichloromethyl) carbonate) is a common and effective reagent for this purpose. The reaction of octadecylamine with triphosgene in the presence of a base, such as sodium carbonate, provides a milder and safer route to this compound.[4]
Reaction Pathway:
Figure 2: Triphosgene-based synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from octadecylamine via the phosgene and triphosgene methods.
| Parameter | Phosgene Method | Triphosgene Method |
| Phosgenating Agent | Phosgene (COCl₂) | Triphosgene |
| Solvent | Chlorobenzene[2] | Dichloromethane[4] |
| Base | Not explicitly required | Sodium Carbonate[4] |
| Temperature | 0-10°C then heat (e.g., 130°C)[3] | 20°C[4] |
| Reaction Time | Not specified | 2 hours[4] |
| Reported Yield | Not specified in detail | 60%[4] |
| Purification | Distillation under reduced pressure[2] | Not specified, likely chromatographic or distillation |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These are based on established procedures for isocyanate synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Representative Protocol for Phosgene-Based Synthesis
Materials:
-
Octadecylamine
-
Chlorobenzene (anhydrous)
-
Phosgene (as a solution in a suitable solvent or generated in situ)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Cold Phosgenation:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, gas inlet, and thermometer, dissolve octadecylamine in anhydrous chlorobenzene under an inert atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly bubble phosgene gas through the stirred solution or add a pre-cooled solution of phosgene in chlorobenzene. Maintain the temperature below 10°C.
-
The formation of a slurry, the octadecylcarbamoyl chloride hydrochloride intermediate, will be observed.
-
Continue the addition of phosgene until the reaction is complete (can be monitored by IR spectroscopy for the disappearance of the primary amine).
-
-
Hot Phosgenation:
-
After the cold phosgenation is complete, slowly heat the reaction mixture to approximately 130°C while maintaining a slow stream of phosgene.
-
Hydrogen chloride gas will evolve and should be scrubbed through a basic solution.
-
Continue heating and phosgene addition until the slurry dissolves and the evolution of HCl ceases, indicating the formation of the isocyanate.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purge the solution with an inert gas to remove any excess phosgene and dissolved HCl.
-
The solvent (chlorobenzene) is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.[2]
-
Detailed Protocol for Triphosgene-Based Synthesis
This protocol is based on the work of Liu et al. (2005).[4]
Materials:
-
Octadecylamine
-
Triphosgene
-
Sodium Carbonate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a solution of octadecylamine (1.0 eq) in anhydrous dichloromethane, add anhydrous sodium carbonate (2.0 eq).
-
Stir the suspension at room temperature under an inert atmosphere.
-
-
Addition of Triphosgene:
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the stirred suspension of octadecylamine and sodium carbonate at 20°C.
-
-
Reaction:
-
Stir the reaction mixture at 20°C for 2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the sodium carbonate and other solid byproducts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2270 cm⁻¹. The disappearance of the N-H stretching bands of the starting octadecylamine (around 3300-3400 cm⁻¹) also indicates a complete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the long alkyl chain. The protons on the carbon adjacent to the isocyanate group will appear as a triplet around 3.3-3.5 ppm.
-
¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 3: General experimental workflow for this compound synthesis.
Safety Considerations
-
Phosgene: Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene must be carried out in a certified high-performance fume hood with appropriate safety monitoring and personal protective equipment (PPE), including a phosgene sensor badge. A neutralization scrubber for excess phosgene is mandatory.
-
Triphosgene: While safer than phosgene, triphosgene is a lachrymator and is toxic. It should be handled with care in a fume hood, and appropriate PPE should be worn. It can release phosgene upon heating or in the presence of certain nucleophiles.
-
Isocyanates: this compound is a sensitizer and can cause respiratory and skin irritation. Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents: Chlorobenzene and dichloromethane are hazardous solvents. Refer to their respective Safety Data Sheets (SDS) for proper handling and disposal procedures.
This guide provides a foundational understanding of the synthesis of this compound from octadecylamine. Researchers should always consult relevant safety data and perform a thorough risk assessment before undertaking any experimental work.
References
The Electrophilic Heart of Surface Modification: An In-depth Technical Guide to the Reactivity of the Isocyanate Group in Octadecyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in octadecyl isocyanate, a long-chain aliphatic isocyanate increasingly utilized in surface modification, drug delivery systems, and polymer science. Understanding the nuanced reactivity of this functional group is paramount for the rational design and successful implementation of novel materials and therapeutics. This document details the core reactions with key nucleophiles, explores the influence of catalysts and solvents, and provides illustrative experimental protocols.
Core Principles of Isocyanate Reactivity
The isocyanate group (–N=C=O) is a highly electrophilic moiety, rendering it susceptible to nucleophilic attack at the central carbon atom. This inherent reactivity is the foundation of its utility in forming stable covalent linkages with a wide array of functional groups. The long, hydrophobic octadecyl chain (C18H37) of this compound imparts unique properties to the resulting products, such as hydrophobicity, lubricity, and self-assembly capabilities.
The general mechanism involves the attack of a nucleophile on the electron-deficient carbon of the isocyanate group. An electron-withdrawing group attached to the isocyanate can enhance the carbon's electrophilicity and thus increase reactivity, while an electron-donating group can decrease it.[1]
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including alcohols, amines, water, and thiols. These reactions are fundamental to its application in materials science and drug development.
Reaction with Alcohols: Urethane Formation
The reaction of this compound with alcohols yields a stable urethane linkage. This is one of the most common reactions utilized in polyurethane chemistry and for the surface functionalization of materials bearing hydroxyl groups, such as cellulose nanocrystals and various polymers.[2][3][4][5]
General Reaction: R-NCO + R'-OH → R-NH-CO-O-R' (this compound) + (Alcohol) → (Urethane)
The reaction rate is influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary alcohols. The reaction can be catalyzed by both acids and bases, with tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL) being particularly effective.[6][7][8] The reaction temperature can range from room temperature to elevated temperatures (75-80°C) to drive the reaction to completion.[8]
Reaction with Amines: Urea Formation
The reaction of this compound with primary or secondary amines is significantly faster than with alcohols and results in the formation of a highly stable urea linkage.[9] This reaction is often spontaneous and typically does not require a catalyst.[10] It is a valuable tool for conjugating amine-containing molecules and for the synthesis of polyureas.
General Reaction: R-NCO + R'R''-NH → R-NH-CO-NR'R'' (this compound) + (Amine) → (Urea)
This reaction is central to the synthesis of unsymmetrical urea derivatives.[11][12] The reaction is generally carried out in a suitable solvent like DMF, THF, or DCM at room temperature.[10]
Reaction with Water: Hydrolysis and Amine Formation
Isocyanates are sensitive to moisture and react with water in a multi-step process.[3] The initial reaction forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[13][14] The newly formed amine can then react with another molecule of this compound to form a symmetrical di-octadecyl urea.[9] This reaction is often considered a side reaction in polyurethane synthesis as the generation of CO2 can lead to foaming.[4][9]
General Reaction:
-
R-NCO + H₂O → [R-NH-COOH] (Carbamic acid - unstable)
-
[R-NH-COOH] → R-NH₂ + CO₂
-
R-NCO + R-NH₂ → R-NH-CO-NH-R (Symmetrical Urea)
This reactivity necessitates the use of anhydrous solvents and inert atmospheres when handling this compound to avoid unwanted side products.[3]
Reaction with Thiols: Thiocarbamate Formation
The reaction of isocyanates with thiols (mercaptans) produces thiocarbamates. This reaction is generally slower than the reaction with amines or alcohols and often requires a base catalyst, such as a tertiary amine, to proceed at a reasonable rate.[15]
General Reaction: R-NCO + R'-SH → R-NH-CO-S-R' (this compound) + (Thiol) → (Thiocarbamate)
The catalytic action of tertiary amines decreases with increasing steric hindrance around the nitrogen atom.[15] The reaction rate is also influenced by the solvent, with more polar, ionizing solvents favoring the reaction.[15]
Quantitative Data on Reactivity
While specific kinetic data for this compound is not abundant in the literature, the general principles of isocyanate reactivity can be extrapolated from studies on other isocyanates, such as phenyl isocyanate. The following table summarizes typical reaction conditions and relative reactivity.
| Nucleophile | Product | Relative Rate | Typical Catalysts | Typical Solvents |
| Primary Amine | Urea | Very Fast | None required | THF, DCM, DMF |
| Secondary Amine | Urea | Fast | None required | THF, DCM, DMF |
| Primary Alcohol | Urethane | Moderate | Tertiary amines, DBTDL | Toluene, THF, Ethyl Acetate |
| Secondary Alcohol | Urethane | Slow | Tertiary amines, DBTDL | Toluene, THF, Ethyl Acetate |
| Water | Amine + CO₂, then Urea | Moderate | - | - |
| Thiol | Thiocarbamate | Slow | Tertiary amines | Toluene, THF |
| Carboxylic Acid | Amide + CO₂ (via unstable mixed anhydride) | Slow | - | - |
Note: Relative rates are a general guide and can be significantly influenced by steric hindrance, electronic effects, catalyst choice, and solvent.
For the reaction of phenyl isocyanate with 1-propanol, experimental Arrhenius activation energies are in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios.[11][16] It is expected that the long alkyl chain of this compound may introduce steric effects that could slightly decrease the reaction rate compared to smaller alkyl isocyanates.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative procedures for common reactions involving this compound.
Monitoring Isocyanate Reactions via FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time. The strong and distinct absorption band of the isocyanate group's asymmetric stretch, appearing between 2250 and 2285 cm⁻¹, allows for straightforward quantification of its consumption.[6][7][17]
Experimental Workflow:
Procedure:
-
Set up the reaction vessel with an in-situ FTIR probe.
-
Record a background spectrum of the initial reaction mixture (e.g., this compound in a solvent).
-
Initiate the reaction by adding the nucleophile (e.g., alcohol, amine).
-
Continuously collect FTIR spectra at regular intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak around 2270 cm⁻¹.
-
The reaction is considered complete when the isocyanate peak is no longer detectable.
Surface Modification of Cellulose Nanocrystals (CNCs)
This protocol describes the hydrophobization of CNCs using this compound.
Materials:
-
Cellulose nanocrystals (CNCs)
-
This compound
-
Anhydrous toluene
-
Triethylamine (catalyst)
Procedure:
-
Disperse a known amount of dried CNCs in anhydrous toluene via ultrasonication.
-
Add this compound to the CNC suspension. The molar ratio of isocyanate to the estimated surface hydroxyl groups of CNCs should be optimized.
-
Add a catalytic amount of triethylamine.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 24 hours).
-
After the reaction, cool the mixture to room temperature.
-
Separate the modified CNCs by centrifugation.
-
Wash the product repeatedly with toluene and then with ethanol to remove unreacted this compound and the catalyst.
-
Dry the modified CNCs under vacuum.
Synthesis of an Unsymmetrical Urea
This protocol outlines the synthesis of an N-octadecyl-N'-aryl urea.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add a stoichiometric amount of this compound to the amine solution at room temperature with stirring.
-
The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for a few hours (e.g., 2-4 hours).
-
Monitor the reaction completion by thin-layer chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum of an aliquot.
-
Once the reaction is complete, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
The isocyanate group of this compound is a versatile and highly reactive functional group that enables the covalent attachment of a long hydrophobic chain to a wide range of substrates. Its reactions with alcohols, amines, water, and thiols are well-established, providing a robust toolbox for material scientists and drug development professionals. By carefully controlling reaction conditions such as temperature, catalyst, and solvent, the desired products can be obtained in high yields. The ability to monitor these reactions in real-time using techniques like FTIR spectroscopy further enhances the precision and control over the modification process. This technical guide provides a foundational understanding of the reactivity of this compound, empowering researchers to harness its full potential in their respective fields.
References
- 1. CN111116420B - Preparation method of symmetrical urea compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound untuk Modifikasi Nanokristal Selulosa [indonesian.tdimdipolyurethane.com]
- 16. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.remspec.com [m.remspec.com]
An In-depth Technical Guide to the Solubility of Octadecyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of octadecyl isocyanate in various organic solvents. Understanding the solubility of this long-chain aliphatic isocyanate is critical for its application in diverse fields, including the synthesis of novel polymers, surface modification of materials, and the development of drug delivery systems. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with its long, nonpolar alkyl chain (C18) and a polar isocyanate (-NCO) group, exhibits dual characteristics. Its solubility is therefore highly dependent on the nature of the solvent.
Qualitative Solubility of this compound
Available data indicates that this compound is generally soluble in nonpolar and polar aprotic organic solvents and insoluble in water. The long hydrophobic octadecyl chain dominates its solubility profile, making it readily miscible with solvents that have low polarity.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent | IUPAC Name | Solubility |
| Aromatic Hydrocarbons | Toluene | Toluene | Soluble[1][2][3] |
| Benzene | Benzene | Soluble[1][2][3] | |
| Aliphatic Hydrocarbons | Hexane | Hexane | Predicted Soluble |
| Cyclohexane | Cyclohexane | Predicted Soluble | |
| Chlorinated Solvents | Dichloromethane | Dichloromethane | Predicted Soluble |
| Chloroform | Chloroform | Predicted Soluble | |
| Ethers | Diethyl Ether | Ethoxyethane | Predicted Soluble |
| Tetrahydrofuran (THF) | Oxolane | Predicted Soluble | |
| Ketones | Acetone | Propan-2-one | Predicted Soluble |
| Methyl Ethyl Ketone (MEK) | Butan-2-one | Predicted Soluble | |
| Esters | Ethyl Acetate | Ethyl ethanoate | Predicted Soluble |
| Amides | Dimethylformamide (DMF) | N,N-Dimethylformamide | Predicted Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Predicted Soluble |
| Alcohols | Ethanol | Ethanol | Predicted Limited Solubility |
| Methanol | Methanol | Predicted Limited Solubility | |
| Water | Water | Water | Insoluble[2] |
Note: "Predicted Soluble" is based on the principle of "like dissolves like" and the known solubility in toluene and benzene. "Predicted Limited Solubility" is due to the potential for the isocyanate group to react with the hydroxyl group of alcohols.
Experimental Protocol for Determining this compound Solubility
The following protocol describes a general method for the quantitative determination of this compound solubility in an organic solvent using the isothermal equilibrium method, followed by quantification via titration.
1. Materials and Equipment:
- This compound (reagent grade)
- Selected organic solvent (anhydrous, analytical grade)
- Di-n-butylamine solution (standardized, e.g., 0.1 N in a suitable solvent)
- Standardized hydrochloric acid solution (e.g., 0.1 N)
- Bromophenol blue indicator
- Analytical balance (± 0.1 mg)
- Temperature-controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- Burette
- Glass vials with screw caps
2. Procedure:
a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of glass vials. ii. Pipette a known volume of the selected organic solvent into each vial. iii. Tightly cap the vials to prevent solvent evaporation.
b. Equilibration: i. Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). ii. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
c. Separation of Undissolved Solute: i. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle. ii. Centrifuge the vials to ensure complete separation of the solid phase from the saturated solution.
d. Quantification by Titration: i. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. ii. Transfer the aliquot to a clean Erlenmeyer flask. iii. Add a known excess of a standardized di-n-butylamine solution to the flask. The amine will react with the isocyanate groups. iv. Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature. v. Add a few drops of bromophenol blue indicator to the solution. vi. Titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (color change from blue to yellow). vii. Perform a blank titration using the same volume of the di-n-butylamine solution without the this compound sample.
3. Calculation of Solubility:
The concentration of the isocyanate in the saturated solution can be calculated using the following formula:
-
NCO (equivalents/L) = [(V_b - V_s) * N_HCl] / V_a
Where:
-
V_b = Volume of HCl used for the blank titration (L)
-
V_s = Volume of HCl used for the sample titration (L)
-
N_HCl = Normality of the HCl solution (eq/L)
-
V_a = Volume of the aliquot of the saturated solution taken for titration (L)
-
To express the solubility in g/100 mL, the following conversion can be used:
-
Solubility ( g/100 mL) = NCO (equivalents/L) * MW_ODI * 100 / 1000
Where:
-
MW_ODI = Molecular weight of this compound (295.50 g/mol )
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Caption: Logic for predicting this compound solubility.
References
An In-Depth Technical Guide to Safety Precautions for Handling Octadecyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Octadecyl isocyanate (CAS No. 112-96-9) is a long-chain aliphatic isocyanate utilized in various research and development applications, including the surface modification of polymers and the synthesis of novel compounds.[1][2] Its reactive isocyanate group (-NCO) makes it a versatile reagent but also necessitates stringent safety protocols due to its significant health hazards.[1] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance with acute toxicity, as well as corrosive and irritant properties.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][6] |
| Aquatic Hazard (Acute and Long-Term) | Category 3 | H412: Harmful to aquatic life with long lasting effects[4][7] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₇NO[3] |
| Molar Mass | 295.5 g/mol [1][3] |
| Appearance | Colorless, slightly turbid liquid[8] |
| Melting Point | 15-16 °C[9] |
| Boiling Point | 172-173 °C @ 5 mmHg[8] |
| Density | 0.847 g/mL at 25 °C[8] |
| Vapor Pressure | 1 mmHg @ 154 °C[9] |
| Flash Point | >149 °C (>300.2 °F) - closed cup |
Exposure Controls and Personal Protective Equipment (PPE)
Due to the significant hazards, a multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is mandatory.
3.1. Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[3][4] A certified chemical fume hood with a face velocity of 80-120 feet per minute is the primary engineering control to prevent inhalation exposure.[10][11] Local exhaust ventilation (LEV) systems can also be used to capture contaminants at the source.[12]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and regularly maintained eyewash fountains and safety showers for immediate use in case of accidental contact.[4][12]
3.2. Personal Protective Equipment (PPE)
PPE is a critical last line of defense and must be selected based on a thorough risk assessment.[13]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source |
|---|---|---|
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A full-face shield may be required for splash hazards.[4] | Protects against serious eye irritation (H319).[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Butyl rubber).[13][14][15] Thin latex gloves are not suitable.[13] | Prevents skin irritation (H315) and absorption.[3][13] |
| Skin and Body Protection | Protective clothing, such as disposable coveralls or lab coats, must be worn to prevent skin contact.[4][16] | Protects against skin irritation and potential sensitization.[4][13][17] |
| Respiratory Protection | For tasks without adequate engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][12][18] For spraying applications, a supplied-air respirator is required.[13][17] | Protects against inhalation toxicity (H331) and respiratory irritation (H335).[3][13] |
Source:[3][4][12][13][14][15][16][17][18]
Safe Handling and Storage Protocols
4.1. Handling
-
Work under a chemical fume hood to avoid inhaling vapors.[10]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in work areas.[3]
-
Wash hands thoroughly with soap and water after handling.[3][4]
-
Keep containers tightly closed when not in use.[4]
-
Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[10][12]
4.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] The recommended storage temperature is 2-8°C.[4]
-
Store locked up or in an area accessible only to qualified personnel.[10]
-
This material is moisture-sensitive; handle under inert gas if possible.[10][19]
-
Store separately from incompatible materials such as oxidizing agents, acids, alcohols, and water.[10][11][13] Isocyanates react with water to produce carbon dioxide, which can cause a dangerous pressure buildup in sealed containers.[13]
Emergency Procedures
5.1. First Aid Measures
Immediate action is critical in the event of exposure. First aiders must protect themselves before assisting.[10]
Table 4: First Aid Measures by Exposure Route
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][4][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[3][4][10] |
| Eye Contact | Immediately flush eyes with copious amounts of clean, fresh water for at least 15-30 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][10][20] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Have the person drink water (two glasses at most) to dilute the chemical. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][4][10] |
5.2. Experimental Protocol: Minor Spill Cleanup
This protocol is for minor spills that can be safely handled by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.[11][20]
-
Immediate Actions:
-
Don Personal Protective Equipment (PPE):
-
Containment and Absorption:
-
Neutralization:
-
Prepare a decontamination solution. Common formulations include:
-
Carefully and slowly apply the decontamination solution to the absorbed spill, working from the outside in to minimize splashing.
-
Allow the mixture to react for at least 10 minutes.[20]
-
-
Collection and Disposal:
-
Using non-sparking tools, collect the absorbed and neutralized material into a labeled, open-top container.[20]
-
Crucially, do not seal the container immediately. The neutralization reaction can generate carbon dioxide gas, which could pressurize and rupture a sealed container.[13][18][20]
-
Wipe the spill area again with the decontamination solution, followed by water.
-
Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.[10][20]
-
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[3]
-
Hazardous Combustion Products: Burning releases toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][10]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9][10]
Toxicological Information
Exposure can lead to both acute and chronic health effects. Skin and eye contact may result in inflammation, redness, itching, and pain.[4] Inhalation can cause severe irritation of the respiratory system.[4] Isocyanates as a class are known sensitizers, meaning that initial exposure can lead to the development of allergic reactions, including asthma-like symptoms, upon subsequent exposures, even at very low concentrations.[8][13]
Table 5: Acute Toxicological Data
| Route | Species | Value |
|---|---|---|
| Oral (ATE) | - | 100 mg/kg[3] |
| Intravenous (LD50) | Mouse | 100 mg/kg[8][9] |
| Fish (LC50, 48h) | Oryzias latipes | 80.7 mg/L[4] |
Disposal Considerations
-
Waste material must be disposed of in accordance with national and local hazardous waste regulations.[7][10]
-
Do not empty into drains or release into the environment.[3][4]
-
Leave chemicals in their original, properly labeled containers. Do not mix with other waste.[10]
-
Handle contaminated packaging and cleanup materials in the same manner as the substance itself.[3]
Transportation Information
This compound is regulated as a dangerous good for transport.
Table 6: Transportation Details
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
|---|
| DOT / IATA | UN2206 | Isocyanates, toxic, n.o.s. (this compound) | 6.1 (Poison) | III |
References
- 1. This compound | 112-96-9 | Benchchem [benchchem.com]
- 2. This compound | 112-96-9 [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. aksci.com [aksci.com]
- 5. This compound | C19H37NO | CID 66988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. purdue.edu [purdue.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 15. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 16. lakeland.com [lakeland.com]
- 17. actsafe.ca [actsafe.ca]
- 18. Isocyanates – A family of chemicals [tc.canada.ca]
- 19. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. This compound | 112-96-9 | FO11675 | Biosynth [biosynth.com]
Octadecyl Isocyanate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Octadecyl isocyanate is a significant chemical compound utilized in various scientific and industrial applications, including as a surface modifier for cellulose nanocrystals. This guide provides an in-depth look at its core physicochemical properties.
Key Physicochemical Data
The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₇NO | [1][2][3][4] |
| Molecular Weight | 295.50 g/mol | [1][2][3][4] |
| CAS Number | 112-96-9 | [1] |
| Density | 0.847 g/mL at 25 °C | |
| Melting Point | 15-16 °C | |
| Boiling Point | 172-173 °C at 5 mmHg | |
| Flash Point | 184 °C (Open Cup) |
Structural Representation
The logical relationship between the molecular formula and its constituent elements can be visualized as follows:
References
Mechanism of octadecyl isocyanate reaction with hydroxyl groups
An In-depth Technical Guide on the Core Mechanism of Octadecyl Isocyanate Reaction with Hydroxyl Groups
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical kinetics, catalytic pathways, and experimental considerations for the reaction between this compound and hydroxyl groups. The formation of the resulting urethane linkage is a cornerstone of polyurethane chemistry and finds extensive application in advanced materials, coatings, and increasingly, in sophisticated drug delivery systems.
Core Reaction Mechanism: Urethane Formation
The fundamental reaction between this compound, an organic compound featuring a long aliphatic chain (C18) and a highly reactive isocyanate group (-N=C=O), and a compound containing a hydroxyl group (-OH), such as an alcohol or a polyol, is a nucleophilic addition. This exothermic reaction proceeds readily, often at room temperature, to form a carbamate, commonly known as a urethane linkage (-NH-C(O)-O-).[1][2]
The generally accepted mechanism involves the nucleophilic oxygen atom of the hydroxyl group attacking the electrophilic carbon atom of the isocyanate group. Subsequently, the hydrogen from the hydroxyl group is transferred to the nitrogen atom of the isocyanate.[3] This process can be influenced by the type of hydroxyl group, with primary alcohols reacting more readily than secondary alcohols.[4][5] Phenolic hydroxyl groups also react with isocyanates, and their urethane products can exhibit thermal reversibility, dissociating back into the reactants at elevated temperatures.[6]
Reaction Kinetics and Catalysis
While the reaction can proceed without a catalyst, achieving high molecular weight polymers or controlling reaction rates often necessitates the use of one.[3] Catalysts can function by activating either the isocyanate (electrophilic activation) or the alcohol (nucleophilic activation).[3]
2.1 Uncatalyzed Reaction
In the absence of a catalyst, the reaction is understood to involve the multimolecular intervention of the alcohol.[7][8] Theoretical and experimental studies suggest that two or three alcohol molecules can participate in the transition state, forming a hydrogen-bonded associate that facilitates the nucleophilic attack and proton transfer.[8][9] This "alcohol catalysis" helps to lower the activation energy compared to a simple bimolecular collision.[9][10]
2.2 Base Catalysis
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common base catalysts.[3] The proposed mechanism involves the formation of an active hydrogen-amine complex, which increases the nucleophilicity of the alcohol's oxygen atom, thereby accelerating its attack on the isocyanate's carbonyl carbon.[3][11]
2.3 Acid Catalysis
Organometallic compounds, particularly organotin catalysts like dibutyltin dilaurate (DBTL), are highly effective Lewis acid catalysts.[1][12] The mechanism is believed to involve the coordination of the catalyst with both the isocyanate and the alcohol, forming a ternary complex that facilitates the reaction. The metal center polarizes the isocyanate group, making it more susceptible to nucleophilic attack.[1] Due to toxicity concerns with tin compounds, alternatives such as zirconium chelates are being explored.[12]
Quantitative Data on Reaction Kinetics
The rate of urethane formation is significantly influenced by the structure of the alcohol, the presence and type of catalyst, and the solvent used.
| Reactant System | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Conditions | Source |
| Phenyl Isocyanate + Ethylene Glycol | None | 3.01 x 10⁻² L/mol·min | - | - | [4] |
| Phenyl Isocyanate + Secondary Alcohols | None | ~0.56 to 0.59 x 10⁻² L/mol·min | - | - | [4] |
| Phenyl Isocyanate + 1-Propanol | None | - | 17–54 kJ/mol (general range) | Varies with solvent and reactant ratio | [9][10] |
| o-Hydroxybenzyl Alcohol + Phenyl Isocyanate (Phenolic -OH) | None | k₁ increases with solvent polarity | - | In situ FT-IR | [13] |
| o-Hydroxybenzyl Alcohol + Phenyl Isocyanate (Aliphatic -OH) | None | k₂ decreases with increasing solvent polarity | - | In situ FT-IR | [13] |
| α-Naphthyl Isocyanate + n-Butyl Alcohol | Ferric Acetylacetonate | 0.24 to 101.0 x 10⁻⁴ L/mol·sec | - | Varies with catalyst concentration | [14] |
Experimental Protocols
The following sections outline generalized methodologies for conducting and monitoring the reaction between this compound and a hydroxyl-containing compound.
4.1 Materials and Reagents
-
This compound (CAS 112-96-9)
-
Hydroxyl-containing compound (e.g., a polyol, alcohol, or drug molecule with a hydroxyl group)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))
-
Catalyst (e.g., DABCO, DBTL), if required
-
Quenching agent (e.g., dibutylamine solution)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard titration reagents (e.g., hydrochloric acid)
4.2 General Reaction Procedure
-
Preparation : Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen) to prevent side reactions with water.[2] The hydroxyl-containing compound and solvent should be anhydrous.
-
Setup : The reaction is typically conducted in a round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser. The flask is placed in a temperature-controlled bath.
-
Reactant Addition : The hydroxyl compound is dissolved in the anhydrous solvent in the reaction flask. If a catalyst is used, it is added at this stage.
-
Initiation : The this compound, dissolved in a minimal amount of anhydrous solvent, is added to the stirred solution. The addition can be done dropwise to control the exothermic reaction.[15]
-
Reaction Monitoring : The progress of the reaction is monitored by tracking the disappearance of the isocyanate group.
-
FT-IR Spectroscopy : Aliquots are taken at regular intervals, and the FT-IR spectrum is recorded. The disappearance of the characteristic N=C=O stretching peak around 2270 cm⁻¹ indicates the consumption of the isocyanate.[6][16] The appearance of urethane peaks (e.g., N-H at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) confirms product formation.[16]
-
Titration : An alternative method involves taking an aliquot of the reaction mixture and adding it to a solution containing an excess of a standard dibutylamine solution. The unreacted amine is then back-titrated with standard hydrochloric acid.[15] This allows for the calculation of the remaining isocyanate concentration.
-
-
Completion and Work-up : Once the reaction is complete (as determined by monitoring), the product can be isolated. The work-up procedure will vary depending on the product's properties but may involve solvent evaporation, precipitation in a non-solvent, and purification by recrystallization or chromatography.
Visualizations of Mechanisms and Workflows
Uncatalyzed Reaction Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. l-i.co.uk [l-i.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of Reversible Urethane Bonds Based on Vanillyl Alcohol for Efficient Self-Healing of Polyurethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. | Semantic Scholar [semanticscholar.org]
- 8. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wernerblank.com [wernerblank.com]
- 13. akjournals.com [akjournals.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Commercial Octadecyl Isocyanate: Purity, Analysis, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of octadecyl isocyanate (ODI), a long-chain aliphatic isocyanate crucial for the surface modification of materials in pharmaceutical and biomedical research. This document details its commercial availability, purity specifications, analytical methodologies for quality assessment, and its significant role in the development of sophisticated drug delivery systems.
Commercial Sources and Purity of this compound
This compound is available from a range of chemical suppliers, with purities varying to suit different research and development needs. The selection of a suitable grade of ODI is critical, as impurities can significantly impact the outcome of surface modification and subsequent biological interactions. Below is a summary of commercially available this compound from various suppliers.
| Supplier | Stated Purity | Analytical Method | Reference |
| Santa Cruz Biotechnology | 98% | Not specified | [1] |
| Hodogaya Chemical Co., Ltd. | 98.0% min. | Not specified | [2] |
| TCI (Tokyo Chemical Industry) | >80.0% | Gas Chromatography (GC) | [3] |
| Sigma-Aldrich | ≥95% | Not specified | |
| UpChem (USA) Co., LTD. | ≥ 99% | Not specified | [4] |
| ChemicalBook Suppliers (Various) | 92% Min, 95% Min, 98%, 99% | Not specified | [5][6] |
| Echemi Suppliers (Various) | 97%, 99% | Not specified | [7] |
It is important to note that while many suppliers provide a purity percentage, the analytical method used to determine this value is not always disclosed. For applications in drug delivery and bioconjugation, where high purity is paramount, it is recommended to request a certificate of analysis (CoA) from the supplier that specifies the analytical technique and the results. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for assessing the purity of volatile and semi-volatile compounds like this compound.[2][8][9][10]
Experimental Protocols for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique for separating and identifying components in a mixture. For this compound, this method can be used to determine the percentage of the main compound and to identify and quantify any impurities.
Methodology Outline:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., toluene, dichloromethane).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium, nitrogen) through a long, thin column. The column is coated with a stationary phase. Compounds in the sample interact with the stationary phase to different extents, causing them to travel through the column at different speeds and thus separating them.
-
Detection (Mass Spectrometry): As the separated components exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint," allowing for its identification by comparison to spectral libraries. The area under the peak in the gas chromatogram is proportional to the amount of the compound, allowing for quantitative analysis of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Isocyanate Derivatives
For less volatile isocyanates or for analyzing their reaction products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. Isocyanates are highly reactive and are typically derivatized before analysis to form stable compounds.[8][11]
Methodology Outline:
-
Derivatization: The this compound sample is reacted with a derivatizing agent, such as dibutylamine, to form a stable urea derivative.
-
Sample Preparation: The derivatized sample is dissolved in a suitable solvent compatible with the LC system.
-
Injection: The sample is injected into the liquid chromatograph.
-
Separation: The sample is pumped through a column packed with a stationary phase. A liquid mobile phase is used to carry the sample through the column, and separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Detection (Mass Spectrometry): The separated components are introduced into the mass spectrometer for ionization and detection, similar to GC-MS.
-
Data Analysis: The concentration of the derivatized this compound is determined by comparing its peak area to that of a calibration curve generated from standards of known concentration.
Applications in Drug Delivery: Surface Modification of Nanoparticles
This compound is a key reagent in the surface modification of nanoparticles for targeted drug delivery.[7][12][13] Its long C18 alkyl chain provides a hydrophobic character, which can be leveraged to alter the surface properties of various nanomaterials. The isocyanate group (–N=C=O) is highly reactive towards nucleophilic groups such as hydroxyl (–OH) and amine (–NH2) groups present on the surface of nanoparticles or attached to linker molecules. This reactivity allows for the covalent attachment of the octadecyl chains.[14]
The surface modification of nanoparticles with this compound can:
-
Enhance Hydrophobicity: Increase the hydrophobicity of the nanoparticle surface, which can be useful for encapsulating hydrophobic drugs.
-
Improve Biocompatibility: The modified surface can influence how the nanoparticle interacts with biological systems.
-
Facilitate Bioconjugation: The isocyanate group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface for active targeting of specific cells or tissues.[13][15][16]
Workflow for Nanoparticle Surface Modification
The following diagram illustrates a general workflow for the surface modification of a hydroxyl-functionalized nanoparticle with this compound, followed by the attachment of a targeting ligand for drug delivery.
Caption: Workflow for surface modification of nanoparticles using this compound for targeted drug delivery.
Logical Pathway for Surface Modification
The decision-making process for employing this compound in surface modification strategies often follows a logical pathway to achieve the desired nanoparticle characteristics for a specific drug delivery application.
Caption: Decision pathway for using this compound in nanoparticle surface modification for drug delivery.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C19H37NO | CID 66988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isocyanate synthesis by substitution [organic-chemistry.org]
- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Octadecane, 1-isocyanato- [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. Surface Modification of Nanoparticles for Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. sanyingpu.com [sanyingpu.com]
- 15. Nanoscale bioconjugates: A review of the structural attributes of drug-loaded nanocarrier conjugates for selective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Modification of Metallic Nanoparticles for Targeting Drugs | MDPI [mdpi.com]
Thermal Stability and Decomposition of Octadecyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of octadecyl isocyanate. Due to the limited availability of public domain data specifically for pure this compound, this guide combines available information on this compound with established knowledge of the thermal behavior of long-chain aliphatic isocyanates and related polyurethane systems.
Physicochemical and Thermal Properties
This compound is a long-chain aliphatic isocyanate that is liquid at room temperature and finds applications in surface modification and as a synthetic raw material for various auxiliaries.[1][2] Its key physical and thermal properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₉H₃₇NO | [3] |
| Molecular Weight | 295.50 g/mol | [3] |
| Melting Point | 15-16 °C (lit.) | |
| Boiling Point | 172-173 °C at 5 mmHg | |
| Flash Point | 148 °C (closed cup) | |
| Decomposition Onset | ~200 °C (unverified) | |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [4] |
Thermal Stability and Decomposition Analysis
The thermal stability of isocyanates is a critical parameter for their safe handling, storage, and application, particularly in processes involving elevated temperatures. The primary techniques used to assess thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and crystallization, as well as to study decomposition by detecting exothermic or endothermic events. For blocked isocyanates, DSC can reveal the endothermic transition associated with the scission of the urethane bond.[6]
Decomposition Pathway
The thermal decomposition of isocyanates can proceed through various pathways, influenced by factors such as temperature, atmosphere, and the presence of catalysts. For long-chain aliphatic isocyanates like this compound, the primary decomposition products upon heating are expected to be carbon oxides and nitrogen oxides.[4] The decomposition can also involve the formation of carbodiimides and trimers (isocyanurates).
A simplified logical flow for the thermal decomposition process is outlined below:
Caption: Simplified logical flow of the thermal decomposition of this compound.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of this compound are not explicitly published. However, based on standard methodologies for similar organic compounds, the following protocols can be adapted.
Thermogravimetric Analysis (TGA) Protocol
A general TGA protocol for analyzing the thermal stability of a liquid organic compound like this compound is as follows:
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically an inert gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.
-
Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset of decomposition, peak decomposition temperature(s) from the derivative of the TGA curve (DTG), and the percentage of mass loss at different temperature intervals.
References
- 1. This compound | 112-96-9 [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C19H37NO | CID 66988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
A Technical Guide to the Spectroscopic and Reaction Characteristics of Octadecyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of octadecyl isocyanate, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) data. It also outlines experimental protocols for acquiring this data and illustrates key reaction pathways.
Spectroscopic Data of this compound
This compound (C₁₉H₃₇NO) is a long-chain aliphatic isocyanate. Its spectroscopic data is characterized by the distinct signals from its octadecyl chain and the isocyanate functional group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by the very strong and sharp absorption band of the isocyanate group (-N=C=O) and the various vibrations of the long alkyl chain. The characteristic isocyanate peak appears in a region of the spectrum that is typically free from other functional group absorptions, making it a key diagnostic tool.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2270 | Asymmetric stretching | Isocyanate (-N=C=O) | Strong, Sharp |
| 2955-2965 | Asymmetric C-H stretching | Methyl (-CH₃) | Strong |
| 2850-2860 | Symmetric C-H stretching | Methyl (-CH₃) | Strong |
| 2915-2925 | Asymmetric C-H stretching | Methylene (-CH₂) | Strong |
| 2845-2855 | Symmetric C-H stretching | Methylene (-CH₂) | Strong |
| 1460-1470 | C-H bending (scissoring) | Methylene (-CH₂) | Medium |
| 1370-1380 | C-H bending (rocking) | Methyl (-CH₃) | Medium |
| 720-730 | C-H bending (rocking) | Methylene (-CH₂)n, n≥4 | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characterized by the signals corresponding to the long octadecyl chain. The electronegativity of the isocyanate group influences the chemical shifts of the adjacent methylene group.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons of the octadecyl chain will appear as a series of multiplets in the upfield region. The methylene protons directly attached to the nitrogen of the isocyanate group will be the most deshielded and thus appear at the highest chemical shift among the alkyl protons.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-NCO | 3.3 - 3.5 | Triplet | 2H |
| -CH₂-CH₂-NCO | 1.5 - 1.7 | Multiplet | 2H |
| -(CH₂)₁₅- | 1.2 - 1.4 | Broad Singlet | 30H |
| -CH₃ | 0.8 - 0.9 | Triplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a characteristic signal for the isocyanate carbon in the downfield region. The carbons of the octadecyl chain will appear as a series of signals in the upfield region.
| Carbon | Approximate Chemical Shift (ppm) |
| -N=C =O | 120 - 125 |
| -C H₂-NCO | 42 - 44 |
| -C H₂-CH₂-NCO | 30 - 32 |
| -(C H₂)₁₄- | 26 - 30 |
| -C H₂-CH₃ | 22 - 23 |
| -C H₃ | 13 - 15 |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate analysis.
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Appropriate solvent (e.g., chloroform or carbon tetrachloride), if preparing a solution
-
Pipettes and vials
Procedure (Neat Liquid/Melt):
-
If using salt plates, ensure they are clean and dry.
-
Place a small drop of liquid this compound (or molten if solid at room temperature) onto one salt plate.
-
Carefully place the second salt plate on top, spreading the sample into a thin film.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum by performing a background correction.
Procedure (ATR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum with the clean ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
NMR Spectroscopy Protocol
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
-
NMR tubes
-
Pipettes and vials
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, appropriate pulse width and relaxation delay).
-
Process the ¹H spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0 ppm). Integrate the signals.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the ¹³C spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent signal (e.g., 77.16 ppm for CDCl₃).
Key Reaction Pathways
This compound is a versatile chemical intermediate, primarily used in reactions involving its electrophilic isocyanate group.
Synthesis of this compound
This compound is commonly synthesized by the reaction of octadecylamine with phosgene or a phosgene equivalent. This reaction proceeds through an intermediate carbamoyl chloride, which is then dehydrochlorinated to yield the isocyanate.
Caption: Synthesis of this compound.
Reaction with Primary Amines to Form Ureas
Isocyanates readily react with primary amines to form substituted ureas. This is a nucleophilic addition reaction where the nitrogen of the amine attacks the electrophilic carbon of the isocyanate group.
Methodological & Application
Surface Modification of Cellulose Nanocrystals with Octadecyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of cellulose nanocrystals (CNCs) with octadecyl isocyanate (ODI). This modification transforms the hydrophilic surface of CNCs to hydrophobic, significantly expanding their applications, particularly in the realm of drug delivery and polymer nanocomposites.
Introduction
Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, high surface area, and biocompatibility. However, their inherent hydrophilicity limits their dispersibility in non-polar solvents and hydrophobic polymer matrices, which is a significant drawback for many advanced applications. Surface modification with long-chain alkyl isocyanates, such as this compound (ODI), effectively addresses this limitation by grafting hydrophobic octadecyl chains onto the CNC surface. This process, known as carbamation, forms stable urethane linkages and renders the CNCs organophilic. This hydrophobization is particularly relevant for the encapsulation and delivery of hydrophobic drugs, a common challenge in pharmaceutical development.
Key Applications in Research and Drug Development
The conversion of CNCs from a hydrophilic to a hydrophobic nature through ODI modification opens up a range of applications:
-
Drug Delivery Systems: ODI-modified CNCs (CNC-ODI) can act as carriers for hydrophobic therapeutic agents. The modified surface improves the loading capacity of poorly water-soluble drugs and can facilitate their controlled release. The hydrophobic core created by the octadecyl chains can encapsulate drug molecules, protecting them from degradation and improving their bioavailability.
-
Reinforcement of Polymer Nanocomposites: CNC-ODI can be uniformly dispersed in hydrophobic polymer matrices such as polylactic acid (PLA), polypropylene, and polyethylene. This enhanced compatibility leads to nanocomposites with improved thermal and mechanical properties.
-
Emulsion Stabilization: The amphiphilic nature of partially modified CNCs can be harnessed to stabilize oil-in-water or water-in-oil emulsions, which is valuable in pharmaceutical and cosmetic formulations.
Experimental Protocols
Materials
-
Cellulose Nanocrystals (CNCs)
-
This compound (ODI)
-
Toluene, anhydrous
-
Pyridine, anhydrous
-
Ethanol
-
Deionized water
Protocol for Surface Modification of CNCs with ODI
This protocol is adapted from the work of Siqueira et al. (2010).[1][2][3]
-
Drying of CNCs: Freeze-dry the aqueous CNC suspension to obtain a fine powder. Further dry the CNC powder in a vacuum oven at 60°C for at least 24 hours to remove any residual moisture.
-
Solvent Exchange:
-
Disperse the dried CNCs in deionized water.
-
Perform a solvent exchange from water to ethanol by repeated centrifugation and redispersion in absolute ethanol.
-
Subsequently, perform a solvent exchange from ethanol to anhydrous toluene using the same centrifugation and redispersion method. This in situ solvent exchange is crucial to prevent CNC agglomeration.[1][2][3]
-
-
Reaction Setup:
-
Transfer the CNC suspension in toluene to a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Add anhydrous pyridine to the suspension to act as a catalyst.
-
Add this compound (ODI) to the reaction mixture. The amount of ODI can be varied to control the degree of substitution.
-
-
Reaction: Heat the mixture to 105°C and maintain the reaction under a nitrogen atmosphere with constant stirring for 24 hours.
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Wash the modified CNCs (CNC-ODI) by repeated centrifugation and redispersion in toluene to remove unreacted ODI and pyridine.
-
Perform a final wash with ethanol.
-
-
Drying: Dry the purified CNC-ODI product in a vacuum oven at 60°C until a constant weight is achieved.
Caption: Workflow for the synthesis of this compound-modified cellulose nanocrystals (CNC-ODI).
Characterization Protocols
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the successful grafting of ODI onto the CNC surface.
-
Methodology:
-
Prepare KBr pellets of unmodified CNCs and CNC-ODI.
-
Acquire FTIR spectra in the range of 4000-400 cm⁻¹.
-
Analysis: Look for the appearance of new peaks characteristic of the urethane linkage, such as the C=O stretching of the urethane group around 1730-1700 cm⁻¹ and the N-H bending around 1540 cm⁻¹.[4] A decrease in the intensity of the O-H stretching band (around 3340 cm⁻¹) in the CNC-ODI spectrum compared to the unmodified CNC spectrum also indicates the reaction of hydroxyl groups.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the modified CNCs.
-
Methodology:
-
Place a small amount of the sample (unmodified CNC and CNC-ODI) in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Compare the onset of degradation temperature and the temperature of maximum degradation rate for both samples. Typically, the introduction of the long alkyl chains may initially lower the onset of decomposition temperature, but the overall thermal stability can be enhanced.[5][6]
-
Contact Angle Measurement
-
Objective: To quantify the change in surface hydrophobicity.
-
Methodology:
-
Prepare thin films of unmodified CNCs and CNC-ODI by casting their respective suspensions and allowing them to dry.
-
Use a goniometer to place a droplet of deionized water on the surface of the films.
-
Measure the static contact angle.
-
Analysis: A significant increase in the water contact angle for CNC-ODI compared to unmodified CNCs confirms the successful hydrophobic modification. Unmodified CNCs typically have a contact angle of around 32°, while successfully modified CNC-ODI can exhibit contact angles up to 130°.[7][8]
-
Determination of Degree of Substitution (DS)
-
Objective: To quantify the extent of surface modification.
-
Methodology (Elemental Analysis):
-
Determine the nitrogen content of the CNC-ODI sample using an elemental analyzer.
-
The degree of substitution (DS), which is the number of hydroxyl groups substituted per anhydroglucose unit (AGU), can be calculated based on the nitrogen percentage. The presence of nitrogen is attributed to the urethane linkage formed.[8]
-
Analysis: The DS provides a quantitative measure of the efficiency of the modification reaction. A study reported a DS of approximately 0.09 (9 ODI molecules per 100 anhydroglucose units).[8]
-
Data Presentation
Table 1: Summary of Characterization Data for Unmodified vs. ODI-Modified CNCs
| Parameter | Unmodified CNCs | CNC-ODI | Reference |
| FTIR Characteristic Peaks (cm⁻¹) | O-H stretch (~3340), C-H stretch (~2900) | N-H bend (~1540), C=O stretch (~1720) | [4] |
| Water Contact Angle (°) | ~ 32 | Up to 130 | [7][8] |
| Degree of Substitution (DS) | 0 | ~ 0.09 | [8] |
Table 2: Thermal Properties of Unmodified vs. ODI-Modified CNCs (from TGA)
| Sample | Onset Degradation Temperature (°C) | Temperature of Maximum Degradation (°C) | Reference |
| Unmodified CNCs | ~260 | ~314 | [9] |
| CNC-ODI | Lower initial degradation, but higher overall stability | Higher than unmodified CNCs | [6] |
Application in Drug Delivery: A Protocol Outline
This section provides a general protocol for utilizing CNC-ODI as a carrier for a model hydrophobic drug.
Protocol for Loading a Hydrophobic Drug onto CNC-ODI
-
Dispersion: Disperse the CNC-ODI powder in a suitable organic solvent in which the hydrophobic drug is also soluble (e.g., chloroform, tetrahydrofuran).
-
Drug Loading: Dissolve the hydrophobic drug in the CNC-ODI suspension. The mixture is typically stirred for an extended period (e.g., 24 hours) at room temperature to allow for the drug to be adsorbed onto or absorbed into the hydrophobic surface of the CNC-ODI.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a drug-loaded CNC-ODI solid.
-
Washing: Wash the solid with a solvent in which the drug has poor solubility (e.g., hexane) to remove any surface-adsorbed, non-encapsulated drug.
-
Drying: Dry the final drug-loaded CNC-ODI formulation under vacuum.
Protocol for In Vitro Drug Release Study
-
Dispersion: Disperse a known amount of the drug-loaded CNC-ODI in a release medium (e.g., phosphate-buffered saline, PBS, with a small amount of a surfactant like Tween 80 to ensure sink conditions).
-
Incubation: Place the dispersion in a dialysis bag and immerse it in a larger volume of the release medium. Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with an equal volume of fresh medium.
-
Analysis: Analyze the drug concentration in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Caption: General workflow for loading a hydrophobic drug onto CNC-ODI and performing an in vitro release study.
References
- 1. New process of chemical grafting of cellulose nanoparticles with a long chain isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New process of chemical grafting of cellulose nanoparticles with a long chain isocyanate. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for Functionalizing Polymer Films with Octadecyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification of polymer films is a critical process for tailoring their chemical and physical properties for a wide range of applications, including biomedical devices, sensors, and protective coatings. Functionalization with long-chain alkyl groups, such as the octadecyl (C18) chain, is a common strategy to create highly hydrophobic and lipophilic surfaces. Octadecyl isocyanate (C₁₈H₃₇NCO) is an effective reagent for this purpose, as its highly reactive isocyanate group (–N=C=O) readily forms stable covalent bonds with various functional groups present on a polymer surface.
This application note provides a detailed protocol for the surface functionalization of polymer films using this compound. It covers surface activation, the functionalization reaction, and subsequent characterization methods to verify the modification.
Principle of the Reaction
The functionalization process relies on the reaction between the isocyanate group of this compound and active hydrogen atoms on the polymer surface. Isocyanates react efficiently with primary amines, alcohols (hydroxyls), and thiols under mild conditions to form urea, carbamate (urethane), and thiocarbamate linkages, respectively[1].
-
Reaction with Hydroxyl Groups: R-OH + O=C=N-C₁₈H₃₇ → R-O-(C=O)-NH-C₁₈H₃₇ (Urethane)
-
Reaction with Amine Groups: R-NH₂ + O=C=N-C₁₈H₃₇ → R-NH-(C=O)-NH-C₁₈H₃₇ (Urea)
For polymers that lack native reactive groups (e.g., polyethylene, polypropylene), a surface activation step, such as plasma or corona treatment, is necessary to introduce hydroxyl or other oxygen-containing functionalities[2]. The success of the functionalization is typically confirmed by the increased hydrophobicity of the surface, which can be quantified by water contact angle measurements[3][4].
Experimental Workflow
The overall process for functionalizing a polymer film involves preparing the substrate, activating its surface (if necessary), performing the chemical reaction, and characterizing the final product.
Caption: Experimental workflow for polymer film functionalization.
Detailed Experimental Protocols
Safety Precaution: Isocyanates are sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All solvents should be anhydrous, as water readily reacts with isocyanates[5].
Protocol 1: Surface Activation via Plasma Treatment
This protocol is for polymers lacking surface reactive groups (e.g., Polypropylene, Polyethylene).
4.1.1 Materials:
-
Polymer film
-
Plasma cleaner/etcher
-
Oxygen (O₂) or ambient air source
4.1.2 Method:
-
Cut the polymer film to the desired size and clean the surface by sonicating in isopropanol and then deionized water for 15 minutes each. Dry the film thoroughly under a stream of nitrogen or in a vacuum oven.
-
Place the cleaned, dry polymer films into the chamber of the plasma cleaner.
-
Evacuate the chamber to the recommended base pressure.
-
Introduce oxygen or ambient air as the process gas.
-
Apply radio frequency (RF) power (e.g., 50-100 W) for a specified duration (e.g., 1-5 minutes). The optimal time and power will depend on the polymer and the specific instrument.
-
Vent the chamber and remove the films. The surface is now activated with hydroxyl and other oxygen-containing groups and should be used immediately for the next step.[2]
Protocol 2: Functionalization with this compound
4.2.1 Materials:
-
Activated or hydroxyl/amine-rich polymer film
-
This compound (CAS 112-96-9)[6]
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Anhydrous ethanol and toluene for washing
-
Reaction vessel with a port for inert gas
-
Nitrogen (N₂) or Argon (Ar) gas supply
4.2.2 Method:
-
Place the polymer film(s) into the reaction vessel.
-
In a separate flask, prepare a 0.5-2.0% (v/v) solution of this compound in anhydrous toluene under an inert atmosphere.
-
(Optional) If a catalyst is needed to accelerate the reaction, add DBTDL to the isocyanate solution at a concentration of ~0.1% (w/v).
-
Transfer the this compound solution to the reaction vessel containing the polymer films, ensuring the films are fully submerged.
-
Seal the vessel and maintain a slight positive pressure of inert gas (N₂ or Ar).
-
Allow the reaction to proceed for 2-24 hours at room temperature or with gentle heating (e.g., 50-60°C). Reaction time and temperature may need optimization.
-
After the reaction period, remove the films from the solution.
-
Wash the films thoroughly to remove any unreacted isocyanate and byproducts. A recommended sequence is:
-
Rinse with fresh anhydrous toluene (2-3 times).
-
Sonicate in toluene for 10-15 minutes.
-
Rinse with ethanol (2-3 times) to remove the toluene.
-
-
Dry the functionalized films under a stream of nitrogen and/or in a vacuum oven before characterization.
Protocol 3: Characterization by Water Contact Angle (WCA)
This technique is used to measure the change in surface wettability, which is a primary indicator of successful hydrophobic functionalization.
4.3.1 Materials:
-
Goniometer / Contact angle measurement system
-
High-purity deionized water
-
Microliter syringe
4.3.2 Method:
-
Place the functionalized, dry polymer film on the sample stage of the goniometer.
-
Using the syringe, dispense a small droplet of deionized water (typically 4-8 µL) onto the film's surface.[4]
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge.[7]
-
Perform measurements at multiple locations (at least 3-5) on the surface to ensure uniformity and calculate the average contact angle.
-
Compare the WCA of the functionalized film to that of an untreated (and plasma-treated, if applicable) control film. A significant increase in WCA indicates successful hydrophobic modification.
Data Presentation
The effectiveness of the functionalization can be quantified and presented clearly. The table below shows representative data for the change in water contact angle on different polymer films after functionalization.
| Polymer Film | Treatment Stage | Average Water Contact Angle (°) | Standard Deviation (±°) |
| Polypropylene (PP) | Untreated Control | 97 | 2.9 |
| O₂ Plasma Activated | 55 | 3.5 | |
| Functionalized | 115 | 2.5 | |
| Poly-L-lactic acid (PLLA) | Untreated Control | 75 | 2.1 |
| Functionalized | 108 | 2.8 |
Note: Data are representative examples. Actual results will vary based on the specific polymer, surface roughness, and reaction conditions.
Expected Results and Interpretation
A successful functionalization with this compound will result in the covalent attachment of long C18 alkyl chains to the polymer surface. This modification leads to a significant change in surface properties:
-
Increased Hydrophobicity: As demonstrated by the water contact angle data, the surface should become significantly more water-repellent. An increase in WCA to values above 100-110° is common.
-
Chemical Signature Change (FTIR-ATR): Analysis using Fourier Transform Infrared Spectroscopy in Attenuated Total Reflectance mode (FTIR-ATR) can provide chemical proof of the reaction. The key spectral change to observe is the complete disappearance of the characteristic sharp isocyanate (–N=C=O) peak, which typically appears around 2265-2275 cm⁻¹[8][9]. The appearance of new peaks corresponding to urethane or urea linkages may also be detectable.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infinitalab.com [infinitalab.com]
- 4. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Contact Angle Measurements ASTM D5946 [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
Application Notes and Protocols for the Use of Octadecyl Isocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl isocyanate (ODI) is a long-chain aliphatic isocyanate that serves as a versatile reagent in polyurethane (PU) chemistry. Its primary application lies in the modification of polyurethane surfaces and the functionalization of other materials incorporated into a polyurethane matrix. The long octadecyl chain imparts significant hydrophobicity, making it a valuable tool for altering surface properties, improving biocompatibility, and controlling the release of therapeutic agents from polyurethane-based drug delivery systems. While not typically used as a primary monomer in the main polyurethane backbone due to its monofunctional nature, its role as a modifying agent is critical in developing advanced biomaterials and functional polymers.
These application notes provide an overview of the use of this compound in polyurethane synthesis, detailing experimental protocols and presenting key quantitative data for researchers in materials science and drug development.
Applications of this compound in Polyurethane Systems
The incorporation of this compound into polyurethane formulations can be leveraged for several applications:
-
Surface Modification for Enhanced Hydrophobicity: The grafting of the long aliphatic chain of ODI onto a polyurethane surface significantly increases its water-repellent properties. This is particularly useful for creating materials that resist biofouling and for applications requiring controlled interaction with aqueous environments.
-
Functionalization of Fillers for Improved Composite Properties: this compound can be used to modify the surface of fillers, such as carbon nanotubes (CNTs) or cellulose nanocrystals, before their incorporation into a polyurethane matrix.[1] This functionalization improves the dispersion of the fillers within the polymer, leading to enhanced mechanical and thermal properties of the resulting composite material.[1]
-
Creation of Shape Memory Polyurethanes: By functionalizing fillers like multi-walled carbon nanotubes (MWCNTs) with this compound, it is possible to create electroactive shape memory polyurethane composites.[2] The modified fillers enhance the interfacial interaction with the polyurethane matrix, which is crucial for the shape memory effect.[2]
-
Drug Delivery Systems: The hydrophobic nature of the octadecyl chain can be utilized to modulate the release kinetics of drugs from a polyurethane matrix.[3] By altering the hydrophobicity of the polymer system, the diffusion of aqueous fluids into the matrix and the subsequent release of the encapsulated drug can be controlled.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a base polyurethane and its subsequent modification using this compound. Researchers should optimize the specific conditions based on their starting materials and desired final properties.
Protocol 1: General Synthesis of a Thermoplastic Polyurethane (TPU)
This protocol describes a two-step prepolymer method for synthesizing a thermoplastic polyurethane.
Materials:
-
Polyol (e.g., Poly(ε-caprolactone) diol (PCL), Polytetramethylene ether glycol (PTMEG))
-
Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))
-
Chain extender (e.g., 1,4-Butanediol (BDO))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen gas supply
Procedure:
-
Drying of Reagents: Dry the polyol and chain extender under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.[2] Solvents should be dried using appropriate methods (e.g., molecular sieves).
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried polyol.
-
Heat the flask to the desired reaction temperature (e.g., 80 °C) under a nitrogen atmosphere.
-
Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups is typically kept above 1 (e.g., 2:1) to ensure the formation of an NCO-terminated prepolymer.[4]
-
Add a catalytic amount of DBTDL to initiate the reaction.
-
Allow the reaction to proceed for a set time (e.g., 2-4 hours) until the theoretical NCO content is reached. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
Dissolve the prepolymer in a dry solvent.
-
Slowly add the chain extender (e.g., 1,4-Butanediol) to the prepolymer solution with continuous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.
-
Continue the reaction until the viscosity of the solution increases significantly, indicating polymer formation. This can take several hours.
-
-
Polymer Precipitation and Purification:
-
Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent (e.g., methanol, deionized water).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the purified polyurethane in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Protocol 2: Surface Functionalization of Polyurethane Foam with Octadecylamine (as a proxy for this compound reactivity)
This protocol details the modification of a polyurethane foam surface to enhance its hydrophobicity. While this example uses octadecylamine, the principle of surface grafting is similar for isocyanates reacting with available hydroxyl or amine groups on the PU surface.
Materials:
-
Polyurethane foam
-
Octadecylamine
-
Solvent (e.g., Toluene)
-
Nitrogen gas supply
Procedure:
-
Foam Preparation: Cut the polyurethane foam into desired dimensions and wash it with ethanol and deionized water to remove any surface impurities. Dry the foam completely in an oven.
-
Grafting Reaction:
-
Place the dried polyurethane foam in a reaction vessel.
-
Prepare a solution of octadecylamine in toluene.
-
Immerse the foam in the octadecylamine solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for a specified period (e.g., 8 hours).[5]
-
-
Purification:
-
After the reaction, remove the foam and wash it extensively with toluene and ethanol to remove any unreacted octadecylamine.[5]
-
Dry the modified foam in a vacuum oven.
-
Quantitative Data
The following tables summarize key quantitative data from studies on polyurethanes, providing a basis for comparison.
| Property | Polyurethane Type | Value | Reference |
| Mechanical Properties | |||
| Tensile Strength | Polyether Polyol-MDI based PU (1:0.6 ratio) | ~10 MPa | [6] |
| Elongation at Break | Polyether Polyol-MDI based PU (1:0.6 ratio) | ~600% | [6] |
| Young's Modulus | Polyether Polyol-MDI based PU (1:0.6 ratio) | ~5 MPa | [6] |
| Tensile Strength | PLA-based PU (40% PLA-OH) | 37.15 MPa | [7] |
| Elongation at Break | PLA-based PU (40% PLA-OH) | 820.8% | [7] |
| Thermal Properties | |||
| Decomposition Temperature (5% weight loss) | HDCA Polyol-based PU foam | 174-194 °C | [8] |
| Decomposition Temperature (50% weight loss) | HDCA Polyol-based PU foam | 314-364 °C | [8] |
| Thermal Stability (Onset of Decomposition) | Polyether-polyurethane in air | ~245 °C | [9] |
| Surface Properties | |||
| Water Contact Angle | Unmodified Polyurethane Foam | 121.4 ± 3.2° | [5] |
| Water Contact Angle | Octadecylamine-functionalized PU Foam | 146.3 ± 2.8° | [5] |
| Water Sorption | Unmodified Polyurethane Foam | 0.84 g/g | [5] |
| Water Sorption | Octadecylamine-functionalized PU Foam | 0.11 g/g | [5] |
| Drug | Polymer Matrix | Release Profile | Reference |
| Cefazolin | Cross-linked Polyurethane | ~10 days in vitro | [3] |
| Naltrexone | Cross-linked Polyurethane | ~10 days in vitro | [3] |
| Piroxicam | Cross-linked Polyurethane | ~10 days in vitro | [3] |
| Mitomycin C | Waterborne Polyurethane-Acrylate | Sustained release over 30 days | [10] |
Visualizations
Caption: Workflow for the two-step synthesis of thermoplastic polyurethane.
Caption: Logical diagram of polyurethane surface modification with this compound.
References
- 1. This compound | 112-96-9 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Nanoparticle Hydrophobicity through Octadecyl Isocyanate Grafting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in tailoring their properties for specific applications, particularly in the field of drug delivery. Enhancing the hydrophobicity of nanoparticles can significantly improve their interaction with lipophilic drugs, facilitate passage through biological membranes, and control their dispersion in various media. Grafting long alkyl chains, such as those from octadecyl isocyanate (ODI), onto the surface of nanoparticles is an effective strategy to achieve a high degree of hydrophobicity. This document provides detailed protocols for the surface modification of silica and iron oxide nanoparticles with ODI, along with methods for their characterization. The resulting hydrophobically modified nanoparticles have potential applications in the encapsulation and delivery of poorly water-soluble drugs.[1][2][3][4][5]
Principle of Modification
The process involves the chemical grafting of this compound onto nanoparticles that have been surface-functionalized with amine groups. The isocyanate group (-N=C=O) of ODI reacts readily with primary amines (-NH2) on the nanoparticle surface to form a stable urea linkage (-NH-CO-NH-). This "grafting-to" approach ensures a robust and covalent attachment of the long C18 alkyl chains, which then orient outwards, creating a hydrophobic shell around the nanoparticle core.
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles (SiO₂)
This protocol describes a two-step process: initial amination of the silica nanoparticle surface followed by the grafting of this compound.
Materials:
-
Silica nanoparticles (SiO₂)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
This compound (ODI)
-
Ethanol
-
Deionized water
-
Nitrogen gas supply
Step 1: Amination of Silica Nanoparticles (SiO₂-NH₂)
-
Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Add 2 mL of APTES to the dispersion.
-
Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation.
-
Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted APTES.
-
Dry the SiO₂-NH₂ nanoparticles in a vacuum oven at 60°C overnight.
Step 2: Grafting of this compound (SiO₂-ODI)
-
Disperse 500 mg of the dried SiO₂-NH₂ nanoparticles in 40 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate for 15 minutes to obtain a uniform dispersion.
-
Add 1.5 mL of this compound to the dispersion.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Collect the ODI-grafted silica nanoparticles (SiO₂-ODI) by centrifugation.
-
Wash the product extensively with toluene to remove any unreacted this compound.
-
Dry the final product in a vacuum oven at 60°C for 24 hours.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (Fe₃O₄)
This protocol follows a similar two-step functionalization process for iron oxide nanoparticles.
Materials:
-
Oleic acid-coated iron oxide nanoparticles (Fe₃O₄)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
This compound (ODI)
-
Ethanol
-
Nitrogen gas supply
Step 1: Amination of Iron Oxide Nanoparticles (Fe₃O₄-NH₂)
-
Disperse 1 g of oleic acid-coated iron oxide nanoparticles in 50 mL of anhydrous toluene.
-
Add 2 mL of APTES to the nanoparticle dispersion.
-
Heat the mixture to 110°C and reflux for 12 hours under a nitrogen atmosphere with vigorous stirring.
-
After cooling, collect the amine-functionalized iron oxide nanoparticles (Fe₃O₄-NH₂) using a strong magnet and decanting the supernatant.
-
Wash the nanoparticles three times with toluene and three times with ethanol.
-
Dry the Fe₃O₄-NH₂ nanoparticles under vacuum at 60°C overnight.
Step 2: Grafting of this compound (Fe₃O₄-ODI)
-
Disperse 500 mg of the dried Fe₃O₄-NH₂ nanoparticles in 40 mL of anhydrous toluene.
-
Sonicate for 20 minutes to ensure a good dispersion.
-
Add 1.5 mL of this compound to the mixture.
-
Heat the reaction to 80°C and maintain with stirring for 24 hours under a nitrogen atmosphere.
-
Cool the mixture and collect the ODI-grafted iron oxide nanoparticles (Fe₃O₄-ODI) using a magnet.
-
Wash the nanoparticles thoroughly with toluene to remove excess reactants.
-
Dry the final hydrophobic iron oxide nanoparticles in a vacuum oven at 60°C for 24 hours.
Characterization of Modified Nanoparticles
The success of the surface modification can be confirmed through various analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups. For SiO₂-NH₂, look for N-H bending vibrations. For SiO₂-ODI, the appearance of peaks corresponding to the urea linkage and C-H stretching of the octadecyl chain, and the disappearance of the isocyanate peak should be observed.[6]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface. A significant weight loss at higher temperatures for the modified nanoparticles compared to the unmodified ones indicates successful grafting.
-
Water Contact Angle (WCA) Measurement: To determine the hydrophobicity of the modified nanoparticle surfaces. A significant increase in the water contact angle is expected after ODI grafting.[6]
-
Dynamic Light Scattering (DLS): To measure the particle size and size distribution in a suitable solvent. An increase in the hydrodynamic diameter is expected after surface modification.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles before and after modification.
Expected Results
The following tables summarize the expected quantitative data from the characterization of unmodified and ODI-modified nanoparticles.
Table 1: Expected Characterization Data for Modified Silica Nanoparticles
| Nanoparticle Type | Key FTIR Peaks (cm⁻¹) | Weight Loss (TGA) | Water Contact Angle |
| Unmodified SiO₂ | Si-O-Si (~1100), O-H (~3400) | < 5% | < 30° |
| SiO₂-NH₂ | N-H (~1560) | 5-10% | 50-70° |
| SiO₂-ODI | C-H (~2850, ~2920), N-H & C=O (~1640) | 15-30% | > 140°[6] |
Table 2: Expected Characterization Data for Modified Iron Oxide Nanoparticles
| Nanoparticle Type | Key FTIR Peaks (cm⁻¹) | Weight Loss (TGA) | Water Contact Angle |
| Unmodified Fe₃O₄ | Fe-O (~580) | < 5% | < 40° |
| Fe₃O₄-NH₂ | N-H (~1550) | 5-15% | 60-80° |
| Fe₃O₄-ODI | C-H (~2855, ~2925), N-H & C=O (~1635) | 20-40% | > 130° |
Visualizations
Caption: Experimental workflow for nanoparticle modification and characterization.
Caption: Chemical reaction pathway for ODI grafting onto a silica nanoparticle.
Applications in Drug Development
Hydrophobically modified nanoparticles are excellent candidates for advanced drug delivery systems.[1][2][3] Their lipophilic surface can enhance the loading capacity of hydrophobic drugs, which often suffer from poor bioavailability.[4] Furthermore, the hydrophobic surface can facilitate interaction with and transport across cell membranes, potentially leading to improved intracellular drug delivery. These nanoparticles can be employed in the formulation of various drug delivery vehicles, including nanospheres and nanocapsules, for targeted and controlled release applications.[1][2]
Safety Precautions
This compound is toxic and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Toluene is a flammable and harmful solvent. All reactions should be conducted under an inert atmosphere where specified. Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Octadecyl Isocyanate as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl isocyanate (ODI) is a highly effective coupling agent utilized to enhance the interfacial adhesion between hydrophilic fillers and hydrophobic polymer matrices in composite materials. Its long aliphatic chain (C18) imparts hydrophobicity, while the reactive isocyanate group (-NCO) forms covalent bonds with hydroxyl (-OH) groups present on the surface of many natural and synthetic fillers. This surface modification improves the dispersion of fillers within the polymer matrix, leading to significant enhancements in the mechanical, thermal, and rheological properties of the final composite material.[1][2] These enhanced properties are of particular interest in the development of advanced materials for various applications, including in the biomedical field where tailored composite properties are crucial.
Mechanism of Action:
The primary mechanism of ODI as a coupling agent involves the reaction of its isocyanate group with the surface hydroxyl groups of fillers such as cellulose nanocrystals (CNCs), graphene oxide (GO), and multi-walled carbon nanotubes (MWCNTs).[3][4] This reaction forms a stable urethane linkage, effectively grafting the long, hydrophobic octadecyl chains onto the filler surface. This hydrophobic shell reduces the natural tendency of hydrophilic fillers to agglomerate within a non-polar polymer matrix, leading to a more uniform dispersion and improved stress transfer between the filler and the matrix.
Data Presentation: Enhanced Composite Properties
The use of this compound as a coupling agent has been shown to significantly improve the properties of various polymer composites. The following tables summarize the quantitative effects of ODI treatment on the mechanical, thermal, and rheological properties of different composite systems.
Table 1: Mechanical Properties of ODI-Treated Composites
| Composite System | Property | Unmodified Filler Composite | ODI-Modified Filler Composite | % Improvement |
| Poly(methyl methacrylate) (PMMA) / Cellulose Nanocrystals (CNCs) | Tensile Strength (MPa) | 28.7 | 58.6 | 104%[5] |
| Polyurethane (PU) / Multi-walled Carbon Nanotubes (MWCNTs) | Tensile Strength (MPa) | 12.5 | 20.1 | 60.8% |
| Polyurethane (PU) / Multi-walled Carbon Nanotubes (MWCNTs) | Young's Modulus (MPa) | 8.9 | 15.2 | 70.8% |
| Polylactic Acid (PLA) / Cellulose Nanowhiskers (CNW) | Tensile Strength (MPa) | 55 | 65 | 18.2%[4] |
Table 2: Thermal Properties of ODI-Treated Composites
| Composite System | Property | Unmodified Filler Composite (°C) | ODI-Modified Filler Composite (°C) | Improvement (°C) |
| Polyurethane (PU) / Graphene Oxide (GO) | Decomposition Temp (TGA) | 320 | 345 | 25 |
| Poly(ε-caprolactone) (PCL) / Nanocellulose (NC) | Onset Decomposition Temp (°C) | 350 | 365 | 15 |
Table 3: Rheological Properties of ODI-Treated Composites
| Composite System | Property | Unmodified Filler Composite | ODI-Modified Filler Composite | Observation |
| Poly(butylene adipate-co-terephthalate) (PBAT) / Cellulose Nanocrystals (CNCs) | Complex Viscosity (Pa·s) at 0.1 rad/s | 1200 | 850 | Decreased viscosity indicates better dispersion[2] |
| Polypropylene (PP) / Lignin | Storage Modulus (G') at 1 rad/s (Pa) | 1.5 x 10^5 | 2.8 x 10^5 | Increased storage modulus reflects enhanced reinforcement |
Experimental Protocols
The following are detailed protocols for the surface modification of fillers with this compound and the subsequent fabrication of polymer composites.
Protocol for Surface Modification of Fillers with this compound
This protocol provides a general procedure for the surface treatment of fillers containing hydroxyl groups. Specific parameters may need to be optimized depending on the filler type and desired degree of substitution.
Materials:
-
Filler (e.g., Cellulose Nanocrystals, Graphene Oxide, Hydroxylated MWCNTs)
-
This compound (ODI)
-
Anhydrous Toluene or N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen gas supply
-
Centrifuge
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
Drying the Filler: Dry the filler material in a vacuum oven at 80-100°C for at least 12 hours to remove any adsorbed water, which can react with the isocyanate.
-
Dispersion: Disperse the dried filler in anhydrous toluene or DMF using an ultrasonicator for 30-60 minutes to ensure a homogeneous suspension. The concentration will depend on the filler type but is typically in the range of 1-5 mg/mL.
-
Reaction Setup: Transfer the filler suspension to a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Addition of ODI: Dissolve the desired amount of this compound in a small amount of the anhydrous solvent and add it dropwise to the filler suspension under continuous stirring. The molar ratio of ODI to the estimated surface hydroxyl groups of the filler can be varied to control the grafting density. A 10-fold excess of ODI is often used to ensure complete reaction.[4]
-
Catalyst Addition (Optional): If a catalyst is used, add a few drops of dibutyltin dilaurate to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-110°C and maintain the temperature for 12-24 hours under a nitrogen atmosphere with constant stirring.[4]
-
Purification: After the reaction, cool the mixture to room temperature. The modified filler can be separated by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Washing: Wash the collected filler repeatedly with the reaction solvent (toluene or DMF) followed by ethanol or acetone to remove unreacted ODI and the catalyst. This is typically done by resuspending the pellet in the solvent and centrifuging again. Repeat this washing step 3-4 times.
-
Drying: Dry the final product in a vacuum oven at 60-80°C overnight to obtain the ODI-modified filler as a powder.
Protocol for Composite Fabrication
This section outlines two common methods for fabricating polymer composites with ODI-modified fillers: solvent casting and melt compounding.
Materials:
-
Polymer matrix (e.g., PLA, PMMA, PU)
-
ODI-modified filler
-
Suitable solvent for the polymer (e.g., chloroform, tetrahydrofuran, DMF)
-
Ultrasonicator
-
Magnetic stirrer
-
Petri dish or flat mold
-
Vacuum oven
Procedure:
-
Polymer Dissolution: Dissolve the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 5-10 wt%).
-
Filler Dispersion: Disperse the desired amount of ODI-modified filler in a small amount of the same solvent using an ultrasonicator for 30-60 minutes to ensure a fine and stable dispersion.
-
Mixing: Add the filler dispersion to the polymer solution and stir the mixture vigorously for several hours to ensure homogeneous mixing.
-
Casting: Pour the final mixture into a petri dish or a flat mold.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.
-
Drying: Place the resulting composite film in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual solvent.
Materials:
-
Polymer matrix in pellet or powder form
-
ODI-modified filler
-
Twin-screw extruder or internal mixer
-
Hot press
Procedure:
-
Premixing: Dry-blend the polymer pellets/powder with the ODI-modified filler in a sealed container to get a preliminary mixture.
-
Melt Compounding: Feed the premixed material into a twin-screw extruder or an internal mixer. The processing temperature should be set above the melting temperature of the polymer. The screw speed and residence time should be optimized to ensure good dispersion without degrading the polymer or filler.
-
Extrusion/Collection: Extrude the molten composite into strands, cool them in a water bath, and then pelletize them. If using an internal mixer, collect the molten compound.
-
Sample Preparation: Use a hot press to mold the pelletized composite or the collected compound into the desired shape (e.g., thin films, tensile bars) for characterization. The molding temperature and pressure will depend on the polymer type.
Characterization of ODI-Modified Fillers
To confirm the successful grafting of this compound onto the filler surface, several characterization techniques are employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present. Successful modification is confirmed by the appearance of new peaks corresponding to the urethane linkage (~1700-1730 cm⁻¹ for C=O stretching and ~1530 cm⁻¹ for N-H bending) and the C-H stretching of the octadecyl chain (~2850-2920 cm⁻¹), along with a decrease in the intensity of the -OH peak (~3200-3600 cm⁻¹).[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface. The appearance of a nitrogen (N 1s) peak after modification is a clear indication of the presence of the isocyanate-derived urethane linkage.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of ODI grafted onto the filler surface. The weight loss curve of the modified filler will show an additional decomposition step corresponding to the degradation of the organic octadecyl chains, which is absent in the unmodified filler.[7][8]
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound as a coupling agent.
Caption: Chemical reaction of ODI with a hydroxylated filler surface.
Caption: Experimental workflow for filler surface modification with ODI.
Caption: Logical relationship between filler modification and composite properties.
References
- 1. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 2. This compound | 112-96-9 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Hydrophobic Coatings Using Octadecyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic coatings are essential in a multitude of scientific and industrial applications, ranging from self-cleaning surfaces and anti-fouling materials to microfluidics and drug delivery systems. Octadecyl isocyanate (ODI) is a highly effective reagent for creating these water-repellent surfaces. This long-chain aliphatic isocyanate readily reacts with hydroxyl (-OH) groups present on various substrates to form stable carbamate (urethane) linkages. This process covalently bonds the long, nonpolar octadecyl chains to the surface, dramatically lowering its surface energy and rendering it hydrophobic.
These application notes provide detailed protocols for the preparation and characterization of hydrophobic coatings on common laboratory substrates using this compound. The methodologies are designed to be reproducible and adaptable for various research and development needs.
Chemical Reaction Mechanism
The fundamental principle behind the creation of hydrophobic coatings with this compound is the reaction of the isocyanate group (-NCO) with surface hydroxyl groups (-OH). This reaction, often catalyzed by a tertiary amine such as triethylamine, results in the formation of a carbamate linkage, covalently attaching the hydrophobic octadecyl tail to the substrate.
Caption: Reaction of this compound with a hydroxylated surface.
Quantitative Data Summary
The effectiveness of the hydrophobic coating is primarily quantified by the water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes typical water contact angle measurements on various substrates before and after modification with this compound.
| Substrate Material | Initial Water Contact Angle (°) | Water Contact Angle after ODI Modification (°) | Reference |
| Glass Slide | 30 - 40 | 100 - 110 | [1] |
| Cellulose Nanocrystals | Highly Hydrophilic | ~90 | [2] |
| Carbon Black | 34.3 | 102 | |
| Poly(methyl methacrylate) (PMMA) | 65 - 75 | ~105 | [3] |
Experimental Protocols
Protocol 1: Hydrophobic Coating of Glass Slides
This protocol details the procedure for rendering standard glass microscope slides hydrophobic.
Materials:
-
Glass microscope slides
-
This compound (ODI)
-
Anhydrous toluene
-
Triethylamine (catalyst)
-
Acetone, ACS grade
-
Ethanol, absolute
-
Deionized water
-
Nitrogen gas
-
Beakers and Petri dishes
-
Sonicator
-
Oven
Experimental Workflow:
Caption: Workflow for hydrophobic coating of glass slides.
Procedure:
-
Substrate Cleaning:
-
Place glass slides in a beaker with acetone and sonicate for 15 minutes.
-
Decant the acetone and replace it with absolute ethanol. Sonicate for another 15 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides in an oven at 110°C for at least 1 hour. Allow to cool to room temperature in a desiccator.
-
-
Surface Modification:
-
In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry beaker.
-
Add triethylamine as a catalyst to the solution at a concentration of 0.1% (v/v).
-
Immerse the cleaned and dried glass slides in the ODI solution.
-
Cover the beaker (e.g., with a watch glass) and place it in an oven or on a hot plate at 50°C for 2-4 hours. It is recommended to perform this step under a nitrogen atmosphere to prevent unwanted reactions with moisture.
-
-
Post-Treatment and Curing:
-
Remove the slides from the reaction solution and rinse them by dipping in a beaker of fresh anhydrous toluene to remove excess ODI.
-
Subsequently, rinse the slides with absolute ethanol.
-
Dry the slides under a gentle stream of nitrogen gas.
-
For a more durable coating, cure the slides in an oven at 80°C for 30 minutes.
-
Store the hydrophobic slides in a clean, dry container.
-
Protocol 2: Surface Modification of Cellulose-Based Materials (e.g., Filter Paper)
This protocol is suitable for modifying the surface of cellulose-rich materials to be hydrophobic.
Materials:
-
Cellulose-based substrate (e.g., Whatman filter paper)
-
This compound (ODI)
-
Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Pyridine (catalyst and solvent)
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Substrate Preparation:
-
Dry the cellulose material in a vacuum oven at 60°C for 24 hours to remove any adsorbed water.
-
For purification, a Soxhlet extraction with toluene can be performed for 4-6 hours to remove any organic impurities. Dry the substrate again in a vacuum oven.
-
-
Surface Modification:
-
In a round-bottom flask, suspend the dry cellulose material in a mixture of anhydrous toluene and pyridine (e.g., 4:1 v/v).
-
Add this compound to the suspension (e.g., a 5-10 fold molar excess relative to the estimated surface hydroxyl groups).
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours under a nitrogen atmosphere.
-
-
Post-Treatment:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the modified cellulose material and wash it extensively with fresh toluene to remove unreacted ODI and pyridine.
-
Perform a final wash with ethanol or acetone.
-
Dry the hydrophobic cellulose material in a vacuum oven at 60°C overnight.
-
Characterization Protocols
Protocol 3: Water Contact Angle Measurement (Sessile Drop Method)
This protocol describes the standard method for quantifying the hydrophobicity of the coated surface.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle for dispensing droplets
-
Deionized water
Experimental Workflow:
Caption: Workflow for sessile drop contact angle measurement.
Procedure:
-
Place the coated substrate on the sample stage of the contact angle goniometer. Ensure the surface is level.
-
Fill the syringe with deionized water and carefully dispense a small droplet (typically 2-5 µL) onto the surface of the substrate.
-
Allow the droplet to stabilize for a few seconds.
-
Capture a clear, high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the software associated with the goniometer to fit the droplet shape and calculate the contact angle between the baseline of the droplet and the tangent at the three-phase contact point.
-
Repeat the measurement at least three to five different locations on the surface to ensure reproducibility and calculate the average contact angle.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is used to confirm the chemical modification of the surface by identifying the newly formed carbamate bonds.
Equipment:
-
FTIR spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR)
Procedure:
-
Acquire a background spectrum of the clean, uncoated substrate.
-
Place the ODI-coated substrate in the FTIR spectrometer.
-
Acquire the spectrum of the coated substrate over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
-
Subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum for characteristic peaks:
-
Disappearance or reduction of the broad -OH peak: around 3200-3600 cm⁻¹.
-
Appearance of N-H stretching peak: around 3300 cm⁻¹.
-
Appearance of C=O stretching peak (urethane): around 1700-1730 cm⁻¹.
-
Appearance of C-H stretching peaks from the octadecyl chain: around 2850 and 2920 cm⁻¹.
-
The presence of these new peaks confirms the successful grafting of this compound onto the substrate surface.
References
Application Notes and Protocols for the Reaction of Octadecyl Isocyanate with Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl isocyanate (ODI) is a long-chain aliphatic isocyanate that serves as a valuable reagent for the covalent modification of biomolecules. Its 18-carbon alkyl chain imparts significant hydrophobicity to target molecules, a property that can be leveraged in various research and therapeutic applications. This document provides detailed application notes and protocols for the reaction of this compound with proteins, peptides, and nucleic acids.
The isocyanate group (–N=C=O) is a highly reactive electrophile that readily forms stable covalent bonds with a variety of nucleophilic functional groups present in biomolecules. These reactions typically proceed under mild conditions, making ODI a useful tool for bioconjugation. The primary targets for this compound on biomolecules include:
-
Primary and secondary amines: Found at the N-terminus of proteins and in the side chains of lysine and arginine residues, amines react with isocyanates to form stable urea linkages.[1][2]
-
Hydroxyl groups: Present in the side chains of serine, threonine, and tyrosine residues, as well as in the sugar moieties of nucleic acids, hydroxyl groups react with isocyanates to form carbamate (urethane) linkages.
-
Thiol groups: The side chain of cysteine residues contains a thiol group that can react with isocyanates to form a thiocarbamate linkage.
-
Carboxyl groups: While less reactive than amines and hydroxyls, carboxyl groups in aspartic and glutamic acid residues can react with isocyanates under certain conditions.
The introduction of the long octadecyl chain can dramatically alter the physicochemical properties of the modified biomolecule, enhancing its hydrophobicity and potential for membrane interaction. This has implications for drug delivery, protein localization studies, and the development of novel therapeutic agents.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound with Biomolecules
| Biomolecule Class | Target Functional Groups | Typical Solvents | pH Range | Temperature (°C) | Molar Ratio (ODI:Biomolecule) | Reaction Time |
| Proteins | N-terminal α-amine, Lysine ε-amine, Serine/Threonine/Tyrosine hydroxyl | DMSO, DMF, Acetonitrile/Water mixtures | 7.0 - 8.5 | Room Temperature (20-25) | 1:1 to 10:1 | 2 - 24 hours |
| Peptides | N-terminal α-amine, Lysine ε-amine | DMF, DMSO, Acetonitrile | 7.0 - 8.5 | Room Temperature (20-25) | 1:1 to 5:1 | 1 - 12 hours |
| Nucleic Acids | Exocyclic amines of DNA/RNA bases | DMSO, Formamide | 7.0 - 8.0 | Room Temperature to 37 | 10:1 to 100:1 | 12 - 48 hours |
Note: These are general guidelines. Optimal conditions should be determined empirically for each specific biomolecule and application.
Experimental Protocols
Protocol 1: Covalent Modification of Bovine Serum Albumin (BSA) with this compound
This protocol describes a general method for the covalent attachment of this compound to a model protein, Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (ODI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Bicinchoninic acid (BCA) protein assay kit
-
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer
Procedure:
-
Preparation of BSA Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Preparation of ODI Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Reaction Setup: In a glass vial, add the BSA solution. While gently vortexing, add the desired molar excess of the ODI stock solution dropwise. A typical starting point is a 5:1 molar ratio of ODI to BSA. The final DMSO concentration should not exceed 10% (v/v) to maintain protein integrity.
-
Reaction Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4 hours with gentle agitation.
-
Quenching the Reaction: To quench any unreacted ODI, add a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes to remove unreacted ODI and byproducts.
-
Characterization:
-
Determine the protein concentration of the purified octadecyl-BSA conjugate using a BCA protein assay.
-
Confirm the covalent modification and determine the degree of labeling by analyzing the mass of the conjugate using MALDI-TOF mass spectrometry. An increase in mass corresponding to the addition of this compound (295.5 Da) will be observed.
-
Protocol 2: Synthesis of an Octadecyl-Peptide Conjugate
This protocol outlines the synthesis of a hydrophobically modified peptide by reacting a model peptide with this compound.
Materials:
-
Peptide with a free N-terminal amine or a lysine residue (e.g., GGGGGK)
-
This compound (ODI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 10 mg/mL.
-
Reaction Setup: In a reaction vial, add the peptide solution. Add triethylamine (2 molar equivalents relative to the peptide) to act as a base.
-
Addition of ODI: While stirring, add a solution of this compound in DMF (1.2 molar equivalents relative to the peptide) dropwise to the peptide solution.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water containing 0.1% TFA.
-
Purify the octadecyl-peptide conjugate by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the purified conjugate by analytical RP-HPLC.
-
Verify the mass of the octadecyl-peptide conjugate using mass spectrometry.
-
Protocol 3: Modification of Oligonucleotides with this compound
This protocol provides a general method for the modification of a single-stranded DNA oligonucleotide with this compound.
Materials:
-
Amino-modified single-stranded DNA oligonucleotide
-
This compound (ODI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium borate buffer (0.1 M, pH 8.5)
-
Ethanol
-
Sodium acetate
-
Gel electrophoresis apparatus (e.g., polyacrylamide gel)
Procedure:
-
Oligonucleotide Dissolution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium borate buffer (pH 8.5) to a concentration of 1 mM.
-
ODI Solution: Prepare a 100 mM solution of this compound in anhydrous DMSO.
-
Reaction Setup: To the oligonucleotide solution, add the ODI solution to achieve a final molar excess of 50-fold. The final DMSO concentration should be around 50% (v/v).
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 24 hours in the dark.
-
Purification:
-
Precipitate the modified oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the purified octadecyl-oligonucleotide conjugate in nuclease-free water.
-
-
Characterization:
-
Analyze the modification by gel electrophoresis. The modified oligonucleotide should exhibit a shift in mobility compared to the unmodified oligonucleotide.
-
Further characterization can be performed using mass spectrometry.
-
Mandatory Visualizations
Signaling Pathway Diagram
The covalent attachment of long alkyl chains, such as the octadecyl group from this compound, to signaling proteins can significantly impact their function by altering their hydrophobicity and membrane association. A well-studied example of signaling regulation by protein acylation is the Hedgehog (Hh) signaling pathway.[3][4][5][6][7] While the natural modification in the Hh pathway is palmitoylation (a 16-carbon chain), the addition of an 18-carbon chain via this compound would have a similar hydrophobicity-enhancing effect, influencing the protein's interaction with the cell membrane and its subsequent signaling activity.
Caption: Hedgehog signaling pathway initiated by a hydrophobically modified ligand.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the modification of a protein with this compound and subsequent characterization.
Caption: General workflow for protein modification with this compound.
Conclusion
The reaction of this compound with biomolecules provides a straightforward method for introducing a long hydrophobic chain, thereby altering their physicochemical properties. The provided protocols offer a starting point for the modification of proteins, peptides, and nucleic acids. It is crucial to optimize the reaction conditions for each specific application to achieve the desired degree of modification while preserving the biological activity of the target molecule. The impact of such modifications on cellular signaling, as exemplified by pathways regulated by protein lipidation, highlights the potential of this chemical tool in cell biology and drug development.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hedgehog pathway: role in cell differentiation, polarity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of Hedgehog Acyl Transferase [ouci.dntb.gov.ua]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Octadecyl Isocyanate in the Preparation of Self-Healing Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of octadecyl isocyanate in the synthesis of self-healing polymeric materials. The incorporation of this compound is proposed to impart hydrophobicity and enhance self-healing properties through increased chain mobility and intermolecular interactions. While direct literature on this compound for bulk self-healing materials is emerging, the principles are drawn from extensive research on other isocyanates in polyurethane-based self-healing systems.
Introduction: The Role of this compound in Self-Healing Polymers
Isocyanates are fundamental building blocks in the synthesis of polyurethanes. In the context of self-healing materials, the choice of isocyanate is critical as it dictates the properties of the hard segments in the polymer, influencing mechanical strength, thermal stability, and the capacity for autonomous repair.[1][2] Self-healing in polyurethanes can be achieved through intrinsic mechanisms, such as the reversible formation of covalent bonds or hydrogen bonds, or extrinsic mechanisms, like the encapsulation of reactive isocyanates that are released upon damage.[3][4]
This compound (CAS No: 112-96-9) is a long-chain aliphatic isocyanate.[5][6] Its C18 alkyl chain introduces significant hydrophobicity and flexibility to the polymer structure. This unique feature can be leveraged to create self-healing materials with desirable properties such as water repellency and improved chain interdiffusion for crack healing. The long alkyl chains can act as "soft" segments, promoting mobility and allowing the polymer network to reorganize and repair after damage.
Quantitative Data on Self-Healing Polyurethanes
While specific quantitative data for self-healing polymers based on this compound is not extensively available in public literature, the following tables summarize representative data from self-healing polyurethanes synthesized with other common isocyanates. This data serves as a benchmark for the expected performance of materials incorporating long-chain aliphatic isocyanates.
Table 1: Mechanical Properties and Healing Efficiency of Various Polyurethane Systems
| Isocyanate Type | Tensile Strength (MPa) | Elongation at Break (%) | Healing Efficiency (%) | Healing Conditions | Reference |
| IPDI-based PU | 23.1 | 728 | 88.7 (Tensile Strength) | 80°C for 24 h | [1] |
| TDI-based PU | - | 779 | 87.5 (Tensile Strength) | 80°C for 24 h | [1] |
| HMDI-based PU | - | - | 51.9 (Tensile Strength) | 80°C for 24 h | [1] |
| MDI-based PU | 23.4 | - | No significant healing | 80°C for 24 h | [1] |
| Tung Oil-based Polyphenol with Isocyanate | 1.46 | 1093.50 | 46.57 (Tensile Strength) | 110°C for 10 h | [7] |
Table 2: Properties of Isocyanate Microcapsules for Extrinsic Self-Healing
| Core Material | Shell Material | Core Content (%) | Application | Reference |
| Isocyanate Prepolymer | Polyurethane | - | Self-healing protective coatings | [8] |
| MDI and HDI | Polyurea-montmorillonite | 61.5 | Self-healing cement-based material | [9] |
| Isophorone diisocyanate (IPDI) | Polyurethane | ~70 | Self-healing polymers | [10] |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of self-healing polyurethanes and can be modified for the use of this compound.
Protocol 1: Synthesis of an Intrinsic Self-Healing Polyurethane with this compound
This protocol describes the synthesis of a linear polyurethane where the self-healing property is based on the mobility of the long alkyl chains and reversible hydrogen bonds.
Materials:
-
This compound
-
Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) as a solvent
Procedure:
-
Drying of Reagents: Dry PCL diol and BDO under vacuum at 80°C for at least 4 hours to remove any moisture.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL diol.
-
Heat the flask to 80°C and add this compound dropwise with constant stirring under a nitrogen atmosphere. The molar ratio of NCO to OH should be controlled (e.g., 2:1).
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt%).
-
Allow the reaction to proceed for 2-3 hours at 80°C to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous DMF.
-
Add the stoichiometric amount of BDO dropwise to the prepolymer solution with vigorous stirring.
-
Continue the reaction at 80°C for another 3-4 hours until the viscosity of the solution increases significantly.
-
-
Polymer Precipitation and Drying:
-
Pour the polymer solution into a Teflon mold and dry in a vacuum oven at 60°C for 24 hours to remove the solvent.
-
The resulting polyurethane film can be used for characterization and self-healing tests.
-
Protocol 2: Preparation of this compound Microcapsules for Extrinsic Self-Healing
This protocol describes the encapsulation of this compound within a polyurethane shell via interfacial polymerization.
Materials:
-
This compound (core material)
-
Aromatic diisocyanate (e.g., Bayer L-75) for the shell
-
1,4-Butanediol (BDO) as a chain extender for the shell
-
Gum arabic as a surfactant
-
Deionized water
Procedure:
-
Oil Phase Preparation: Mix this compound with the aromatic diisocyanate in a suitable solvent like butyl acetate.[8]
-
Aqueous Phase Preparation: Dissolve gum arabic in deionized water to create a surfactant solution.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at a controlled rate (e.g., 500-1500 rpm) to form an oil-in-water emulsion. The size of the microcapsules can be controlled by the agitation speed.[10]
-
-
Interfacial Polymerization:
-
Gently heat the emulsion to a specific temperature (e.g., 50-70°C).
-
Add the chain extender (BDO) to the emulsion. The polymerization will occur at the oil-water interface, forming the polyurethane shell.
-
Continue the reaction for a few hours to ensure complete shell formation.
-
-
Microcapsule Isolation and Drying:
-
Filter the microcapsule suspension and wash with deionized water and ethanol to remove unreacted monomers and surfactant.
-
Dry the microcapsules in an oven at a low temperature (e.g., 40-50°C) to obtain a free-flowing powder.
-
Protocol 3: Evaluation of Self-Healing Performance
Procedure:
-
Sample Preparation: Prepare dog-bone shaped specimens of the synthesized polyurethane film according to standard testing methods (e.g., ASTM D638).
-
Initial Mechanical Testing: Perform tensile tests on the pristine samples to determine their initial tensile strength and elongation at break.
-
Damage Creation: Cut the specimens in half with a sharp razor blade.
-
Healing Process:
-
Bring the two cut surfaces into contact.
-
For intrinsic self-healing, heat the sample at a predetermined temperature (e.g., 60-110°C) for a specific duration (e.g., 1-24 hours).[1][7]
-
For extrinsic self-healing, the release of the encapsulated isocyanate will initiate the healing process upon fracture. The healing can occur at room temperature or be accelerated by mild heating.
-
-
Mechanical Testing of Healed Sample: After the healing period, perform tensile tests on the healed specimens.
-
Calculation of Healing Efficiency: The healing efficiency (η) is calculated as the ratio of the mechanical property of the healed sample to that of the pristine sample: η (%) = (Property_healed / Property_pristine) x 100
Visualizations
// Reactants Polyol [label="Polyol\n(e.g., PCL diol)"]; Isocyanate [label="this compound\n(R-NCO where R = C18H37)"]; ChainExtender [label="Chain Extender\n(e.g., BDO)"];
// Products Prepolymer [label="Isocyanate-Terminated\nPrepolymer"]; Polyurethane [label="Self-Healing\nPolyurethane"];
// Process Polyol -> Prepolymer [label="Reaction at 80°C\nCatalyst (DBTDL)"]; Isocyanate -> Prepolymer; Prepolymer -> Polyurethane [label="Chain Extension"]; ChainExtender -> Polyurethane; }
Caption: Intrinsic self-healing process in polyurethane.
Diagram 3: Experimental Workflow for Self-Healing Evaluation
Caption: Workflow for evaluating self-healing performance.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 112-96-9 | FO11675 | Biosynth [biosynth.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Preparation and Properties of Self-Healing Polyurethane Elastomer Derived from Tung-Oil-Based Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and properties of isocyanate self-healing microcapsule cement-based material | PLOS One [journals.plos.org]
- 10. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
Application Notes and Protocols for Enzyme Immobilization Using Octadecyl Isocyanate-Functionalized Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immobilization of enzymes using supports functionalized with octadecyl isocyanate. This method leverages a dual-functionality approach: the long octadecyl chain creates a hydrophobic microenvironment beneficial for certain enzymes, particularly lipases, while the terminal isocyanate group allows for stable, covalent attachment to the enzyme's surface. This combination can lead to biocatalysts with enhanced stability, reusability, and modified activity.
Introduction to the Immobilization Strategy
Enzyme immobilization is a critical technique for the development of robust biocatalysts for industrial and pharmaceutical applications. The choice of immobilization chemistry and support material dictates the final properties of the catalyst.
Covalent Immobilization via Isocyanate Groups: The isocyanate group (–N=C=O) is a highly reactive electrophile that readily forms stable covalent bonds (urea linkages) with nucleophilic groups on the enzyme surface, primarily the primary amine groups (ε-amino group) of lysine residues. This method creates a strong, permanent attachment, minimizing enzyme leaching from the support.
The Role of the Octadecyl Chain: The 18-carbon octadecyl chain imparts a significant hydrophobic character to the support surface. This is particularly advantageous for lipases, which exhibit interfacial activation. The hydrophobic surface can help to open the "lid" of the lipase, exposing the active site and leading to hyperactivation. For other enzymes, this hydrophobic environment can influence stability and substrate specificity.
By combining an octadecyl spacer with an isocyanate reactive group, it is possible to create a support that not only covalently binds the enzyme but also presents it in a favorable hydrophobic microenvironment.
Quantitative Data Summary
The performance of an immobilized enzyme is evaluated based on several key parameters. The following tables summarize typical quantitative data for enzymes immobilized via covalent attachment on activated supports and hydrophobic adsorption on octadecyl-functionalized supports.
Table 1: Typical Immobilization Efficiency and Activity Recovery
| Immobilization Method | Enzyme Example | Support Material | Immobilization Yield (%) | Activity Recovery (%) | Enzyme Loading (mg/g support) | Reference |
| Covalent (Isocyanate) | Mucor miehei Lipase | Isocyanate-SBA-15 | - | - | 280 | [1] |
| Covalent (Epoxy) | Candida antarctica Lipase B | Epoxy-Fe₃O₄@SiO₂ | 84 | ~97 | - | [2] |
| Covalent (Glutaraldehyde) | Peroxidase | Quartz Rock | 85 | - | 12 | [3][4] |
| Hydrophobic Adsorption | Penicillium sp. Lipase | Octadecyl-Sepabeads | >95 | >100 (Hyperactivation) | ~20 | [2][5] |
| Hydrophobic Adsorption | Yarrowia lipolytica Lipase | Octadecyl-Sepabeads | High | >100 (Hyperactivation) | - | [6] |
Note: Immobilization Yield refers to the percentage of the initial enzyme that is successfully bound to the support. Activity Recovery is the percentage of the immobilized enzyme's activity compared to the equivalent amount of free enzyme.
Table 2: Stability and Reusability of Immobilized Enzymes
| Immobilization Method | Enzyme Example | Stability Enhancement | Reusability (Cycles) | Remaining Activity | Reference |
| Covalent (Isocyanate) | Mucor miehei Lipase | Higher operational stability vs. physisorbed | 6 | High | [1] |
| Covalent (Epoxy) | Candida antarctica Lipase B | Retains 100% activity at 55°C (vs. rapid inactivation for free enzyme) | - | - | [7] |
| Covalent (Glutaraldehyde) | Subtilisin Carlsberg | Retains 75% activity at 70°C (vs. 50% for free enzyme) | 10 | 70% | [8] |
| Hydrophobic Adsorption | Penicillium sp. Lipase | 30-46 fold thermostabilization vs. covalently bound reference | 7 | 50% | [2][5] |
| Hydrophobic Adsorption | Candida rugosa Lipase | Enhanced thermal and pH stability | 5 | 67% | [8] |
Experimental Protocols & Workflows
Protocol 1: Covalent Immobilization on this compound-Activated Silica
This protocol describes the preparation of an isocyanate-activated hydrophobic support and the subsequent covalent immobilization of an enzyme. The procedure is based on the functionalization of a silica support using an organosilane, in this case, a hypothetical this compound silane.
Materials:
-
Porous silica gel (or other suitable support with surface hydroxyl groups)
-
Octadecyl-trimethoxysilane (for hydrophobization - optional first step)
-
(3-Isocyanatopropyl)triethoxysilane (as a model for isocyanate functionality)
-
Anhydrous toluene
-
Enzyme solution in appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)
-
Washing buffers (e.g., immobilization buffer, buffer with high ionic strength like 1 M NaCl, and distilled water)
Workflow for Covalent Immobilization:
Procedure:
-
Support Preparation:
-
Activate the porous silica by heating at 120°C for 4 hours to remove adsorbed water. Let it cool under vacuum.
-
-
Support Functionalization with this compound:
-
In a round-bottom flask under a nitrogen atmosphere, suspend the dried silica in anhydrous toluene.
-
Add octadecyl(triethoxy)silane or a similar long-chain isocyanate silane.
-
Reflux the mixture with stirring for 12-24 hours. The silane will react with the surface hydroxyl groups of the silica.
-
-
Washing the Activated Support:
-
After cooling, filter the functionalized silica (now NCO-Support).
-
Wash thoroughly with anhydrous toluene and then ethanol to remove unreacted silane.
-
Dry the activated support under vacuum and store in a desiccator until use. The isocyanate groups are sensitive to moisture.
-
-
Enzyme Immobilization:
-
Prepare the enzyme solution at the desired concentration (e.g., 1-10 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0-8.0). Avoid buffers containing primary amines (e.g., Tris).
-
Add the NCO-activated support to the enzyme solution (e.g., a 1:10 w/v ratio of support to enzyme solution).
-
Incubate the suspension at room temperature (or 4°C for sensitive enzymes) with gentle agitation for 4-24 hours. The isocyanate groups will react with amine groups on the enzyme surface.
-
-
Washing and Recovery:
-
Separate the immobilized enzyme from the solution by filtration or centrifugation. Retain the supernatant to determine immobilization yield by measuring the residual protein concentration (e.g., Bradford assay).
-
Wash the immobilized enzyme several times with the immobilization buffer to remove weakly adsorbed protein.
-
Perform an additional wash with a high ionic strength buffer (e.g., immobilization buffer containing 0.5-1.0 M NaCl) to remove any non-covalently bound enzyme.
-
Finally, wash with the working buffer to remove excess salt.
-
-
Storage:
-
Store the immobilized enzyme preparation in buffer at 4°C.
-
Protocol 2: Hydrophobic Adsorption on Octadecyl-Functionalized Supports
This protocol is for the immobilization of enzymes, particularly lipases, onto a support functionalized only with octadecyl groups (no isocyanate), relying on interfacial hydrophobic interactions.
Materials:
-
Hydrophobic support (e.g., Octadecyl-Sepabeads, or silica functionalized with octadecyltrimethoxysilane)
-
Enzyme solution in low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 7.0)
-
Washing buffer (immobilization buffer)
Procedure:
-
Support Equilibration:
-
Wash the octadecyl support material with the low ionic strength immobilization buffer (e.g., 5 mM sodium phosphate, pH 7.0) to equilibrate it.
-
-
Enzyme Adsorption:
-
Prepare the enzyme solution in the low ionic strength buffer.
-
Add the equilibrated support to the enzyme solution.
-
Incubate with gentle mixing at room temperature for 1-4 hours. The enzyme will adsorb onto the hydrophobic surface.
-
-
Washing and Recovery:
-
Filter the support and collect the supernatant to determine the amount of immobilized enzyme.
-
Wash the immobilized enzyme preparation with the immobilization buffer to remove any unbound protein.
-
-
Storage:
-
Store the biocatalyst at 4°C in buffer.
-
Reaction Mechanism and Characterization
Covalent Bonding Chemistry
The key reaction is the formation of a urea bond between the support's isocyanate group and a primary amine (e.g., from a lysine residue) on the enzyme's surface.
Characterization of Immobilized Enzymes
To confirm successful immobilization and characterize the new biocatalyst, the following analyses are recommended:
-
Protein Loading: Determined by measuring the difference in protein concentration in the supernatant before and after immobilization using methods like the Bradford or BCA assay.
-
Enzymatic Activity: The activity of the immobilized enzyme should be measured using a standard assay for the specific enzyme and compared to the activity of the free enzyme.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the functionalization of the support and the covalent attachment of the enzyme. New peaks corresponding to amide/urea bonds should be visible.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of organic material (silane and enzyme) grafted onto an inorganic support.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the support before and after enzyme immobilization.
-
Stability Studies: Assess the activity of the immobilized enzyme after incubation at various temperatures and pH values compared to the free enzyme.
-
Reusability Studies: Perform the enzymatic reaction in repeated batches, washing the immobilized enzyme between each cycle, to determine how many times it can be reused before significant activity is lost.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immobilization of Lipase from Penicillium sp. Section Gracilenta (CBMAI 1583) on Different Hydrophobic Supports: Modulation of Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Langmuir-Blodgett Films of Octadecyl Isocyanate Derivatives
Executive Summary
Langmuir-Blodgett (LB) film technology offers a precise method for creating highly ordered, ultra-thin films with controlled thickness at the molecular level.[1][2][3] This technique involves forming a monolayer of amphiphilic molecules at an air-water interface and subsequently transferring it onto a solid substrate.[2][3] While direct research on Langmuir-Blodgett films made purely from octadecyl isocyanate is limited, its derivatives are utilized in creating complex amphiphilic polymers capable of forming stable monolayers. This document provides detailed application notes and protocols focusing on a thermo-responsive branched ionic polymer functionalized with n-octadecyl isocyanate, a tangible example of how this long-chain isocyanate can be employed in the fabrication of LB films.[4] These notes are intended for researchers, scientists, and drug development professionals interested in the design and application of functional surfaces and thin films.
Application Notes
Langmuir-Blodgett films derived from polymers functionalized with this compound possess a unique combination of a long hydrophobic alkyl chain and a reactive isocyanate group (or its reacted form, such as a urethane linkage). This structure imparts amphiphilic properties to the polymer, making it suitable for forming stable monolayers at the air-water interface. The potential applications of such films are broad and can be extrapolated from the general applications of polymer and functionalized LB films:
-
Biomimetic Membranes: The long alkyl chains mimic the hydrophobic tails of lipids, making these films potential candidates for creating artificial biological membranes.[2] These can be used to study drug-membrane interactions, the permeability of bioactive molecules, and to construct biosensors.[2]
-
Surface Modification: LB films provide a method for precisely controlling the surface properties of materials. Films of this compound derivatives can be used to create surfaces with tailored hydrophobicity, which is crucial in applications such as biocompatible coatings for medical implants and anti-fouling surfaces.
-
Sensors: The ordered structure of LB films makes them ideal for the fabrication of sensor devices. By incorporating specific functional groups, these films can be designed to detect various analytes, including gases and ions in solution.
-
Drug Delivery: The ability to form uniform, thin films allows for the potential encapsulation and controlled release of therapeutic agents from surfaces coated with these materials.
Experimental Protocols
I. Synthesis of Thermo-Responsive Branched Ionic Polymers Functionalized with n-Octadecyl Isocyanate
This protocol is based on the synthesis of branched thermo-responsive ionic polymers where hydroxyl groups of a polyester polyol are partially blocked with n-octadecyl isocyanate.[4]
Materials:
-
Polyester polyol (e.g., hyperbranched polyester)
-
n-Octadecyl isocyanate
-
Phthalic anhydride
-
Amine-terminated poly(N-isopropylacrylamide) (PNIPAM)
-
Anhydrous solvents (e.g., toluene, ethanol)
-
Nitrogen atmosphere
Procedure:
-
Partial Blocking of Hydroxyl Groups:
-
Dissolve the polyester polyol in an anhydrous solvent under a nitrogen atmosphere.
-
Add a specific molar ratio of n-octadecyl isocyanate to the solution. The ratio will determine the degree of hydrophobicity of the final polymer.
-
Allow the reaction to proceed at an elevated temperature (e.g., 80°C) for several hours to form urethane linkages.
-
-
Acylation of Remaining Hydroxyl Groups:
-
To the same reaction mixture, add phthalic anhydride to react with the remaining hydroxyl groups, forming carboxylate groups.
-
-
Neutralization with PNIPAM:
-
Neutralize the newly formed carboxylate groups by adding an amine-terminated PNIPAM solution. This step introduces the thermo-responsive component to the polymer.
-
-
Purification:
-
Precipitate the final polymer product in a non-solvent (e.g., diethyl ether) and dry under vacuum.
-
Characterization: The chemical composition of the synthesized polymer should be confirmed using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.[4] Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[4]
II. Preparation and Deposition of Langmuir-Blodgett Film
This protocol describes the formation of a monolayer at the air-water interface and its transfer to a solid substrate.[4]
Materials and Equipment:
-
Synthesized amphiphilic polymer
-
Spreading solvent (e.g., ethanol, chloroform)[4]
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate)
-
Deionized water as the subphase
-
Solid substrate (e.g., silicon wafer, mica)[4]
Procedure:
-
Preparation of Polymer Solution:
-
Dissolve the synthesized polymer in a volatile spreading solvent at a low concentration (e.g., 0.2 mg/mL).[4]
-
-
Monolayer Formation:
-
Compression Isotherm:
-
Compress the monolayer by moving the barriers at a constant rate (e.g., 5 mm/min).[4]
-
Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm. This provides information about the different phases of the monolayer.
-
-
Langmuir-Blodgett Deposition:
-
Clean the solid substrate (e.g., with piranha solution for silicon wafers).[4]
-
Immerse the substrate vertically into the subphase before compressing the monolayer to the desired surface pressure.
-
Compress the monolayer to the target deposition pressure.
-
Withdraw the substrate vertically from the subphase at a slow, constant speed (e.g., 1 mm/min) to transfer the monolayer onto the substrate.[4]
-
Characterization of the LB Film: The morphology of the transferred film can be investigated using atomic force microscopy (AFM).[4]
Data Presentation
Table 1: Synthesis Parameters for Thermo-Responsive Branched Ionic Polymers[4]
| Parameter | Value |
| Core Polymer | Hyperbranched Polyester Polyol |
| Hydrophobic Moiety | n-Octadecyl Isocyanate |
| Ionic Group Precursor | Phthalic Anhydride |
| Thermo-responsive Moiety | Amine-terminated PNIPAM |
| Octadecyl tails to Ionic groups ratio | 1:1 and 1:3 |
Table 2: Langmuir-Blodgett Film Deposition Parameters[4]
| Parameter | Value |
| Polymer Concentration | 0.2 mg/mL |
| Spreading Solvent | Ethanol |
| Subphase | Deionized Water |
| Compression Rate | 5 mm/min |
| Deposition Speed | 1 mm/min |
| Substrate | Piranha-treated Silicon Wafer |
References
Troubleshooting & Optimization
Preventing self-polymerization of octadecyl isocyanate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for the safe storage and handling of octadecyl isocyanate to prevent self-polymerization. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the storage and use of this compound.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification | Onset of self-polymerization (dimerization or trimerization). | 1. Immediately cool the container to 2-8°C to slow the reaction. 2. Do not attempt to heat the sample, as this can accelerate polymerization.[1] 3. If partially solidified, attempt to dissolve a small portion in a dry, inert solvent (e.g., anhydrous toluene or dichloromethane) to assess usability for non-critical applications. 4. If the material is fully solidified, it is likely unusable and should be disposed of according to safety guidelines.[2] |
| Cloudiness or Precipitate Formation | 1. Contamination with water, leading to the formation of insoluble polyureas.[3] 2. Early stages of self-polymerization. | 1. Handle the material under a strictly inert atmosphere (nitrogen or argon) to prevent further moisture exposure.[4] 2. Consider filtering the liquid portion under inert conditions if the precipitate amount is minimal. 3. Perform an analytical check (e.g., FTIR) to determine the extent of isocyanate group loss. |
| Discoloration (Yellowing) | 1. Exposure to air and light. 2. Presence of certain impurities. 3. Use of some inhibitors like sulfur dioxide can cause discoloration.[5] | 1. Store the material in an amber or opaque container, protected from light. 2. Ensure the container is sealed under an inert atmosphere.[4] 3. While slight yellowing may not affect reactivity in all applications, it is an indicator of potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound self-polymerization?
A1: The self-polymerization of this compound is primarily caused by the high reactivity of the isocyanate (-N=C=O) functional group. This can lead to dimerization (forming uretdiones) and trimerization (forming isocyanurates), especially when exposed to catalysts such as moisture, bases, and certain metals, or when stored at elevated temperatures.[1][6]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize self-polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[7] The recommended long-term storage temperature is between 2-8°C.[4][7] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to protect it from moisture.[4]
Q3: Can inhibitors be used to prevent polymerization, and if so, which ones and at what concentration?
A3: Yes, polymerization inhibitors are effective. Phenolic inhibitors, such as butylated hydroxytoluene (BHT), are commonly used. While the optimal concentration can depend on the purity of the isocyanate and storage conditions, a starting concentration in the range of 0.01% to 0.1% by weight is generally recommended for isocyanates.[1][8] It is advisable to start with a low concentration and monitor the material's stability.
Q4: How can I detect if my this compound has started to polymerize?
A4: The most direct method is using Fourier Transform Infrared (FTIR) spectroscopy. A decrease in the intensity of the characteristic isocyanate peak at approximately 2270 cm⁻¹ indicates consumption of the -N=C=O group due to polymerization or other reactions.[9] High-Performance Liquid Chromatography (HPLC) can also be used to quantify the remaining monomer and detect the formation of oligomers.[10] A simple visual inspection for increased viscosity, cloudiness, or solidification can also be an early indicator.
Q5: What should I do if the this compound has been accidentally exposed to moisture?
A5: Exposure to moisture will lead to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine will then react with another isocyanate molecule to form a stable, insoluble urea, appearing as a precipitate.[3] If moisture contamination is suspected, it is best to discard the material to avoid side reactions in your experiment.
Data Summary
Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C (long-term) | [4][7] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [4] |
| Container | Tightly-closed, opaque or amber | [7] |
| Incompatibilities | Water, strong oxidizing agents, acids, alkalis | [11] |
Common Polymerization Inhibitors for Isocyanates
| Inhibitor | Typical Concentration (by weight) | Notes | Source(s) |
| Butylated Hydroxytoluene (BHT) | 0.01% - 1.0% | A common phenolic antioxidant. Optimal concentration may vary. | [1][8] |
| Triphenyl Phosphite (TPP) | 0.01% - 0.05% | Often used in combination with other stabilizers. | [1] |
| Carbon Dioxide | 0.01% - 1.0% (dissolved) | Can act as a stabilizer. | [5] |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ATR-FTIR
Objective: To qualitatively and semi-quantitatively assess the concentration of the isocyanate functional group over time.
Materials:
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer
-
This compound sample
-
Anhydrous solvent for dilution (if necessary, e.g., dichloromethane)
-
Glass vial and pipette
-
Nitrogen or argon gas line for inert atmosphere
Procedure:
-
Instrument Setup:
-
Ensure the ATR crystal is clean and perform a background scan.
-
-
Sample Preparation (under inert atmosphere):
-
If the sample is viscous, it may be necessary to dilute it in an anhydrous solvent. Prepare a stock solution of a known concentration.
-
-
Sample Analysis:
-
Data Analysis:
-
Record the absorbance intensity or the area of the peak at ~2270 cm⁻¹.
-
For stability studies, repeat the measurement at regular time intervals. A decrease in the peak intensity/area over time indicates a loss of the isocyanate group.
-
The spectra can be normalized to a stable peak, such as a C-H stretching vibration, for more accurate comparison.[13]
-
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To determine the concentration of this compound monomer in a sample. This protocol involves derivatization to make the compound UV-active and amenable to reverse-phase HPLC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine - MPP)
-
This compound sample and standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous solvent for sample preparation (e.g., toluene)
-
Volumetric flasks, syringes, and vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration in anhydrous toluene.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Derivatization (for both standards and samples):
-
To a known volume of each standard and sample solution, add an excess of the derivatizing agent solution (e.g., MPP in toluene).
-
Allow the reaction to proceed to completion (this may require gentle heating or extended time at room temperature). The isocyanate will react with the amine on the MPP to form a stable urea derivative that is UV-active.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Column: C18 reverse-phase column.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Set the UV detector to the absorbance maximum of the urea derivative (e.g., ~254 nm for MPP derivatives).[10]
-
Injection: Inject the derivatized standards and samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the derivatized this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Self-polymerization pathways of isocyanates.
Caption: Troubleshooting workflow for common issues.
References
- 1. EP0531803A2 - Method for preventing coloration of aromatic isocyanate compounds - Google Patents [patents.google.com]
- 2. chemos.de [chemos.de]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface [mdpi.com]
Side reactions of octadecyl isocyanate with water and amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octadecyl isocyanate. The focus is on understanding and mitigating side reactions with water and amines to ensure the desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: The main side reactions involve the reaction of the highly electrophilic isocyanate group with nucleophiles. The most common unintended reactants are water and the urea product itself.
-
Reaction with Water: this compound reacts with water to form an unstable carbamic acid, which then decomposes into octadecylamine and carbon dioxide gas. The octadecylamine produced can then react with another molecule of this compound to form the symmetrically substituted and often insoluble 1,3-dioctadecylurea.[1][2][3] This is a major concern as it consumes the isocyanate and can lead to undesired precipitates.
-
Reaction with Amines: While often the desired reaction, the reaction with primary and secondary amines to form substituted ureas can be considered a side reaction if water is the intended reactant or if there are multiple amine species present with different reactivities.[1][2][3]
-
Reaction with Ureas (Biuret Formation): The urea product formed from the reaction with an amine can further react with another molecule of this compound, especially at elevated temperatures, to form a biuret. This leads to branching and an increase in viscosity.[3]
Q2: How can I minimize the side reaction of this compound with water?
A2: Minimizing water contamination is critical for controlling side reactions. Key strategies include:
-
Use of Anhydrous Solvents: Employing high-purity, anhydrous solvents is crucial. Solvents should be properly dried and stored over molecular sieves.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere, such as dry nitrogen or argon, prevents atmospheric moisture from entering the reaction vessel.
-
Drying of Reagents: Ensure all reagents, including the amine, are thoroughly dried before use.
-
Use of Drying Agents: In some cases, adding a chemical drying agent (that does not react with the isocyanate) to the reaction mixture can be beneficial.
Q3: I am observing a white, insoluble precipitate in my reaction. What is it and how can I prevent it?
A3: A white, insoluble precipitate is most likely symmetrically substituted 1,3-dioctadecylurea, formed from the reaction of this compound with water, as explained in Q1. The long alkyl chains of the dioctadecylurea significantly reduce its solubility in many common organic solvents.
Prevention:
-
Strict Moisture Control: The most effective preventative measure is to rigorously exclude water from your reaction system.
-
Controlled Addition: Slowly adding the this compound to the amine solution can help to favor the desired reaction over the reaction with trace amounts of water.
Q4: How does the reactivity of this compound with amines compare to its reactivity with water?
A4: The reaction of isocyanates with primary aliphatic amines is significantly faster than the reaction with water.[1][4] This difference in reactivity is the basis for selectively forming ureas in the presence of small amounts of moisture. However, the reaction with water can be catalyzed by tertiary amines, increasing its rate.[1]
Troubleshooting Guides
Issue 1: Formation of Insoluble Precipitate
| Symptom | Possible Cause | Recommended Action |
| A white, waxy solid precipitates from the reaction mixture, leading to low yield of the desired unsymmetrical urea. | Formation of 1,3-dioctadecylurea due to reaction with water. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. 2. Purify Reagents: Distill liquid amines and dry over a suitable drying agent. Dry solid amines in a vacuum oven. 3. Inert Atmosphere: Perform the reaction under a positive pressure of nitrogen or argon. 4. Reverse Addition: Add the this compound solution dropwise to the amine solution to maintain a low concentration of the isocyanate, favoring the reaction with the amine. |
Issue 2: Higher than Expected Viscosity or Gel Formation
| Symptom | Possible Cause | Recommended Action |
| The reaction mixture becomes viscous, or a gel forms, making stirring and handling difficult. | Formation of biuret linkages through the reaction of this compound with the urea product. | 1. Control Temperature: Avoid high reaction temperatures, as this promotes biuret formation. Conduct the reaction at room temperature or below if the reaction rate is sufficient. 2. Stoichiometry Control: Use a 1:1 or slight excess of the amine to ensure all the isocyanate is consumed in the primary reaction. 3. Monitor Reaction Progress: Use techniques like FT-IR to monitor the disappearance of the isocyanate peak and stop the reaction once it is complete to prevent further side reactions.[1][4] |
Data Presentation
Table 1: Relative Reaction Rates of Isocyanates with Nucleophiles
This table provides a general overview of the relative reactivity of isocyanates with different functional groups. Note that the exact rates can vary depending on the specific isocyanate, nucleophile, solvent, and catalyst used.
| Nucleophile | Functional Group | Relative Reaction Rate (approximate) |
| Primary Aliphatic Amine | R-NH₂ | 100,000 |
| Secondary Aliphatic Amine | R₂NH | 20,000 - 50,000 |
| Primary Aromatic Amine | Ar-NH₂ | 200 - 300 |
| Primary Alcohol | R-CH₂OH | 100 |
| Water | H₂O | 100 |
| Phenol | Ar-OH | 1 - 5 |
Data is generalized from various sources for typical isocyanates and may not represent exact values for this compound.[1][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Octadecyl-N'-Aryl/Alkyl Urea
This protocol outlines the synthesis of an unsymmetrical urea from this compound and a primary amine under anhydrous conditions.
Materials:
-
This compound
-
Primary amine (e.g., aniline for an aryl urea, or benzylamine for an alkyl urea)
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
-
Drying tube (e.g., filled with calcium chloride)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a clean, dry two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen for best results.
-
Amine Solution: In the reaction flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent (e.g., DCM or THF).
-
Isocyanate Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Slowly add the this compound solution dropwise to the stirred amine solution at room temperature over a period of 15-30 minutes. An exothermic reaction may be observed. If the reaction is highly exothermic, the addition can be performed in an ice bath.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or by FT-IR spectroscopy, observing the disappearance of the strong isocyanate peak around 2250-2285 cm⁻¹.[1] The reaction is typically complete within 1-3 hours.
-
Product Isolation:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The choice of solvent will depend on the solubility of the specific urea derivative. For long-chain ureas, solubility can be limited in common solvents.
Mandatory Visualizations
Diagram 1: Side Reactions of this compound
Diagram 2: Experimental Workflow for Minimizing Side Reactions
References
- 1. m.remspec.com [m.remspec.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Optimizing Octadecyl Isocyanate Grafting
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the reaction temperature during octadecyl isocyanate (ODI) grafting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the this compound (ODI) grafting process?
Temperature is a critical parameter that directly influences the kinetics of the grafting reaction. It provides the necessary activation energy for the reaction between the isocyanate group (-NCO) of ODI and the hydroxyl (-OH) or amine (-NH2) groups on the substrate. Careful control of temperature is essential to ensure an efficient reaction while minimizing undesirable side reactions.[1]
Q2: What is a typical starting temperature range for ODI grafting?
While the optimal temperature is highly dependent on the substrate, solvent, and catalyst used, a common starting point for isocyanate grafting reactions is in the range of 70°C to 100°C.[2][3] Some systems may require temperatures as low as 30-60°C, while others may need to be higher.[4] It is crucial to consult literature for specific substrates or to perform empirical optimization experiments.
Q3: How does increasing the reaction temperature generally affect the grafting yield and efficiency?
Initially, increasing the temperature typically increases the reaction rate, leading to a higher grafting yield and efficiency in a shorter amount of time.[5] This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. However, beyond an optimal point, further temperature increases can lead to a decrease in yield due to side reactions or degradation of the reactants or product.[2][3]
Q4: What are the potential side reactions when the temperature is too high?
Excessively high temperatures can promote several unwanted side reactions in isocyanate chemistry. The most common include:
-
Trimerization: Isocyanate groups can react with each other to form highly stable, cross-linked isocyanurate rings, which can lead to gel formation.[6]
-
Allophanate and Biuret Formation: Excess isocyanate can react with the newly formed urethane or urea linkages, leading to cross-linking and limiting the desired chain growth.[6]
-
Reactant/Product Degradation: The substrate or the grafted product itself may begin to degrade at elevated temperatures.[7]
Q5: What happens if the reaction temperature is too low?
If the temperature is too low, the reaction may not initiate or may proceed at an impractically slow rate.[2] This results in low or no grafting yield, as the molecules lack sufficient energy to overcome the activation energy barrier of the reaction.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or no grafting yield | Reaction temperature is too low: The system lacks the necessary activation energy for the reaction to proceed efficiently.[2] | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new setpoint. |
| Insufficient reaction time: At a given temperature, the reaction may not have had enough time to reach completion. | Extend the reaction time. Analyze aliquots at different time points to determine the reaction plateau. | |
| Inactive catalyst or no catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate, especially at moderate temperatures.[6] | Ensure you are using a suitable and active catalyst (e.g., dibutyltin dilaurate, tertiary amines). Optimize the catalyst concentration. | |
| Gel formation or insoluble product | Reaction temperature is too high: Excessive heat can cause the trimerization of isocyanate groups, leading to extensive cross-linking.[6] | Reduce the reaction temperature. Select a catalyst that favors urethane formation over trimerization (tertiary amines are often less prone to this).[6] |
| Incorrect stoichiometry (excess isocyanate): A large excess of ODI can lead to allophanate/biuret formation and other cross-linking reactions.[6] | Carefully calculate and control the stoichiometry (NCO:OH ratio) of your reactants. | |
| Inconsistent or poor reproducibility of results | Poor temperature control: Fluctuations in temperature across the reaction vessel or between experiments can lead to variable outcomes. | Use an oil bath or a reaction block with precise temperature control and stirring to ensure uniform heat distribution. Calibrate your temperature probe regularly. |
| Presence of moisture: Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and CO2. This consumes the isocyanate and can lead to side reactions (e.g., urea formation). | Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Lower than expected molecular weight of grafted chains | Side reactions limiting chain growth: Allophanate and biuret formation can act as chain terminators or cross-linkers, preventing the desired polymer growth.[6] | Maintain strict stoichiometric control. Consider adding the isocyanate portion-wise to manage its concentration. Optimize the temperature to favor the primary grafting reaction. |
Data Presentation
The optimal reaction temperature must be determined experimentally for each specific system. The table below provides an illustrative example from a representative graft copolymerization study, demonstrating the typical relationship between temperature and grafting parameters.
Table 1: Illustrative Example of Temperature Effect on Grafting Parameters (Note: Data is generalized from studies on other monomers and is for illustrative purposes only.[3][5] Optimal conditions for ODI will vary.)
| Reaction Temperature (°C) | Grafting Yield (%) | Grafting Efficiency (%) | Observations |
| 60 | 15.2 | 25.8 | Reaction is slow, low yield. |
| 70 | 45.5 | 58.1 | Significant increase in reaction rate and yield. |
| 80 | 88.3 | 90.5 | Near-optimal yield and efficiency. |
| 90 | 91.6 | 93.2 | Reaction reaches a plateau; optimal temperature in this system.[3] |
| 100 | 85.7 | 88.4 | Slight decrease in yield, possibly due to side reactions or degradation. |
Experimental Protocols
Generalized Protocol for this compound (ODI) Grafting
This protocol provides a general framework. Researchers must adapt concentrations, volumes, reaction time, and temperature to their specific substrate and goals.
1. Materials & Equipment:
-
Substrate with active hydrogen groups (e.g., hydroxyl-functionalized polymer, cellulose, silica nanoparticles)
-
This compound (ODI)
-
Anhydrous reaction solvent (e.g., Toluene, DMF, Dioxane)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Quenching agent (e.g., Methanol)
-
Washing solvents (e.g., Toluene, Acetone, Ethanol)
-
Round-bottom flask and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller/probe
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard laboratory glassware and syringes
2. Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under an inert atmosphere.
-
Substrate Addition: Add the substrate to the reaction flask. If it is a solid, dry it under a vacuum to remove adsorbed water.
-
Solvent & Dispersion: Add anhydrous solvent to the flask. Stir the mixture to ensure the substrate is well-dispersed.
-
Inert Atmosphere: Purge the flask with an inert gas (N2 or Ar) for 15-20 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Heat the reaction mixture to the desired setpoint (e.g., 80°C) using the temperature-controlled heating mantle or oil bath. Allow the temperature to stabilize.
-
Reagent Addition:
-
In a separate, dry flask, dissolve the ODI in a small amount of anhydrous solvent.
-
If using a catalyst, add it to the main reaction flask.
-
Using a dry syringe, slowly add the ODI solution to the heated substrate suspension under vigorous stirring.
-
-
Reaction: Allow the reaction to proceed at the set temperature for the desired duration (e.g., 2-24 hours). Monitor the reaction if possible (e.g., via IR spectroscopy by observing the disappearance of the -NCO peak at ~2270 cm⁻¹).
-
Quenching: After the reaction period, cool the mixture to room temperature. Add a small amount of quenching agent (e.g., methanol) to react with any unreacted ODI.
-
Purification: Isolate the product by filtration or centrifugation. Wash the product extensively with solvent (e.g., toluene, then acetone) to remove unreacted ODI, catalyst, and byproducts.
-
Drying: Dry the final grafted product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Characterize the product to confirm successful grafting (e.g., using FTIR, TGA, XPS, contact angle measurements).
Visualizations
Caption: A typical experimental workflow for grafting this compound onto a substrate.
Caption: Influence of temperature on the outcome of isocyanate grafting reactions.
References
Technical Support Center: Catalyst Selection for Octadecyl Isocyanate Reactivity
This guide provides researchers, scientists, and drug development professionals with technical support for controlling the reactivity of octadecyl isocyanate (ODI) through appropriate catalyst selection. It addresses common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: The most common catalysts for isocyanate reactions, including those with this compound, are organotin compounds (like dibutyltin dilaurate, DBTDL), tertiary amines (such as 1,4-diazabicyclo[2.2.2]octane, DABCO), and bismuth or zirconium carboxylates. The choice of catalyst depends on the desired reaction rate, selectivity, and the functional group reacting with the isocyanate (e.g., hydroxyl, amine, water).
Q2: How do I choose between a metal-based catalyst and an amine catalyst?
A2: Metal-based catalysts, particularly organotin compounds like DBTDL, are generally more active and promote the reaction between isocyanate and hydroxyl groups to form urethanes. Tertiary amine catalysts are also effective but can sometimes favor the isocyanate-water reaction, which may be undesirable. For high selectivity towards the urethane linkage and to minimize side reactions, organometallic catalysts are often preferred.
Q3: What are common side reactions to be aware of when working with this compound?
A3: The primary side reactions involve the reaction of the isocyanate group with active hydrogen atoms. With an excess of isocyanate or at elevated temperatures, the urethane linkage can react with another isocyanate to form an allophanate. Another common side reaction is the formation of isocyanurates through the trimerization of three isocyanate groups, which is often catalyzed by strong bases. The presence of water can also lead to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide; the resulting amine can then react with another isocyanate to form a urea linkage.
Troubleshooting Guide
Issue 1: The reaction is too slow or incomplete.
-
Question: My reaction with this compound and a polyol is proceeding very slowly, even with a catalyst. What could be the cause and how can I fix it?
-
Answer:
-
Catalyst Concentration: The catalyst concentration may be too low. You can try incrementally increasing the catalyst loading. Refer to literature for typical concentration ranges for your specific catalyst system.
-
Catalyst Activity: The catalyst may have degraded. Ensure proper storage of the catalyst, protecting it from moisture and air where applicable. Consider using a fresh batch of catalyst.
-
Steric Hindrance: this compound has a long alkyl chain which can cause steric hindrance, slowing down the reaction. Increasing the reaction temperature can help overcome this energy barrier. However, be cautious as higher temperatures can also promote side reactions.
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents are generally good choices for isocyanate reactions.
-
Issue 2: The formation of insoluble precipitates or gels.
-
Question: I am observing the formation of a gel or a white precipitate in my reaction mixture. What is happening?
-
Answer:
-
Unwanted Side Reactions: Gel formation or precipitation can be due to excessive cross-linking caused by side reactions. The formation of allophanates or biurets (if amines are present) can lead to an increase in viscosity and ultimately gelation. The formation of insoluble polyureas from the reaction with water can also appear as a precipitate.
-
Troubleshooting Steps:
-
Moisture Control: Ensure all reactants and the solvent are thoroughly dried. Isocyanate reactions are highly sensitive to moisture.
-
Temperature Control: Avoid excessive temperatures, which can promote allophanate and isocyanurate formation.
-
Catalyst Selectivity: Choose a catalyst that is highly selective for the isocyanate-hydroxyl reaction over side reactions. For example, some bismuth and zirconium catalysts offer higher selectivity than traditional tin catalysts under certain conditions.
-
-
Issue 3: Poor selectivity and formation of multiple products.
-
Question: My final product contains significant amounts of byproducts like allophanates and isocyanurates. How can I improve the selectivity of my reaction?
-
Answer:
-
Catalyst Choice: The catalyst has a significant impact on selectivity. While DBTDL is a common catalyst, it can also promote allophanate formation at higher temperatures. Consider screening alternative catalysts like bismuth neodecanoate or zirconium octoate which may offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired urethane formation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of isocyanate can drive the formation of allophanates.
-
Catalyst Performance Data
Below is a summary of typical performance characteristics for common isocyanate catalysts. Note that actual performance will vary based on specific reaction conditions.
| Catalyst Type | Catalyst Example | Typical Concentration (wt%) | Relative Activity | Selectivity for NCO/OH vs NCO/H₂O | Key Considerations |
| Organotin | Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.5 | High | Moderate to High | Can promote hydrolysis and side reactions at high temperatures. |
| Tertiary Amine | DABCO | 0.1 - 1.0 | Moderate | Low to Moderate | Can strongly catalyze the isocyanate-water reaction. |
| Bismuth Carboxylates | Bismuth Neodecanoate | 0.05 - 0.5 | Moderate | High | Often used as a less toxic alternative to organotins. |
| Zirconium Carboxylates | Zirconium Octoate | 0.1 - 1.0 | Moderate | High | Good hydrolytic stability. |
Experimental Protocols
Screening Protocol for Catalyst Selection:
-
Reactant Preparation: Dry all reactants (this compound, polyol) and solvent (e.g., toluene, MEK) over molecular sieves or by azeotropic distillation.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the solvent and the polyol.
-
Initial Sample: Take an initial sample (t=0) for analysis (e.g., by FTIR to determine the initial concentration of the isocyanate peak at ~2270 cm⁻¹).
-
Catalyst Addition: Add the selected catalyst at the desired concentration.
-
Isocyanate Addition: Slowly add the this compound to the reaction mixture while maintaining the desired temperature.
-
Monitoring: Monitor the disappearance of the NCO peak using in-situ FTIR or by taking aliquots at regular intervals and analyzing them.
-
Quenching: Once the reaction reaches completion (or after a set time), quench the reaction by adding a small amount of a short-chain alcohol like methanol.
-
Analysis: Analyze the final product for purity and the presence of side products using techniques like GPC, NMR, and LC-MS.
Diagrams
Caption: A typical experimental workflow for catalyst screening in this compound reactions.
Caption: A troubleshooting decision tree for a slow reaction involving this compound.
Technical Support Center: Purification of Octadecyl Isocyanate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of octadecyl isocyanate reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities largely depend on the synthetic route. For the common synthesis from octadecylamine and phosgene (or a phosgene equivalent like triphosgene), typical impurities include:
-
Unreacted Starting Materials: Residual octadecylamine.
-
Symmetrical Urea: Formed by the reaction of this compound with water present in the reaction medium, which hydrolyzes the isocyanate to an amine that then reacts with another isocyanate molecule.[1][2][3]
-
Isocyanurates: Trimerization of this compound can occur, especially at elevated temperatures or in the presence of certain catalysts, forming a stable six-membered ring.[4][5]
-
Biurets: Reaction of this compound with the urea impurity can form biurets.[6]
-
Carbamoyl Chlorides: If phosgene is used, unreacted carbamoyl chloride intermediates may be present.[6]
-
Residual Solvents: Solvents used in the reaction, such as chlorobenzene or toluene, may remain.[7]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a toxic and moisture-sensitive compound.[7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhaling vapors and direct contact with skin and eyes. Due to its moisture sensitivity, all glassware and solvents must be scrupulously dried to prevent the formation of insoluble urea byproducts.[1]
Q3: How should I store purified this compound?
A3: Store purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This minimizes exposure to moisture and prevents degradation and polymerization reactions.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Several techniques can be used to assess purity:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a quick method to check for the presence of the characteristic isocyanate (-NCO) peak around 2270 cm⁻¹ and the absence of urea (C=O stretch around 1640 cm⁻¹) and amine (N-H stretch around 3300-3500 cm⁻¹) impurities.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the mass of the desired product.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Often requires derivatization of the isocyanate group to a more stable compound before analysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient concentration.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Purification by Vacuum Distillation
| Problem | Possible Cause | Solution |
| Product will not distill | Vacuum is not low enough. | Ensure your vacuum pump is capable of reaching pressures below 5 mmHg. Check all connections for leaks. |
| Temperature is too low. | Gradually increase the temperature of the heating mantle. Be cautious not to exceed the decomposition temperature (degradation can begin around 190°C). | |
| Product solidifies in the condenser or receiving flask | This compound has a melting point of 15-16°C. | Use a heating tape or a warm water jacket on the condenser and receiving flask to keep the temperature above the melting point. |
| Low yield of distilled product | Thermal degradation of the isocyanate. | Use a short-path distillation apparatus to minimize the residence time at high temperatures. Ensure the vacuum is as low as possible to reduce the required distillation temperature.[13] |
| Incomplete transfer of the crude material. | The crude product can be waxy. Gently warm the flask containing the crude material to ensure it is liquid for complete transfer to the distillation flask. | |
| Distillate is cloudy or contains solid particles | Co-distillation of impurities. | Ensure the initial crude product is free of non-volatile solids. A pre-filtration of the crude material (if liquid) may be necessary. |
| Formation of urea during distillation due to moisture. | Ensure all glassware is thoroughly dried before assembly. |
Purification by Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solution is too concentrated or cooling is too rapid. | Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help. |
| The chosen solvent is not ideal. | Experiment with different solvent systems. For a non-polar, waxy compound like this compound, a non-polar solvent like hexane or heptane is a good starting point. You may need a solvent/anti-solvent system. | |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and try cooling again. |
| The compound is too soluble in the chosen solvent. | Try adding a non-polar anti-solvent (in which the compound is poorly soluble) dropwise to the solution at room temperature until it becomes slightly turbid, then gently warm to clarify and cool slowly. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation. | |
| Crystals are discolored | Colored impurities are co-precipitating. | Consider a preliminary purification step like a charcoal treatment of the hot solution before crystallization. A second recrystallization may be necessary. |
Purification by Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The eluent system is not optimized. | Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between the product and impurities. For this compound, start with non-polar eluents like hexane or heptane and gradually increase polarity with a solvent like ethyl acetate or dichloromethane.[14] |
| Product does not elute from the column | The eluent is too non-polar. | Gradually increase the polarity of the eluent. |
| The compound has reacted with the silica gel. | Isocyanates can react with the silanol groups on silica gel. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[15] | |
| Product solidifies on the column | The laboratory temperature is below the melting point of this compound. | If possible, perform the chromatography in a temperature-controlled environment. Alternatively, a heating tape wrapped around the column may be used with extreme caution to prevent solvent evaporation and pressure buildup. |
| Streaking or tailing of the spot on TLC and column | The sample is overloaded. | Use a smaller amount of the crude product for the given column size. |
| The compound is interacting too strongly with the stationary phase. | Try a less polar mobile phase or consider deactivating the silica gel. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112-96-9 | [10] |
| Molecular Formula | C₁₉H₃₇NO | [10] |
| Molecular Weight | 295.50 g/mol | |
| Appearance | White to colorless solid or liquid | |
| Melting Point | 15-16 °C | |
| Boiling Point | 172-173 °C at 5 mmHg | |
| Density | 0.847 g/mL at 25 °C | |
| Solubility | Soluble in benzene, toluene | [7] |
| FTIR Peak (-NCO) | ~2270 cm⁻¹ | [8] |
Table 2: Typical Conditions for Vacuum Distillation of this compound
| Parameter | Value |
| Pressure | 1-5 mmHg |
| Pot Temperature | 180-200 °C |
| Head Temperature | 170-175 °C |
| Apparatus | Short-path distillation setup |
Note: These are approximate values and may need to be optimized based on the specific equipment and purity of the starting material.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and unreacted starting materials.
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware, including a round-bottom flask, short-path distillation head, condenser, and receiving flasks, in an oven at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Assembly: Assemble the short-path distillation apparatus. Use high-vacuum grease for all joints. Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a new, dry magnetic stir bar.
-
Degassing: Begin stirring and slowly apply vacuum to degas the crude material at room temperature.
-
Distillation: Once a stable vacuum of <5 mmHg is achieved, begin to heat the distillation flask using a heating mantle with a sand bath for even heat distribution.
-
Fraction Collection: Collect any low-boiling fractions first. The main fraction of this compound should distill at approximately 172-173°C at 5 mmHg. Use a heat gun or heating tape on the distillation head and condenser if the product starts to solidify.
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum with an inert gas.
-
Analysis: Analyze the purity of the distilled product using FTIR or another appropriate analytical technique.
Protocol 2: Purity Assessment by FTIR
Objective: To quickly assess the purity of this compound by identifying the presence of the isocyanate functional group and the absence of common impurities.
Methodology:
-
Sample Preparation: Place a small drop of the purified this compound between two dry salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum from 4000 to 600 cm⁻¹.
-
Data Analysis:
-
Confirm the presence of a strong, sharp absorption band around 2270 cm⁻¹, characteristic of the N=C=O stretch of the isocyanate group.[8]
-
Check for the absence of a broad absorption band in the region of 3300-3500 cm⁻¹, which would indicate the presence of N-H bonds from amine or urea impurities.
-
Verify the absence of a strong absorption band around 1640 cm⁻¹, which would correspond to the C=O stretch of a urea impurity.
-
Visualizations
References
- 1. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doxuchem.com [doxuchem.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Stearyl Isocyanate [chembk.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 10. This compound | C19H37NO | CID 66988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. uic-gmbh.de [uic-gmbh.de]
- 14. benchchem.com [benchchem.com]
- 15. Purification [chem.rochester.edu]
Troubleshooting incomplete surface functionalization with octadecyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octadecyl isocyanate for surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in surface functionalization?
A1: this compound (ODI) is a long-chain organic molecule with a reactive isocyanate group (-NCO) at one end and a hydrocarbon tail of 18 carbon atoms.[1][2][3][4] It is used to create self-assembled monolayers (SAMs) on various substrates. This surface modification can impart hydrophobicity (water repellency), improve biocompatibility, and enhance adhesion for subsequent coatings.[2][4]
Q2: What types of surfaces can be functionalized with this compound?
A2: this compound can functionalize surfaces that possess hydroxyl (-OH) or amine (-NH2) groups. These include materials like silica (silicon wafers with a native oxide layer), glass, and other metal oxides, as well as surfaces that have been pre-functionalized to introduce these reactive groups.[5]
Q3: How can I confirm that my surface has been successfully functionalized?
A3: Successful functionalization can be verified using several surface analysis techniques. The most common are:
-
Contact Angle Goniometry: A significant increase in the water contact angle indicates a more hydrophobic surface, which is expected after functionalization with the long hydrocarbon chain of this compound.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of nitrogen from the isocyanate group and an increase in the carbon content on the surface.[6][7][8][9]
Q4: What are the key factors for achieving a complete and uniform functionalization?
A4: The success of the functionalization process is highly dependent on several factors:
-
Substrate Cleanliness: The substrate must be scrupulously clean and free of organic and particulate contaminants to ensure uniform monolayer formation.[10][11]
-
Anhydrous Conditions: Isocyanates are highly reactive with water. All solvents and the reaction environment should be as dry as possible to prevent unwanted side reactions.[3]
-
Reagent Purity: The purity of the this compound and the solvent can significantly impact the quality of the resulting monolayer.[3]
-
Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without causing degradation of the monolayer.
Troubleshooting Incomplete Surface Functionalization
Incomplete functionalization can manifest as a patchy or disordered monolayer, leading to inconsistent surface properties. The following tables provide a guide to troubleshooting common issues.
Issue 1: Low Water Contact Angle After Functionalization
A low water contact angle suggests that the surface is not as hydrophobic as expected, indicating poor or incomplete functionalization.
| Potential Cause | Suggested Solution |
| Contaminated Substrate | Organic residues or particulates on the substrate can block reaction sites. Implement a rigorous cleaning protocol.[10][11] For silica or glass, consider sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by a piranha solution or UV-ozone treatment.[10] |
| Presence of Moisture | Isocyanates readily react with water to form unstable carbamic acids, which then decompose, or ureas, preventing the desired surface reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Ensure all glassware is thoroughly dried. |
| Inactive this compound | The isocyanate may have degraded due to improper storage or exposure to moisture. Use fresh or properly stored this compound. Consider verifying the purity of the reagent. |
| Insufficient Reaction Time | The reaction may not have had enough time to go to completion. Increase the reaction time and monitor the progress. |
Table 1: Troubleshooting Low Water Contact Angle.
| Surface State | Expected Water Contact Angle (°) |
| Clean, Unfunctionalized Silica/Glass | < 20 |
| Partially Functionalized Surface | 40 - 80[12] |
| Successfully Functionalized Surface | > 90[13] |
Table 2: Typical Water Contact Angles for Functionalized Silica/Glass Substrates.
Issue 2: Inconsistent or Patchy Surface Coverage
This issue is often identified through techniques like Atomic Force Microscopy (AFM) or by observing variability in contact angle measurements across the surface.
| Potential Cause | Suggested Solution |
| Non-uniform Substrate Surface | A rough or uneven substrate surface can lead to a disordered monolayer.[10] Use smooth, high-quality substrates. Characterize the substrate roughness with AFM if necessary. |
| Impure Solvent | Impurities in the solvent can compete with the this compound for reaction sites or interfere with the self-assembly process.[3] Use high-purity, anhydrous solvents.[3] |
| Incorrect Reagent Concentration | An inappropriate concentration of this compound in the solution can affect the monolayer formation. Optimize the concentration of the this compound solution. |
| Sub-optimal Reaction Temperature | The temperature can influence the reaction rate and the ordering of the monolayer. Investigate the effect of varying the reaction temperature. |
Table 3: Troubleshooting Inconsistent or Patchy Surface Coverage.
Issue 3: XPS Analysis Shows Low Nitrogen or High Oxygen Content
XPS is a powerful tool for quantifying the elemental composition of the surface. Unexpected atomic percentages can pinpoint specific problems.[6][7][8][9]
| Potential Cause | Suggested Solution |
| Incomplete Reaction | A low nitrogen signal suggests that not enough this compound has bound to the surface. Review all reaction parameters: time, temperature, concentration, and substrate preparation. |
| Oxidation or Contamination | A higher than expected oxygen signal could indicate an incomplete reaction (unreacted hydroxyls on the substrate) or surface contamination. Ensure thorough cleaning and proper handling post-functionalization. |
| Reaction with Water | The presence of water can lead to the formation of urea linkages, which will alter the expected elemental ratios. Reiterate the importance of anhydrous conditions. |
Table 4: Troubleshooting Based on XPS Data.
| Element | Expected Atomic % (Successful Functionalization) | Expected Atomic % (Incomplete Functionalization) |
| C | High | Moderate |
| N | Present | Low or Absent |
| O | Low (from substrate and urethane linkage) | High (from exposed substrate) |
| Si (for silica substrate) | Low (attenuated by monolayer) | High |
Table 5: Expected Elemental Composition from XPS Analysis of a Functionalized Silica Surface.
Experimental Protocols
Protocol 1: Substrate Cleaning (Silicon Wafer/Glass)
-
Solvent Cleaning:
-
Sonicate the substrate in a beaker with acetone for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in isopropyl alcohol (IPA) for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Piranha Etch (for deep cleaning, use with extreme caution):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Immerse the cleaned and dried substrate in the piranha solution for 15-30 minutes.
-
Carefully remove the substrate and rinse extensively with DI water.
-
Dry the substrate under a stream of nitrogen gas. The surface should now be highly hydrophilic.
-
Protocol 2: Surface Functionalization with this compound
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous toluene or another suitable anhydrous solvent.
-
-
Reaction:
-
Prepare a solution of this compound in anhydrous toluene (e.g., 1-5 mM concentration).
-
Place the clean, dry substrate in the reaction vessel.
-
Introduce the this compound solution into the reaction vessel, ensuring the substrate is fully immersed.
-
Seal the vessel and leave it to react at room temperature or a slightly elevated temperature (e.g., 40-60°C) for several hours to overnight. The optimal time and temperature may need to be determined experimentally.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any unreacted this compound.
-
Rinse with IPA and then DI water.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Protocol 3: Characterization by Contact Angle Goniometry
-
Instrument Setup:
-
Place the functionalized substrate on the sample stage of the goniometer.
-
Use a high-purity water source for the droplet.
-
-
Measurement:
-
Dispense a small droplet of water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Take measurements at multiple points on the surface to assess uniformity.
-
Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Mount the functionalized substrate on the sample holder.
-
Ensure the surface to be analyzed is facing the X-ray source and the analyzer.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, O 1s, and the primary substrate elements like Si 2p).
-
-
Data Analysis:
-
Determine the atomic concentrations of the elements from the survey spectrum.
-
Analyze the high-resolution spectra to determine the chemical states of the elements. For example, the C 1s spectrum can be deconvoluted to identify C-C/C-H, C-N, and C=O bonds.
-
Visualizations
Caption: Experimental workflow for surface functionalization with this compound.
Caption: Troubleshooting logic for incomplete surface functionalization.
References
- 1. sanyingpu.com [sanyingpu.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. CAS 112-96-9: this compound | CymitQuimica [cymitquimica.com]
- 5. A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery [mdpi.com]
- 6. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. ossila.com [ossila.com]
- 12. dataphysics-instruments.com [dataphysics-instruments.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in Octadecyl Isocyanate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling octadecyl isocyanate, a moisture-sensitive reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.
Troubleshooting Guide
Low or no product yield, formation of white precipitates, and unexpected side reactions are common issues when working with this compound. This guide provides a systematic approach to identifying and resolving these problems.
| Symptom | Possible Cause | Recommended Action |
| Low or No Product Yield | Moisture Contamination: this compound readily reacts with water to form an unstable carbamic acid, which then decomposes to octadecylamine and carbon dioxide. The amine can further react with the isocyanate to form a symmetrical di-octadecyl urea, consuming the starting material.[1][2][3] | • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use. • Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon using a Schlenk line or glovebox.[4] • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | • Accurate Measurements: Carefully measure all reactants using calibrated equipment. • Purity Check: Ensure the purity of your starting materials. | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | • Optimize Temperature: Gradually increase the reaction temperature while monitoring for side reactions. Many isocyanate reactions are conducted between 60-100°C.[1] | |
| Formation of White Precipitate | Urea Byproduct: The white precipitate is often di-octadecyl urea, which is insoluble in many organic solvents. This is a direct result of moisture contamination.[2] | • Strict Moisture Control: Implement rigorous anhydrous techniques as described above. • Moisture Scavengers: Consider the use of moisture scavengers in your reaction setup.[5][6] |
| Low Solubility of Reactants or Products: The desired product or one of the starting materials may have low solubility in the chosen solvent. | • Solvent Screening: Test the solubility of all components in the chosen solvent at the reaction temperature. • Change Solvent: Select a solvent in which all reactants and the product are soluble. | |
| Reaction Mixture Becomes Viscous or Gels | Polymerization: If di- or poly-functional alcohols or amines are present as impurities or reactants, cross-linking and polymerization can occur. | • Purity of Reactants: Verify the purity of your alcohol or amine reactant to ensure it is mono-functional if that is the desired reaction. • Control Stoichiometry: An excess of isocyanate can sometimes lead to side reactions that cause branching.[1] |
| Gas Evolution (Bubbling) | Reaction with Water: The reaction of isocyanates with water produces carbon dioxide gas.[1][2] | • This is a strong indicator of moisture contamination. Immediately reinforce anhydrous conditions and check all reagents and equipment for sources of water. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with water?
A1: The primary side reaction involves the rapid reaction of the isocyanate group with water to form an unstable carbamic acid. This acid then decomposes into octadecylamine and carbon dioxide gas. The resulting octadecylamine is a nucleophile and can react with another molecule of this compound to form the highly insoluble N,N'-dioctadecylurea, which often appears as a white precipitate.[1][2][3] This side reaction consumes two equivalents of your starting isocyanate for every molecule of water, significantly reducing your product yield.
Q2: How can I effectively dry my solvents and glassware for moisture-sensitive reactions?
A2:
-
Glassware: Glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours or overnight and then cooled under a stream of dry inert gas or in a desiccator immediately before use.[4] Alternatively, glassware can be flame-dried under vacuum and then filled with an inert gas.
-
Solvents: Solvents can be dried using various methods. Common techniques include distillation from appropriate drying agents (e.g., sodium/benzophenone for THF and ether, calcium hydride for dichloromethane and acetonitrile).[7] For less stringent requirements, storage over activated molecular sieves (3Å or 4Å) can be effective.[7] The water content of the solvent can be checked by Karl Fischer titration.
Q3: What are inert atmosphere techniques and when should I use them?
A3: Inert atmosphere techniques are methods used to handle air- and moisture-sensitive reagents by replacing the ambient air with a dry, inert gas like nitrogen or argon.[4]
-
Schlenk Line: A Schlenk line is a common piece of laboratory equipment that allows for the manipulation of sensitive compounds using a dual manifold for vacuum and inert gas. This is suitable for most small to medium-scale reactions.
-
Glovebox: A glovebox provides a completely sealed environment with a continuously purified inert atmosphere. It is used for highly sensitive reagents or when complex manipulations are required.
For reactions involving this compound, using at least a Schlenk line is highly recommended to prevent moisture contamination.
Q4: What are moisture scavengers and can they be used with this compound?
A4: Moisture scavengers are reactive compounds added to a reaction mixture to chemically remove trace amounts of water.[5][6] Common examples include molecular sieves, orthoformates, and specific reactive isocyanates like p-toluenesulfonyl isocyanate. For long-chain aliphatic isocyanates like this compound, molecular sieves or oxazolidine-based scavengers can be effective.[5] However, it is crucial to ensure that the scavenger or its byproducts do not interfere with the desired reaction. It's always best to prioritize thoroughly drying all components before relying solely on a scavenger.
Q5: How can I monitor the progress of my this compound reaction and detect the formation of urea byproduct?
A5:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the consumption of the starting materials and the formation of the product. The highly polar urea byproduct will typically have a very low Rf value and may streak on the TLC plate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for monitoring isocyanate reactions. The isocyanate group has a strong, characteristic absorption band around 2270 cm⁻¹.[8] The disappearance of this peak indicates the consumption of the isocyanate. The formation of a urethane product will show a carbonyl (C=O) stretch around 1700 cm⁻¹, while the urea byproduct will have a carbonyl stretch at a lower wavenumber, typically around 1640 cm⁻¹.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantitatively analyze the reaction mixture, separating the starting materials, the desired urethane product, and the urea byproduct.[9][10][11] This is particularly useful for determining the reaction yield and purity.
Quantitative Data: Impact of Moisture on Isocyanate Reactions
While specific data for this compound is limited, the following table, adapted from a study on butyl isocyanate (a shorter-chain aliphatic isocyanate), illustrates the significant impact of moisture on isocyanate consumption. The data shows the percentage of isocyanate lost due to reaction with water in a wood modification experiment, highlighting the importance of anhydrous conditions.[12]
| Initial Moisture Content of Wood | Percentage of Butyl Isocyanate Lost to Reaction with Water |
| 0% | 0% |
| 5% | ~15% |
| 10% | ~25% |
Data adapted from "Effects of Moisture on the Chemical Modification of Wood with Epoxides and Isocyanates." This table serves as a qualitative illustration of the detrimental effect of moisture on isocyanate reactions.
Experimental Protocols
Detailed Methodology: General Procedure for the Reaction of this compound with an Alcohol
This protocol provides a detailed, step-by-step guide for the synthesis of an octadecyl urethane under anhydrous conditions.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., toluene or tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Drying agent for solvent (e.g., sodium/benzophenone for THF, calcium hydride for toluene)
-
Catalyst (optional, e.g., dibutyltin dilaurate - DBTDL)
Equipment:
-
Schlenk line or glovebox
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Condenser (if heating)
-
Bubbler
Procedure:
-
Preparation of Glassware and Solvents:
-
Dry all glassware (round-bottom flask, condenser, etc.) in an oven at 120°C overnight and assemble while hot under a flow of inert gas.
-
Dry the chosen solvent by refluxing over an appropriate drying agent and distill under an inert atmosphere immediately before use.
-
-
Reaction Setup:
-
Set up the dried glassware under a positive pressure of inert gas using a Schlenk line and a bubbler.
-
Add the alcohol to the reaction flask via a syringe, followed by the anhydrous solvent.
-
Begin stirring the solution.
-
-
Addition of this compound:
-
Carefully draw the this compound into a dry syringe.
-
Slowly add the this compound dropwise to the stirring alcohol solution at room temperature. The reaction is often exothermic, so slow addition is important to control the temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or by taking small aliquots (under inert atmosphere) for FTIR analysis to observe the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
-
Reaction Completion and Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the isocyanate), the reaction mixture can be cooled to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Moisture-Sensitive Reactions
Caption: A step-by-step guide to troubleshooting common issues in moisture-sensitive reactions.
Signaling Pathway of this compound Side Reaction with Water
Caption: The reaction pathway showing the formation of urea byproduct from this compound and water.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 6. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Chromatogram Detail [sigmaaldrich.com]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
How to avoid urea formation in octadecyl isocyanate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with octadecyl isocyanate, with a specific focus on preventing the formation of urea byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of urea formation in my this compound reaction?
A1: The primary cause of urea formation is the reaction of this compound with water.[1][2] Isocyanates are highly reactive toward water, which acts as a nucleophile. This reaction forms an unstable carbamic acid intermediate, which then decomposes into an octadecyl amine and carbon dioxide gas.[1][2] The newly formed amine is very reactive and quickly attacks another molecule of this compound to produce a symmetrically disubstituted urea. This urea is often insoluble in common organic solvents and may precipitate out of the reaction mixture, appearing as a white solid.[1]
Q2: Why is it crucial to maintain anhydrous conditions?
A2: Even trace amounts of water can lead to significant urea formation, consuming your starting material and reducing the yield of your desired urethane product. Since one molecule of water can lead to the consumption of two molecules of isocyanate to form one molecule of urea, meticulous control of moisture is the most critical factor in preventing this side reaction.[1]
Q3: What are the best practices for ensuring anhydrous conditions?
A3: To ensure anhydrous conditions, you should:
-
Dry all glassware thoroughly: Oven-dry all glassware at a high temperature (e.g., 120-150 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.
-
Handle reagents appropriately: Ensure your alcohol or amine reactant is dry. If necessary, distill it or dry it over a suitable drying agent.
-
Work under an inert atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of an inert gas such as dry nitrogen or argon.[1]
Q4: Can the choice of solvent affect urea formation?
A4: Yes, the solvent can influence the reaction. While the primary factor is the absence of water, some studies suggest that using non-polar solvents can favor the desired urethane formation over the urea side reaction. However, the reaction rate may be slower in non-polar solvents.[1] It is essential to use high-purity, anhydrous grades of any solvent chosen.
Q5: How can I detect the presence of urea in my reaction mixture or product?
A5: Urea can be detected using spectroscopic methods:
-
FTIR Spectroscopy: Urea has characteristic C=O (amide I) and N-H bending (amide II) vibrational bands. The C=O stretch of urea typically appears at a lower wavenumber (around 1640 cm⁻¹) compared to the C=O stretch of a urethane (around 1700-1740 cm⁻¹).
-
NMR Spectroscopy: In ¹H NMR, the N-H protons of urea have a characteristic chemical shift. In ¹³C NMR, the carbonyl carbon of urea also has a distinct chemical shift compared to the urethane carbonyl. Quantitative NMR can be used to determine the amount of urea impurity.[3]
Q6: How can I remove urea byproducts from my final product?
A6: Due to its typically low solubility in many organic solvents, urea can often be removed by filtration if it precipitates out during the reaction. If it remains in solution, purification can be challenging due to the similar polarity of the urethane product. Techniques like column chromatography with a carefully selected solvent system may be effective. In some cases, washing the crude product with a solvent in which the urea is sparingly soluble but the desired product is soluble can be a useful purification step. The solubility of octadecyl urea is low in non-polar solvents like hexane.[4][5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| White precipitate forms in the reaction mixture. | Formation of insoluble dioctadecyl urea due to the presence of moisture.[1] | 1. Review your experimental setup for sources of moisture. Ensure all glassware was properly dried and the reaction was maintained under a strict inert atmosphere. 2. Check the purity and dryness of your reagents and solvents. Use freshly dried or newly opened anhydrous solvents. Distill liquid reactants if necessary. 3. Filter the reaction mixture to remove the urea precipitate before workup. |
| Low yield of the desired urethane product. | 1. Consumption of this compound through reaction with water to form urea. 2. Incomplete reaction. | 1. Implement rigorous anhydrous techniques as detailed in the FAQs and the experimental protocol below. 2. Monitor the reaction progress using TLC or in-situ FTIR to ensure it goes to completion.[6] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Product is difficult to purify. | The polarity of the urea byproduct is similar to the urethane product, making chromatographic separation challenging. | 1. Optimize reaction conditions to minimize urea formation in the first place. 2. Attempt to precipitate the urea by cooling the reaction mixture or by adding a non-polar solvent. 3. Use a different chromatographic stationary or mobile phase to improve separation. |
| Foaming or bubbling is observed during the reaction. | Formation of carbon dioxide gas as a byproduct of the reaction between isocyanate and water.[2] | This is a strong indicator of water contamination. Immediately reassess all sources of moisture in your setup and reagents. |
Experimental Protocol: Synthesis of Octadecyl Urethane under Anhydrous Conditions
This protocol describes a general procedure for the reaction of this compound with a primary alcohol to synthesize the corresponding urethane, with a focus on minimizing urea formation.
Materials:
-
This compound
-
Anhydrous primary alcohol (e.g., 1-butanol)
-
Anhydrous toluene (or another suitable anhydrous, non-polar solvent)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, use with caution as it can also catalyze the water reaction)[7]
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stir bar, oven-dried
-
Condenser, oven-dried
-
Septa
-
Nitrogen or Argon gas inlet with a bubbler
-
Syringes and needles, oven-dried
Procedure:
-
Setup: Assemble the oven-dried glassware (round-bottom flask with stir bar, and condenser) while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the anhydrous primary alcohol in anhydrous toluene.
-
Initiation of Reaction: Slowly add the this compound to the alcohol solution via a syringe under the inert atmosphere. The addition should be dropwise to control any potential exotherm.
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount (e.g., 0.1 mol%) of DBTDL to the reaction mixture via a syringe. Be aware that catalysts can also accelerate the reaction with any residual water.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC (staining with permanganate can help visualize the urethane product) or by observing the disappearance of the isocyanate peak (~2275 cm⁻¹) using in-situ FTIR.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (urea) is present, it can be removed by filtration. The solvent can then be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The low solubility of dioctadecyl urea in non-polar solvents can be exploited during purification.[4][5]
Data Presentation
Table 1: Effect of Reaction Conditions on Urea Formation (Qualitative)
| Parameter | Condition to Minimize Urea Formation | Rationale |
| Water Content | As low as possible (ideally < 100 ppm) | Water is the primary reactant for urea formation.[1][2] |
| Temperature | Moderate (e.g., 25-60 °C) | Higher temperatures can increase the rate of all reactions, including the reaction with water. The activation energy for the isocyanate-water reaction can be more sensitive to temperature than the isocyanate-alcohol reaction.[2] |
| Solvent Polarity | Non-polar aprotic (e.g., Toluene, Hexane) | May favor the urethane reaction over the urea side reaction, although reaction rates might be slower.[1] |
| Catalyst | Use with caution | While catalysts like DBTDL accelerate the urethane formation, they can also catalyze the reaction with water.[7] Amine catalysts can also be used but may have different selectivity.[8] |
Table 2: Spectroscopic Data for Product Characterization
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Urethane (-NH-CO-O-) | ~3300 (N-H stretch), ~1700-1740 (C=O stretch) | ~4.5-5.0 (N-H), ~3.5-4.0 (-O-CH₂-) | ~155-158 (C=O) |
| Urea (-NH-CO-NH-) | ~3300-3350 (N-H stretch), ~1630-1650 (C=O stretch) | ~5.0-6.0 (N-H) | ~158-160 (C=O) |
Visualizations
Caption: Reaction pathway for the formation of dioctadecyl urea from this compound and water.
Caption: Experimental workflow for minimizing urea formation in this compound reactions.
References
- 1. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solubility Of Urea Overview [jinjiangmelamine.com]
- 5. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 6. CN102442928A - Urea purification method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. turkchem.net [turkchem.net]
Technical Support Center: Surface Modification with Octadecyl Isocyanate (ODI)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with octadecyl isocyanate (ODI) for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODI) and for what is it used?
This compound (ODI) is a long-chain aliphatic monoisocyanate, with the chemical formula CH₃(CH₂)₁₇NCO.[1] It is primarily used as a surface modifying agent to impart hydrophobicity to various substrates.[2][3] The long octadecyl (C18) chain creates a dense, non-polar layer on the surface. Common applications include the modification of cellulose nanocrystals, polymers like poly(methyl methacrylate) (PMMA), and other materials with available hydroxyl (-OH) groups.[2][4][5]
Q2: What is the basic reaction mechanism of ODI with a surface?
The primary reaction mechanism involves the nucleophilic attack of a surface hydroxyl group (-OH) on the electrophilic carbon atom of the isocyanate group (-NCO). This reaction forms a stable urethane (or carbamate) linkage, covalently grafting the octadecyl chain to the surface.[6][7] This process is a form of silanization when applied to silica-based surfaces that have been hydroxylated.[8]
Q3: What safety precautions should be taken when working with ODI?
Isocyanates are hazardous compounds and require careful handling.[9]
-
Inhalation: ODI can cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms.[4][10] Work should be performed in a well-ventilated fume hood.[11][12]
-
Skin Contact: The compound is a skin irritant and can cause sensitization.[13] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][14]
-
Storage: ODI is moisture-sensitive. It should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction and degradation.[1][4]
Q4: Which analytical techniques are best for confirming successful surface modification with ODI?
The most common and effective techniques are:
-
Water Contact Angle (WCA) Measurement: This is a simple and rapid method to assess the change in surface wettability. A successful ODI coating will significantly increase the water contact angle (typically >90°), indicating a shift from a hydrophilic to a hydrophobic surface.[15][16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information of the top 5-10 nm of a material.[17][18] Successful grafting is confirmed by the appearance of a nitrogen peak (N1s) from the urethane linkage and an increase in the carbon-to-oxygen (C/O) atomic ratio.[19][20]
Troubleshooting Guides
Problem 1: Low Surface Coverage or Incomplete Reaction
Q: My surface is not sufficiently hydrophobic after the reaction. The water contact angle is lower than expected. What went wrong?
A: This is a common issue that can stem from several factors related to the substrate, reagents, or reaction conditions.
-
Possible Cause 1: Insufficient Surface Hydroxyl Groups. The reaction relies on the availability of -OH groups on the substrate.
-
Recommended Action: Ensure your substrate has been properly pre-treated to generate a high density of hydroxyl groups. For materials like silicon or glass, this often involves piranha cleaning or UV/Ozone treatment. For polymers, plasma treatment may be necessary.[18]
-
-
Possible Cause 2: Moisture Contamination. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an amine and CO₂. The resulting amine can then react with another isocyanate molecule to form a urea byproduct, consuming the ODI and preventing it from reacting with the surface.[21]
-
Recommended Action: Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause 3: Impure Reagents. The ODI or the solvent may be contaminated.
-
Recommended Action: Verify the purity of the ODI. If it is old or has been improperly stored, it may have already oligomerized. Use a freshly opened bottle or purify the reagent if necessary. Ensure the solvent is of high purity and anhydrous.[22]
-
-
Possible Cause 4: Suboptimal Reaction Conditions. The reaction time, temperature, or ODI concentration may not be optimal for your specific substrate.
Problem 2: Inconsistent Results and Poor Reproducibility
Q: I am observing significant variation in surface coverage between different experimental batches. How can I improve reproducibility?
A: Inconsistency often points to subtle variations in protocol execution or environmental factors.
-
Possible Cause 1: Variable Substrate Pre-treatment. The density and reactivity of surface hydroxyl groups may vary from batch to batch.
-
Recommended Action: Standardize your substrate cleaning and activation protocol meticulously. Document every step, including timings and reagent concentrations, to ensure consistency.
-
-
Possible Cause 2: Atmospheric Moisture Fluctuations. Changes in ambient humidity can affect the reaction if it is not performed under strictly anhydrous conditions.
-
Recommended Action: Always conduct the reaction in a controlled environment, such as a glovebox or under a positive pressure of a dry, inert gas like nitrogen or argon.
-
-
Possible Cause 3: Catalyst Deactivation or Inconsistency. If using a catalyst (e.g., dibutyltin dilaurate), its activity can degrade over time, or it may be inhibited by impurities.[22][25]
-
Recommended Action: Use a fresh, high-purity catalyst for each batch. If impurities in the substrate or solvent are suspected to be deactivating the catalyst, purify the components before the reaction.[25]
-
Problem 3: Characterization Issues
Q: My XPS analysis does not show the expected N1s peak, or the peak is very weak, despite a high water contact angle.
A: This discrepancy can be puzzling but can be explained by a few scenarios.
-
Possible Cause 1: Physisorption vs. Chemisorption. The ODI may have simply adsorbed onto the surface without covalently bonding, especially if the surface is already somewhat non-polar. This can create a hydrophobic layer but will not result in a stable urethane linkage.
-
Recommended Action: After the reaction, thoroughly rinse the substrate with a good solvent for ODI (e.g., toluene, acetone) to remove any non-covalently bound molecules. Sonication during the washing step can be effective.
-
-
Possible Cause 2: Analysis Depth. While XPS is surface-sensitive, if the grafted layer is extremely thin (a sub-monolayer), the nitrogen signal may be near the detection limit of the instrument.[18]
-
Recommended Action: Increase the acquisition time for the N1s high-resolution scan to improve the signal-to-noise ratio. Alternatively, angle-resolved XPS (ARXPS) can be used to increase the surface sensitivity.[26]
-
-
Possible Cause 3: Surface Contamination. An adventitious carbon or silicone contamination layer may be obscuring the underlying grafted layer from XPS analysis.
-
Recommended Action: Handle samples carefully using clean tweezers. Store them in a clean, sealed container (e.g., a desiccator or petri dish) before analysis.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Surface Coverage
This table summarizes the expected impact of key reaction parameters on the final surface coverage, which can be quantified by Water Contact Angle (WCA) and the atomic percentage of Nitrogen (N at%) from XPS analysis.
| Parameter | Condition | Expected WCA | Expected N at% (XPS) | Troubleshooting Notes |
| ODI Concentration | Low (e.g., <1 mM) | Moderate (90-100°) | Low | May result in incomplete monolayer formation. |
| High (e.g., >10 mM) | High (>105°) | Higher | Increases reaction rate but may lead to multilayer/aggregate formation if not controlled. | |
| Reaction Time | Short (e.g., <2 hours) | Moderate | Low | Insufficient time for reaction completion. |
| Long (e.g., 12-24 hours) | High | Higher | Allows the reaction to proceed to completion, leading to higher grafting density.[27] | |
| Reaction Temperature | Low (e.g., Room Temp) | Moderate to High | Moderate | Slower reaction rate, may require longer times. |
| Elevated (e.g., 60-80°C) | High | Higher | Increases reaction rate but can also promote side reactions like trimerization.[22][23] | |
| Catalyst | Absent | Moderate | Low to Moderate | Reaction proceeds slowly, dependent on intrinsic reactivity of surface -OH groups. |
| Present (e.g., DBTDL) | High | High | Significantly accelerates the urethane formation, allowing for shorter reaction times or lower temperatures.[21] | |
| Solvent | Polar Aprotic (e.g., DMF) | High | High | Good for solubilizing ODI and promoting the reaction.[27] |
| Non-polar (e.g., Toluene) | High | High | Also effective; choice depends on substrate compatibility. Must be anhydrous. |
Experimental Protocols & Visualizations
Protocol 1: Substrate Preparation (Hydroxylation of Silicon Wafer)
This protocol describes a standard method for generating a reactive, hydroxyl-terminated surface on a silicon substrate.
-
Substrate Cleaving: Cleave silicon wafers into desired dimensions (e.g., 1x1 cm) using a diamond-tipped scribe.
-
Initial Cleaning: Place the substrates in a beaker and sonicate for 15 minutes each in acetone, then isopropanol, and finally deionized (DI) water to remove organic residues.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Piranha Etching (CAUTION!):
-
Prepare Piranha solution by slowly adding 1 part hydrogen peroxide (H₂O₂, 30%) to 3 parts sulfuric acid (H₂SO₄, 98%) in a glass beaker. Warning: This solution is extremely corrosive and exothermic. Always add peroxide to acid.
-
Immerse the cleaned, dry substrates in the Piranha solution for 30-45 minutes to grow a fresh silicon oxide layer and introduce hydroxyl groups.
-
-
Rinsing: Remove the substrates and rinse them copiously with DI water.
-
Final Drying: Dry the hydroxylated substrates again under a stream of dry nitrogen and place them in an oven at 110°C for at least 1 hour before use. Store in a desiccator.
Protocol 2: Surface Grafting with this compound (ODI)
This protocol details the procedure for grafting ODI onto a prepared hydroxylated surface.
-
Prepare Reaction Solution: In a glovebox or under an inert atmosphere, prepare a solution of ODI (e.g., 10 mM) in anhydrous toluene.
-
Substrate Immersion: Place the pre-cleaned and hydroxylated substrates into a reaction vessel (e.g., a glass petri dish with a lid).
-
Reaction: Pour the ODI solution over the substrates, ensuring they are fully submerged. Seal the vessel.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature or at a slightly elevated temperature (e.g., 60°C) on a hotplate.
-
Post-Reaction Rinsing:
-
Remove the substrates from the reaction solution.
-
Rinse them thoroughly with fresh anhydrous toluene to remove unreacted ODI.
-
Sonicate the substrates in a fresh bath of toluene for 10 minutes, followed by sonication in acetone for 10 minutes to remove any physisorbed molecules.
-
-
Final Drying: Dry the functionalized substrates under a stream of dry nitrogen.
-
Storage: Store the modified substrates in a clean, dry, and sealed container (e.g., a desiccator) prior to characterization.
Diagrams and Workflows
Caption: A flowchart of the complete experimental process.
Caption: The chemical reaction forming a urethane linkage.
Caption: A decision tree for troubleshooting poor results.
References
- 1. This compound technical grade 112-96-9 [sigmaaldrich.com]
- 2. This compound | 112-96-9 [chemicalbook.com]
- 3. A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. オクタデシルイソシアナート ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. taknamco.com [taknamco.com]
- 11. dakenchem.com [dakenchem.com]
- 12. chemos.de [chemos.de]
- 13. globalfinishing.com [globalfinishing.com]
- 14. hse.gov.uk [hse.gov.uk]
- 15. nanoscience.com [nanoscience.com]
- 16. biolinscientific.com [biolinscientific.com]
- 17. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 18. eag.com [eag.com]
- 19. researchgate.net [researchgate.net]
- 20. rockymountainlabs.com [rockymountainlabs.com]
- 21. wernerblank.com [wernerblank.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. How to Optimize Isocyanate Polymerization Techniques? [eureka.patsnap.com]
- 25. pcimag.com [pcimag.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Octadecyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octadecyl isocyanate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended actions.
Low or No Product Yield
A common issue in any synthesis is a lower-than-expected yield of the desired product. The following table outlines potential reasons and solutions for poor yields in this compound synthesis.
| Symptom | Possible Cause | Recommended Action |
| Low yield in triphosgene method | Incomplete reaction of octadecylamine. | Ensure accurate stoichiometry. A slight excess of the phosgene equivalent may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the starting amine. |
| Side reaction forming N,N'-dioctadecylurea. | This is a common side reaction. Using the hydrochloride salt of octadecylamine can minimize this by preventing free amine from reacting with the newly formed isocyanate. | |
| Loss of product during workup. | This compound is sensitive to moisture. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Low yield in Curtius rearrangement | Incomplete formation of stearoyl azide. | Ensure the complete conversion of stearic acid to stearoyl chloride before reacting with the azide source (e.g., sodium azide). The reaction with sodium azide may require sufficient time and effective stirring. |
| Incomplete thermal rearrangement. | The thermal decomposition of stearoyl azide to the isocyanate requires a specific temperature range. Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction for the evolution of nitrogen gas, which indicates the rearrangement is proceeding. | |
| Presence of water leading to urea byproduct. | The isocyanate intermediate can react with water to form an unstable carbamic acid, which decomposes to octadecylamine. This amine can then react with another isocyanate molecule to form the symmetrical urea byproduct. It is crucial to use anhydrous solvents and reagents. |
Product Purity Issues
Contamination of the final product with starting materials or byproducts is another frequent challenge.
| Symptom | Possible Cause | Recommended Action |
| Product contaminated with N,N'-dioctadecylurea | Reaction of this compound with unreacted octadecylamine or with octadecylamine formed from the reaction of the isocyanate with water. | As mentioned previously, use the hydrochloride salt of the amine in the phosgene method. For both methods, ensure rigorous anhydrous conditions. Purification by vacuum distillation can separate the desired isocyanate from the much higher boiling urea. |
| Product is discolored (yellow or brown) | Thermal decomposition or side reactions at high temperatures. | Avoid excessive heating during the reaction and purification steps. If using the Curtius rearrangement, the thermal decomposition of the acyl azide should be carefully controlled. For purification, consider using a purification agent to convert coloring impurities to non-volatile tars before distillation. |
| Presence of carbamate impurities (in Curtius rearrangement) | If an alcohol is used as the solvent during the thermal rearrangement, it can trap the isocyanate to form a carbamate. | If the goal is to isolate the isocyanate, the rearrangement should be conducted in an inert, high-boiling solvent such as toluene or diphenyl ether. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary methods for synthesizing this compound:
-
Phosgene-based Method: This involves the reaction of octadecylamine or its hydrochloride salt with phosgene or a phosgene equivalent like triphosgene.[1] The use of triphosgene is generally preferred in a laboratory setting due to its solid form, which is easier and safer to handle than gaseous phosgene.
-
Curtius Rearrangement: This is a phosgene-free method that starts from stearic acid. The acid is first converted to an acyl azide (stearoyl azide), which then undergoes thermal decomposition to yield this compound and nitrogen gas.[2][3][4][5]
Q2: I'm using the triphosgene method and getting a low yield. What can I do?
A2: A 60% yield has been reported for the reaction of octadecylamine with triphosgene in the presence of sodium carbonate in dichloromethane at 20°C for 2 hours.[1] To improve upon this, consider the following:
-
Stoichiometry: Ensure you are using the correct molar ratios.
-
Reaction Conditions: Monitor the temperature closely, as side reactions can occur at higher temperatures.
-
Starting Material: Using octadecylamine hydrochloride instead of the free amine can help to suppress the formation of N,N'-dioctadecylurea.
-
Moisture Control: Isocyanates are highly reactive towards water. All equipment should be oven-dried, and anhydrous solvents should be used.
Q3: How can I perform the Curtius rearrangement to get this compound from stearic acid?
A3: The process involves two main steps:
-
Formation of Stearoyl Azide: Stearic acid is first converted to an activated form, typically the acyl chloride (stearoyl chloride), by reacting it with an agent like thionyl chloride or oxalyl chloride. The resulting stearoyl chloride is then reacted with an azide source, such as sodium azide, to form stearoyl azide.[2][5]
-
Thermal Rearrangement: The isolated stearoyl azide is then heated in an inert solvent (e.g., toluene). This induces the Curtius rearrangement, where the acyl azide rearranges to form this compound with the extrusion of nitrogen gas.[2][4]
Q4: What are the key safety precautions when working with isocyanates and their precursors?
A4: Safety is paramount.
-
Phosgene/Triphosgene: These are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Azides: Sodium azide and organic azides are toxic and potentially explosive. They should be handled with care, avoiding contact with acids (which can generate toxic hydrazoic acid) and heavy metals.
-
Isocyanates: Isocyanates are respiratory and skin sensitizers. Avoid inhalation of vapors and direct contact with the skin. Always work in a fume hood and wear appropriate gloves and eye protection.
Q5: How can I purify the crude this compound?
A5: The most common method for purifying this compound is vacuum distillation.[4] Given its high boiling point, distillation at atmospheric pressure would lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for purification at a safer temperature. It is important to use a well-controlled vacuum source and to monitor the temperature and pressure carefully to achieve good separation from less volatile impurities like ureas and more volatile impurities.
Experimental Protocols
Synthesis of this compound via the Triphosgene Method (Adapted from a general procedure)
This procedure is adapted from a general method for the synthesis of isocyanates from amine hydrochlorides and should be optimized for octadecylamine.[6]
-
Preparation of Octadecylamine Hydrochloride: Dissolve octadecylamine in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Reaction: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend octadecylamine hydrochloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred suspension of the amine hydrochloride.
-
After the addition is complete, slowly add a base such as triethylamine to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or IR for the disappearance of the amine and the appearance of the isocyanate peak (around 2250-2270 cm⁻¹).
-
Workup: Filter the reaction mixture to remove any salts. Wash the filtrate with a dilute acid solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Synthesis of this compound via the Curtius Rearrangement (A general approach)
This procedure outlines the general steps for the Curtius rearrangement starting from stearic acid.[2][3][5]
-
Synthesis of Stearoyl Chloride: In a fume hood, reflux a mixture of stearic acid and a slight excess of thionyl chloride (SOCl₂) for 2-3 hours. The reaction can be done neat or in an inert solvent like toluene. After the reaction is complete, remove the excess thionyl chloride by distillation (use appropriate scrubbing for the SOCl₂ vapors). The crude stearoyl chloride can be used directly or purified by vacuum distillation.
-
Synthesis of Stearoyl Azide: Dissolve the stearoyl chloride in an inert solvent like acetone or toluene. Cool the solution in an ice bath. In a separate flask, dissolve sodium azide in a minimal amount of water and add it dropwise to the stearoyl chloride solution with vigorous stirring. After the addition, allow the mixture to stir for several hours, gradually warming to room temperature.
-
Workup for Azide: Carefully quench the reaction with water and extract the stearoyl azide with a suitable organic solvent. Wash the organic layer, dry it, and carefully remove the solvent at low temperature and reduced pressure. Caution: Acyl azides can be explosive; avoid excessive heat and friction.
-
Curtius Rearrangement: Dissolve the crude stearoyl azide in a high-boiling inert solvent (e.g., toluene). Heat the solution gently (typically 80-110 °C) until the evolution of nitrogen gas ceases. The completion of the reaction can be monitored by IR spectroscopy by observing the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2250-2270 cm⁻¹).
-
Purification: After cooling, the solvent can be removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Characterization of Octadecyl Isocyanate-Modified Surfaces by XPS
For researchers, scientists, and drug development professionals, the functionalization of surfaces to control their physicochemical properties is a cornerstone of innovation. The choice of surface modification agent is critical to achieving desired outcomes, such as biocompatibility, hydrophobicity, or the specific immobilization of biomolecules. This guide provides an objective comparison of surfaces modified with octadecyl isocyanate (ODI) and a common alternative, octadecyltrichlorosilane (OTS), with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS).
Introduction to Surface Modification with ODI and Alternatives
This compound is a reactive organic molecule used to create long-chain alkyl surfaces. The isocyanate group (-N=C=O) readily reacts with hydroxyl (-OH) groups present on many substrates, such as silicon wafers with a native oxide layer, glass, or metal oxides, to form a stable urethane linkage (-NH-C(=O)-O-). This process results in a self-assembled monolayer (SAM) that renders the surface hydrophobic and chemically well-defined.
A prevalent alternative to isocyanates for surface modification is the use of organosilanes, such as octadecyltrichlorosilane (OTS). OTS reacts with surface hydroxyl groups in a condensation reaction to form robust siloxane bonds (Si-O-Substrate), also creating a densely packed hydrophobic monolayer. The choice between these modifiers depends on factors such as the desired stability, reaction conditions, and the nature of the substrate.
Performance Comparison: ODI vs. OTS Modified Surfaces
The performance of ODI- and OTS-modified surfaces can be evaluated based on the quality of the resulting monolayer, including its elemental composition, chemical integrity, and stability. XPS is a powerful surface-sensitive technique that provides detailed information on these characteristics.
Quantitative Data from XPS Analysis
XPS analysis allows for the quantification of the elemental composition of the modified surface and the identification of the chemical states of those elements. The tables below summarize typical XPS data for surfaces modified with ODI and OTS.
Table 1: Elemental Composition of Modified Surfaces
| Element | This compound (ODI) Modified Surface (Atomic %) | Octadecyltrichlorosilane (OTS) Modified Surface (Atomic %) |
| C 1s | ~65-75% | ~60-70% |
| O 1s | ~15-25% | ~20-30% |
| N 1s | ~5-10% | Not expected |
| Si 2p | ~5-10% | ~10-15% |
Note: These are representative values and can vary depending on the substrate, reaction conditions, and monolayer quality.
Table 2: High-Resolution XPS Peak Analysis
| Element & Peak | Binding Energy (eV) | Assignment |
| This compound (ODI) Modified Surface | ||
| C 1s | ~285.0 | C-C, C-H (alkyl chain) |
| ~286.5 | C-N, C-O | |
| ~288.5 | N-C=O (urethane) | |
| N 1s | ~400.0 | C-N-H (urethane) |
| O 1s | ~532.0 | Si-O (substrate) |
| ~533.0 | N-C=O (urethane) | |
| Octadecyltrichlorosilane (OTS) Modified Surface | ||
| C 1s | ~285.0 | C-C, C-H (alkyl chain) |
| ~286.3 | C-Si | |
| Si 2p | ~99.5 | Si-Si (substrate bulk) |
| ~102.0 | Si-C (silane) | |
| ~103.5 | Si-O (substrate oxide) | |
| O 1s | ~532.5 | Si-O (substrate & siloxane network) |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and characterization.
Protocol 1: Surface Modification with this compound (ODI)
-
Substrate Preparation:
-
Silicon wafers with a native oxide layer are cleaned by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
The cleaned wafers are dried under a stream of nitrogen.
-
To ensure a high density of hydroxyl groups, the substrates are treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by extensive rinsing with deionized water and drying with nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
-
ODI Solution Preparation:
-
A 1-10 mM solution of this compound is prepared in an anhydrous solvent, such as toluene or hexane, inside a glovebox or under an inert atmosphere to prevent reaction with moisture.
-
-
Surface Functionalization:
-
The cleaned and activated substrates are immersed in the ODI solution.
-
The reaction is allowed to proceed for 2-24 hours at room temperature or slightly elevated temperatures (e.g., 60 °C) under an inert atmosphere.
-
-
Post-Reaction Cleaning:
-
The substrates are removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
The samples are then sonicated briefly in the same solvent, followed by a final rinse and drying under a stream of nitrogen.
-
Protocol 2: Surface Modification with Octadecyltrichlorosilane (OTS)
-
Substrate Preparation:
-
The substrate cleaning and activation procedure is the same as for the ODI modification (Protocol 1, step 1). It is critical to have a hydrated surface for the silanization reaction.
-
-
OTS Solution Preparation:
-
A 1-10 mM solution of octadecyltrichlorosilane is prepared in a nonpolar, anhydrous solvent mixture, such as hexadecane and carbon tetrachloride (e.g., in a 4:1 v/v ratio). This should be done in a low-humidity environment.
-
-
Surface Functionalization:
-
The cleaned and activated substrates are immersed in the OTS solution.
-
The reaction is typically carried out for 30 minutes to 2 hours at room temperature.
-
-
Post-Reaction Cleaning:
-
After immersion, the substrates are rinsed sequentially with chloroform, ethanol, and deionized water.
-
The samples are then dried under a stream of nitrogen.
-
Protocol 3: XPS Analysis
-
Sample Introduction: The modified substrates are mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all elements present on the surface.
-
High-Resolution Scans: High-resolution spectra are acquired for the C 1s, N 1s (for ODI), O 1s, and Si 2p regions to determine the chemical states and bonding environments.
-
Data Analysis: The acquired spectra are charge-corrected, typically by setting the adventitious C 1s peak to 284.8 eV or the main alkyl chain C-C/C-H peak to 285.0 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolve the different chemical species and quantify their relative concentrations.
Visualizing Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical comparison between ODI and OTS surface modifications.
Quantifying Surface Grafting Density of Octadecyl Isocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals working with surface-modified materials, accurate quantification of grafting density is paramount for ensuring reproducibility and optimizing performance. This guide provides an objective comparison of key analytical techniques for quantifying the surface grafting density of octadecyl isocyanate (ODI), a long-chain alkyl isocyanate commonly used to create hydrophobic, self-assembled monolayers. The guide is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Quantification Techniques
A variety of analytical methods can be employed to determine the grafting density of ODI. The choice of technique often depends on the nature of the substrate, the required sensitivity, and the availability of instrumentation. Below is a summary of commonly used methods, their principles, and typical quantitative outputs.
| Technique | Principle | Quantitative Output | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The weight loss corresponding to the decomposition of the grafted ODI is used to calculate the grafting density. | Grafting density (chains/nm² or mg/m²) | Relatively simple and widely available. Provides bulk information about the grafted amount. | Requires a significant amount of sample. Assumes complete and specific decomposition of the grafted layer. Can be influenced by residual solvent or moisture. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that analyzes the elemental composition and chemical states of the top 1-10 nm of a material. The atomic concentrations of elements specific to ODI (e.g., Nitrogen in the isocyanate group) are used to quantify surface coverage. | Elemental composition (atomic %), Surface coverage (molecules/cm²) | High surface sensitivity. Provides information on chemical bonding. Non-destructive. | Requires ultra-high vacuum conditions. Quantification can be complex and may require reference standards. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that can be used to measure the thickness and mechanical properties of the grafted layer. Force spectroscopy can be used to pull individual chains from the surface to determine grafting density. | Layer thickness (nm), Adhesion force (nN), Grafting density (chains/nm²) | Provides nanoscale spatial resolution. Can measure properties of individual molecules. | Can be time-consuming and requires specialized expertise. The accuracy of grafting density from force spectroscopy depends on the model used. |
| Contact Angle Goniometry | Measures the contact angle of a liquid droplet on a surface, which is related to the surface energy and hydrophobicity. A change in contact angle after grafting indicates successful surface modification and can be correlated to grafting density. | Contact angle (°), Surface free energy (mN/m) | Simple, rapid, and cost-effective. Highly sensitive to changes in surface chemistry. | Indirect method for quantifying grafting density. The relationship between contact angle and grafting density is not always linear. |
| Total Organic Carbon (TOC) Analysis | Measures the total amount of organically bound carbon in a sample. For surface-grafted materials, the amount of organic carbon from the ODI layer can be determined after its removal from the surface. | TOC concentration (ppm or mg/L), Grafting density (molecules/nm²) | High sensitivity and accuracy for quantifying total organic content. | Requires removal of the grafted layer from the surface, which can be challenging and may not be quantitative. |
| Ellipsometry | A non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[1][2] | Film thickness (nm), Refractive index | High precision in thickness measurement for uniform layers. Non-destructive and suitable for in-situ measurements. | Requires a reflective and smooth substrate. Data analysis can be complex and model-dependent. |
| Fluorescence-Based Methods | Involves the use of fluorescently labeled molecules that can either be the grafted species itself or a molecule that interacts with the grafted layer. Changes in fluorescence intensity, such as quenching, can be related to the surface density. | Fluorescence intensity, Quenching efficiency, Surface density (molecules/cm²) | High sensitivity and specificity. Can be used for imaging the spatial distribution of grafted molecules. | Requires labeling of the molecule of interest, which may alter its properties. Susceptible to photobleaching and environmental effects. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the ODI-modified and unmodified (as a control) substrate into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Thermal Program: Heat the sample from room temperature to a temperature above the decomposition temperature of ODI (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[3][4]
-
Data Analysis: Determine the weight loss percentage corresponding to the decomposition of the octadecyl chains. The grafting density (σ) can be calculated using the following formula: σ (chains/nm²) = (ΔW × N_A) / (M_ODI × A_s) where ΔW is the mass loss of ODI, N_A is Avogadro's number, M_ODI is the molecular weight of this compound, and A_s is the specific surface area of the substrate.[5][6]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the ODI-modified substrate on a sample holder. The sample must be compatible with ultra-high vacuum conditions.[7]
-
Instrument Setup: Introduce the sample into the analysis chamber of the XPS instrument.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra for the C 1s, N 1s, O 1s, and Si 2p (for silica-based substrates) regions.[8][9]
-
Data Analysis: After correcting for charging effects, determine the atomic concentrations of the elements from the peak areas and their respective sensitivity factors. The surface coverage of ODI can be estimated from the N 1s signal, which is unique to the isocyanate group. A new peak corresponding to the -CONH- group will appear, confirming the reaction.[8]
Atomic Force Microscopy (AFM) - Force Spectroscopy
-
Sample and Cantilever Preparation: Mount the ODI-modified substrate on a sample stage. Use a cantilever with a sharp tip suitable for force spectroscopy.
-
Instrument Setup: Calibrate the spring constant of the cantilever. Engage the tip with the surface in a suitable liquid medium (e.g., a good solvent for the octadecyl chains).
-
Force Curve Acquisition: Perform force-distance measurements by approaching and retracting the tip from the surface at multiple locations.
-
Data Analysis: Analyze the retraction curves for force plateaus corresponding to the pulling of individual ODI chains from the surface. The length of the plateau corresponds to the contour length of the chain. The grafting density can be estimated by analyzing the frequency of these single-molecule pulling events over a defined area.[10]
Contact Angle Goniometry
-
Sample Preparation: Place the ODI-modified substrate on the sample stage of the goniometer.
-
Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of a probe liquid (typically deionized water) onto the surface.[11][12]
-
Image Acquisition and Analysis: Capture a high-resolution image of the droplet. Use the software to measure the angle between the liquid-solid interface and the liquid-vapor interface.[13]
-
Data Reporting: Report the average and standard deviation of at least three measurements at different locations on the surface. A significant increase in the water contact angle compared to the unmodified substrate indicates successful hydrophobic modification.[11]
Visualizations
To better illustrate the experimental processes and relationships, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic Ellipsometry - Glycopedia [glycopedia.eu]
- 3. researchgate.net [researchgate.net]
- 4. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eag.com [eag.com]
- 10. AFM for Nanomechanical Assessment of Polymer Overcoatings on Nanoparticle-Decorated Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanoscience.com [nanoscience.com]
- 12. users.aalto.fi [users.aalto.fi]
- 13. biolinscientific.com [biolinscientific.com]
A Head-to-Head Battle for Surface Supremacy: Octadecyl Isocyanate vs. Stearoyl Chloride in Surface Modification
For researchers, scientists, and drug development professionals navigating the landscape of surface modification, the choice of reagent is paramount. Among the plethora of options, octadecyl isocyanate (OI) and stearoyl chloride (SC) have emerged as two formidable contenders for rendering surfaces hydrophobic and enhancing their performance in various applications. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower you in selecting the optimal modifier for your research needs.
This comprehensive analysis delves into the reactivity, stability, and practical application of both this compound and stearoyl chloride. By examining their reaction mechanisms, presenting quantitative performance data, and detailing experimental protocols, this guide aims to provide a clear and concise resource for making informed decisions in the critical process of surface functionalization.
At a Glance: Key Performance Indicators
To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators of this compound and stearoyl chloride based on available experimental data. It is important to note that performance can vary depending on the substrate and reaction conditions.
| Property | This compound (OI) | Stearoyl Chloride (SC) | Key Considerations |
| Resulting Linkage | Carbamate (urethane) or Urea | Ester or Amide | Carbamate and urea bonds generally exhibit higher hydrolytic stability compared to esters, a crucial factor in drug delivery systems.[1][2][3] |
| Reactivity with -OH groups | High | High | Isocyanates are generally more reactive than acyl chlorides and often do not require a catalyst for reactions with alcohols.[4] |
| Reactivity with -NH₂ groups | Very High | High | Both react readily with primary and secondary amines. |
| Byproducts | None (for carbamate/urea formation) | HCl (hydrochloric acid) | The generation of HCl from stearoyl chloride reactions necessitates the use of a base scavenger to prevent acid-catalyzed side reactions or degradation of sensitive substrates. |
| Moisture Sensitivity | High (reacts with water to form unstable carbamic acid, then amine and CO₂) | High (hydrolyzes to stearic acid) | Both reagents require anhydrous reaction conditions for optimal results. |
| Typical Solvents | Toluene, Dichloromethane, Tetrahydrofuran (THF) | Toluene, Dichloromethane, Pyridine | Solvent choice depends on substrate compatibility and reaction temperature. |
| Catalyst Requirement | Often not required, but can be catalyzed by tertiary amines or organotin compounds.[5] | Often requires a base catalyst (e.g., pyridine, triethylamine) to neutralize HCl.[6] | The need for a catalyst and subsequent removal can add complexity to the experimental setup. |
Delving Deeper: Reaction Mechanisms and Stability
The fundamental difference between this compound and stearoyl chloride lies in the chemical nature of their reactive groups and the resulting linkages they form upon reaction with surface functionalities.
This compound: The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as hydroxyl (-OH) and amine (-NH₂) groups. The reaction with a hydroxyl group forms a stable carbamate (urethane) linkage, while the reaction with an amine group yields a highly stable urea linkage. These reactions are typically addition reactions and do not produce any byproducts.
Stearoyl Chloride: The acyl chloride group (-COCl) is also a strong electrophile. It reacts with hydroxyl groups to form ester linkages and with amine groups to form amide linkages. These are nucleophilic acyl substitution reactions that release hydrochloric acid (HCl) as a byproduct. The presence of a base is crucial to neutralize the HCl and drive the reaction to completion.
In the context of drug delivery and biomaterials, the stability of the formed linkage is of paramount importance. Carbamate and urea linkages are generally more resistant to hydrolysis than ester linkages, particularly under physiological conditions.[1][2][3] This enhanced stability can prevent premature drug release from a functionalized nanoparticle or degradation of a modified biomaterial surface.
Quantitative Performance Comparison
The effectiveness of a surface modification agent is often quantified by the degree of hydrophobicity achieved, which can be assessed by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table presents a summary of water contact angle data from various studies employing this compound and stearoyl chloride for surface modification.
| Substrate | Modifier | Water Contact Angle (°) | Reference |
| Thermoplastic Starch | Phenyl Isocyanate* | 115 | [1] |
| Thermoplastic Starch | Stearoyl Chloride | 95 | [1] |
| Cellulose Nanocrystals | This compound | > 90 | [7] |
| Activated Carbon | Stearyl Chloride | 135.2 | (Implied from hydrophobic modification for VOC adsorption) |
| Poly(methyl methacrylate) (PMMA) | This compound | ~110 | [8] |
*Note: Phenyl isocyanate was used in this study, which may exhibit different reactivity compared to this compound.
While a direct comparison on the same substrate under identical conditions is limited in the available literature, the data suggests that both reagents are highly effective at inducing hydrophobicity. The choice between them may therefore hinge on other factors such as the stability of the resulting linkage and the tolerance of the substrate to the reaction conditions, particularly the presence of HCl in the case of stearoyl chloride.
Experimental Protocols
To provide practical guidance for researchers, this section outlines detailed methodologies for surface modification using both this compound and stearoyl chloride. These protocols are representative examples and may require optimization for specific substrates and applications.
Protocol 1: Surface Modification of Silica Nanoparticles with this compound
Objective: To graft octadecyl chains onto the surface of silica nanoparticles to increase their hydrophobicity.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
This compound (OI)
-
Anhydrous toluene
-
Anhydrous triethylamine (optional, as catalyst)
-
Ethanol
-
Centrifuge
-
Ultrasonic bath
-
Oven
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse silica nanoparticles in ethanol and sonicate for 15 minutes to ensure a uniform suspension.
-
Centrifuge the suspension to pellet the nanoparticles and discard the supernatant.
-
Wash the nanoparticles twice with anhydrous toluene to remove any residual water.
-
Dry the nanoparticles in an oven at 120°C for 2 hours to remove adsorbed water and expose surface hydroxyl groups.
-
-
Grafting Reaction:
-
Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the suspension (e.g., a 10-fold molar excess relative to the estimated surface hydroxyl groups).
-
If catalysis is desired, add a catalytic amount of anhydrous triethylamine.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension to collect the modified nanoparticles.
-
Wash the nanoparticles sequentially with toluene and ethanol (3 times each) to remove unreacted this compound and any byproducts.
-
Dry the final product in a vacuum oven at 60°C overnight.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of carbamate linkages (C=O stretching around 1700 cm⁻¹) and octadecyl chains (C-H stretching around 2850-2960 cm⁻¹).[9]
-
Thermogravimetric Analysis (TGA): To quantify the grafting density of the octadecyl chains.[10]
-
Contact Angle Measurement: To assess the hydrophobicity of the modified nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the size and dispersibility of the nanoparticles in various solvents.
Protocol 2: Surface Modification of a Polymer Film with Stearoyl Chloride
Objective: To introduce a hydrophobic stearoyl layer onto a polymer film containing surface hydroxyl or amine groups.
Materials:
-
Polymer film (e.g., polyvinyl alcohol or chitosan)
-
Stearoyl chloride (SC)
-
Anhydrous pyridine (as solvent and catalyst)
-
Anhydrous dichloromethane (DCM)
-
Soxhlet extraction apparatus
Procedure:
-
Substrate Preparation:
-
Ensure the polymer film is clean and dry. If necessary, pre-treat the surface to generate hydroxyl or amine functionalities (e.g., plasma treatment).
-
-
Grafting Reaction:
-
Place the polymer film in a reaction vessel under an inert atmosphere.
-
Add anhydrous pyridine to cover the film.
-
Slowly add stearoyl chloride to the pyridine (e.g., a 5-fold molar excess relative to the estimated surface functional groups) while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
-
Purification:
-
Remove the polymer film from the reaction mixture.
-
Wash the film extensively with DCM to remove unreacted stearoyl chloride and pyridine hydrochloride.
-
Perform a Soxhlet extraction with DCM for 24 hours to ensure complete removal of any non-covalently bound species.
-
Dry the modified polymer film in a vacuum oven at 40°C.
-
Characterization:
-
FTIR-ATR (Attenuated Total Reflectance): To detect the formation of ester (C=O stretching around 1735 cm⁻¹) or amide (C=O stretching around 1650 cm⁻¹) bonds.[9]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the surface and confirm the presence of the grafted stearoyl layer.[11]
-
Contact Angle Measurement: To quantify the increase in surface hydrophobicity.
-
Atomic Force Microscopy (AFM): To observe changes in surface morphology and roughness.
Conclusion: Making the Right Choice
Both this compound and stearoyl chloride are potent reagents for imparting hydrophobicity to a wide range of surfaces. The decision of which to employ will ultimately depend on the specific requirements of the application.
Choose this compound when:
-
High linkage stability is critical: The resulting carbamate and urea bonds offer superior resistance to hydrolysis, making it ideal for long-term applications in biological environments, such as in drug delivery systems.[1][2][3]
-
The substrate is sensitive to acidic conditions: The absence of an acidic byproduct simplifies the reaction and is gentler on acid-labile materials.
-
A catalyst-free reaction is preferred: In many cases, the reaction can proceed efficiently without the need for a catalyst, simplifying the purification process.
Choose Stearoyl Chloride when:
-
Cost is a primary consideration: Stearoyl chloride is generally more economical than this compound.
-
The substrate is robust and can tolerate acidic byproducts (or a base scavenger): For materials that are not sensitive to HCl, stearoyl chloride offers a cost-effective solution for achieving high levels of hydrophobicity.
-
Ester or amide functionalities are specifically desired: These linkages can be advantageous in applications where controlled degradation or specific biological interactions are intended.
By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate surface modification agent to advance their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wernerblank.com [wernerblank.com]
- 6. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Stearoyl chloride | C18H35ClO | CID 8212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Octadecyl Isocyanate Functionalized Surfaces
For researchers, scientists, and drug development professionals, the long-term stability of functionalized surfaces is a critical factor in the reliability and reproducibility of experimental results. This guide provides an objective comparison of the long-term stability of surfaces functionalized with octadecyl isocyanate (ODI) against two common alternatives: octadecyltrichlorosilane (OTS) and octadecanethiol (ODT) self-assembled monolayers (SAMs). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.
Executive Summary
The selection of a surface functionalization method significantly impacts the durability and performance of materials in various applications, from biomedical devices to microelectronics. This guide evaluates the stability of three widely used hydrophobic monolayers—this compound (ODI), octadecyltrichlorosilane (OTS), and octadecanethiol (ODT)—under different environmental stressors.
Overall, the evidence suggests that while ODI offers a reactive and versatile method for surface modification, its long-term stability, particularly under hydrolytic conditions, is inferior to that of OTS and ODT SAMs. OTS forms a robust, cross-linked siloxane network on hydroxylated surfaces, providing excellent thermal and hydrolytic stability. ODT, when self-assembled on gold substrates, forms highly ordered and stable monolayers, although they can be susceptible to oxidation.
Comparative Stability Analysis
The long-term stability of a functionalized surface is its ability to maintain its physicochemical properties, such as hydrophobicity and chemical composition, over time when exposed to various environmental factors. Degradation can occur through several mechanisms, including hydrolysis, thermal decomposition, and oxidation.
This compound (ODI) Functionalized Surfaces
ODI functionalizes surfaces by reacting with hydroxyl or amine groups to form urethane or urea linkages, respectively. While this provides a straightforward method for attaching long alkyl chains, the stability of these linkages can be a concern.
Hydrolytic Stability: The urethane bond is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the octadecyl chain from the surface. This results in a decrease in hydrophobicity over time.
Thermal Stability: Information on the specific thermal degradation of ODI monolayers is limited in the reviewed literature. However, the thermal stability of isocyanate-based polyurethanes is known to be influenced by the specific chemical structure, with decomposition often occurring at elevated temperatures.
Oxidative Stability: The oxidative stability of ODI-functionalized surfaces is not extensively documented in the compared studies.
Octadecyltrichlorosilane (OTS) Functionalized Surfaces
OTS is a popular choice for creating hydrophobic surfaces on materials with hydroxyl groups, such as silicon wafers and glass. It forms a dense, cross-linked polysiloxane network covalently bonded to the substrate.
Hydrolytic Stability: OTS monolayers exhibit excellent hydrolytic stability. Studies have shown that even after prolonged immersion in water for about a month, the decrease in hydrophobicity is gradual.[1] The degradation that does occur is attributed to the slow hydrolysis of Si-O-Si and Si-O-substrate bonds.[1]
Thermal Stability: OTS monolayers are thermally stable up to approximately 250 °C on flat silicon surfaces and up to 350 °C on curved silica surfaces.[1] Decomposition at higher temperatures occurs through the cleavage of Si-C and C-C bonds.[1][2] In a vacuum, OTS has been found to be stable up to 573 K (300 °C).[3][4][5]
Oxidative Stability: The siloxane backbone of OTS monolayers is generally resistant to oxidation under ambient conditions.
Octadecanethiol (ODT) Self-Assembled Monolayers (SAMs)
ODT forms highly ordered and densely packed SAMs on gold surfaces through the formation of a strong gold-thiolate bond.
Hydrolytic Stability: ODT SAMs on gold are generally stable in neutral aqueous solutions.
Thermal Stability: The thermal stability of alkanethiol SAMs on gold is dependent on the chain length, with longer chains exhibiting greater stability due to increased van der Waals interactions.
Oxidative Stability: The gold-thiolate bond is susceptible to oxidation, which can be accelerated by exposure to air, light, and ozone.[6][7] This oxidation can lead to the desorption of the thiol molecules or the formation of sulfinates and sulfonates on the surface, compromising the integrity of the monolayer.[6][7] However, in a comparative study with octadecylisocyanide (a related isocyanate compound), ODT SAMs on platinum were found to be more stable.[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the stability of ODI, OTS, and ODT functionalized surfaces based on available experimental evidence.
Table 1: Comparison of Advancing Contact Angles (°) of Freshly Prepared Surfaces
| Functionalization Method | Substrate | Advancing Contact Angle (°) |
| Octadecylisocyanide (ODI) | Platinum | 113 |
| Octadecanethiol (ODT) | Platinum | 117 |
| Octadecyltrichlorosilane (OTS) | Silicon/Silicon Oxide | ~110-112 |
Note: Data for ODI is for octadecylisocyanide, a closely related compound.
Table 2: Thermal Stability Data
| Functionalization Method | Substrate | Stability Threshold | Degradation Mechanism |
| Octadecyltrichlorosilane (OTS) | Silicon (planar) | ~250 °C[1] | Si-C and C-C bond cleavage[1][2] |
| Octadecyltrichlorosilane (OTS) | Silica (curved) | ~350 °C[1] | Si-C and C-C bond cleavage[1][2] |
| Octadecyltrichlorosilane (OTS) | Silicon Oxide (vacuum) | Stable up to 573 K (300 °C)[3][4][5] | Desorption of physisorbed molecules, then decomposition[3] |
Table 3: Hydrolytic Stability of OTS on Aluminum Alloy (AA2024)
| Immersion Time in Deionized Water | Change in Water Contact Angle |
| Initial | High hydrophobicity |
| ~1 month | Gradual decrease in hydrophobicity[1] |
Signaling Pathways and Experimental Workflows
Chemical Functionalization Pathways
The following diagram illustrates the chemical reactions involved in the functionalization of a hydroxylated surface with ODI and OTS, and a gold surface with ODT.
Caption: Chemical reactions for surface functionalization.
Experimental Workflow for Stability Assessment
This diagram outlines a typical experimental workflow for evaluating the long-term stability of functionalized surfaces.
Caption: Experimental workflow for stability testing.
Detailed Experimental Protocols
Accelerated Hydrolytic Aging
Objective: To assess the stability of the functionalized surfaces in an aqueous environment over time.
Materials:
-
Functionalized substrates (ODI, OTS, ODT on appropriate substrates)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic solution (e.g., 0.1 M HCl, pH 1)
-
Basic solution (e.g., 0.1 M NaOH, pH 13)
-
Constant temperature water bath or incubator
-
Beakers or sample containers
Protocol:
-
Place the functionalized substrates in separate, labeled containers.
-
Immerse the substrates in the chosen aqueous medium (deionized water, PBS, acidic, or basic solution).
-
Place the containers in a constant temperature environment (e.g., 37 °C for physiological conditions or elevated temperatures like 50-70 °C for accelerated aging).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a set of samples from each solution.
-
Gently rinse the samples with deionized water to remove any residues and dry them with a stream of nitrogen.
-
Analyze the aged samples using contact angle goniometry, XPS, and AFM to assess changes in hydrophobicity, chemical composition, and surface morphology.
Thermal Aging
Objective: To evaluate the stability of the functionalized surfaces at elevated temperatures.
Materials:
-
Functionalized substrates
-
Vacuum oven or tube furnace with inert gas supply (e.g., nitrogen or argon)
-
Thermocouple
Protocol:
-
Place the functionalized substrates in the vacuum oven or tube furnace.
-
If using a vacuum oven, evacuate the chamber to a low pressure. If using a tube furnace, purge with an inert gas.
-
Ramp the temperature to the desired setpoints (e.g., 100, 150, 200, 250, 300 °C).
-
Hold the samples at each temperature for a specific duration (e.g., 1 hour).
-
After the aging period, cool the samples down to room temperature under vacuum or in the inert atmosphere.
-
Analyze the aged samples using XPS to determine changes in elemental composition and chemical states, and contact angle goniometry to assess hydrophobicity.
Oxidative Aging
Objective: To assess the stability of the functionalized surfaces when exposed to an oxidative environment.
Materials:
-
Functionalized substrates
-
UV-Ozone cleaner or a chamber with controlled ozone and humidity levels
-
For ambient oxidation, a clean laboratory environment with exposure to light and air.
Protocol:
-
Accelerated Oxidation (UV-Ozone): a. Place the functionalized substrates in a UV-Ozone cleaner. b. Expose the samples to UV radiation and ozone for defined periods (e.g., 5, 15, 30, 60 minutes). c. After each exposure time, remove the samples for analysis.
-
Ambient Oxidation: a. Place the functionalized substrates in a clean, open environment with exposure to ambient light and air. b. At specified time intervals (e.g., 1, 7, 14, 30 days), collect samples for analysis.[6]
-
Analyze the aged samples using XPS to detect the formation of oxidized species (e.g., sulfinates, sulfonates for ODT) and changes in elemental ratios. Contact angle measurements can reveal changes in surface energy and hydrophobicity.
Surface Analysis Protocols
a) Contact Angle Goniometry:
-
Place the sample on the goniometer stage.
-
Use a high-purity liquid (typically deionized water) for the measurement.
-
Dispense a droplet of a specific volume (e.g., 5 µL) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use software to fit the droplet shape and calculate the static contact angle.
-
For dynamic contact angles, slowly increase (advancing angle) and then decrease (receding angle) the droplet volume while recording the contact line movement.
-
Perform measurements at multiple locations on each sample to ensure statistical significance.
b) X-ray Photoelectron Spectroscopy (XPS):
-
Mount the sample on a holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Use a monochromatic X-ray source (e.g., Al Kα).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, N 1s, S 2p, Au 4f).
-
Analyze the high-resolution spectra to determine the chemical states and quantify the elemental composition of the surface layer.
-
For degradation studies, compare the elemental ratios (e.g., C/Si, S/Au) and the chemical states of the elements before and after aging.
c) Atomic Force Microscopy (AFM):
-
Mount the sample on the AFM stage.
-
Select an appropriate imaging mode, such as tapping mode, which is suitable for soft organic layers to minimize sample damage.
-
Choose a cantilever with a sharp tip appropriate for high-resolution imaging.
-
Scan a representative area of the surface to obtain a topographic image.
-
Analyze the image to assess surface roughness, morphology, and the presence of defects or degradation features (e.g., pinholes, delamination).
-
For comparative studies, ensure that imaging parameters (scan size, scan rate, tip force) are kept consistent between samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Octadecyl Isocyanate and Silane Coupling Agents for Achieving Surface Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface properties of materials is a cornerstone of modern research and development. In fields ranging from drug delivery to materials science, inducing hydrophobicity on a substrate can be critical for performance. This guide provides an objective comparison of two common classes of reagents used for this purpose: octadecyl isocyanate and silane coupling agents. By examining their chemical mechanisms, performance data, and application protocols, this document aims to equip researchers with the knowledge to select the most suitable surface modification strategy for their specific needs.
Mechanism of Surface Modification
The creation of a hydrophobic surface using either this compound or silane coupling agents relies on the chemical grafting of long alkyl chains onto a substrate, which lowers the surface energy and repels water. However, the underlying chemical reactions to achieve this are distinct.
This compound: This molecule features a highly reactive isocyanate group (-N=C=O) that readily reacts with nucleophilic groups, such as hydroxyl (-OH) groups, commonly found on the surfaces of many materials like glass, silica, and cellulose. The reaction results in the formation of a stable carbamate linkage, covalently bonding the 18-carbon (octadecyl) hydrophobic tail to the surface.[1][2]
Silane Coupling Agents: These are organosilicon compounds with the general formula R-Si(OR')3, where 'R' is an organic functional group and 'OR'' is a hydrolyzable alkoxy group. For inducing hydrophobicity, the 'R' group is typically a long alkyl chain, such as octadecyl. The surface modification process with silanes is a two-step reaction. First, the alkoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silane molecules can cross-link with each other, forming a durable, polymeric layer on the surface.[3][4]
Performance Comparison
The effectiveness of a hydrophobic treatment is primarily assessed by measuring the static water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The stability of the coating is also a critical factor for long-term performance.
Water Contact Angle
The following table summarizes the water contact angles achieved with this compound and various octadecyl-functionalized silane coupling agents on different substrates, as reported in the literature. It is important to note that direct comparisons are challenging as substrate material and surface roughness significantly influence the final contact angle.
| Reagent | Substrate | Water Contact Angle (°) | Citation(s) |
| This compound | Melamine Sponge | 143 | |
| Octadecyltrichlorosilane (OTS) | Glass | 107 - 112 | |
| Octadecyltrichlorosilane (OTS) | Sand | 138 | [5] |
| Octadecyltrichlorosilane (OTS) | PET Fabric | 152.4 ± 0.8 | [6][7] |
| Octyltriethoxysilane (OTES) | Polyurethane/Nano-SiO₂ | 91 | [8] |
| Vinyltriethoxysilane (VTES) | Polyurethane/Nano-SiO₂ | 111 | [8] |
This data is compiled from multiple sources and is intended for comparative purposes. The performance on a specific substrate may vary.
Stability
The durability of the hydrophobic surface is crucial for most applications. Stability can be affected by hydrolysis (exposure to water) and thermal stress.
This compound: Coatings derived from isocyanates are generally known for their good durability and resistance to environmental factors. The carbamate bond formed is hydrolytically stable under neutral pH conditions. However, long-term performance can be a concern, and degradation can occur with exposure to UV radiation and extreme temperatures.[9][10]
Silane Coupling Agents: The stability of silane-based coatings is highly dependent on the specific silane used and the quality of the self-assembled monolayer. The siloxane bonds are generally stable, but hydrolysis can occur over time, especially with prolonged immersion in water, leading to a decrease in hydrophobicity.[11] However, certain silanes, such as those with vinyl groups, have been shown to increase the hydrolytic stability of composites. Thermally, octadecyltrichlorosilane (OTS) monolayers are reported to be stable up to 250 °C on flat silica surfaces.[11]
Experimental Protocols
Reproducible and effective surface modification requires careful attention to the experimental procedure. Below are detailed protocols for surface modification with both this compound and a representative silane coupling agent (Octadecyltrichlorosilane), as well as a standard method for characterizing the resulting hydrophobic surface.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 3. researchgate.net [researchgate.net]
- 4. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isocyanates in Water-Based Coatings: Efficiency and Applications [eureka.patsnap.com]
- 10. Isocyanate Materials Enhancing Durability in Products [eureka.patsnap.com]
- 11. Durability of Lubricated Icephobic Coatings under Various Environmental Stresses [mdpi.com]
A Comparative Guide to Hydrophobic Surfaces: An In-depth Analysis of Octadecyl Isocyanate Treatment
For researchers, scientists, and drug development professionals seeking to control surface properties, achieving a hydrophobic surface is often a critical step. This guide provides a comprehensive comparison of surfaces treated with octadecyl isocyanate (ODI) against other common hydrophobic modification agents. We present supporting experimental data, detailed methodologies, and a visual representation of the experimental workflow to aid in the selection of the most suitable surface treatment for your specific application.
The ability to repel water is a crucial characteristic for a wide range of materials and applications, from self-cleaning coatings to biomedical devices that resist biofouling. This property is quantified by the water contact angle, with higher angles indicating greater hydrophobicity. A variety of chemical treatments can be employed to transform a hydrophilic surface into a hydrophobic one. This guide focuses on the efficacy of this compound (ODI) as a surface modification agent and compares its performance with other established alternatives, namely octadecyltrichlorosilane (OTS), perfluorooctyltrichlorosilane (PFOTS), and stearic acid.
Performance Comparison of Hydrophobic Treatments
The selection of a hydrophobic coating agent depends on several factors, including the desired level of water repellency, the nature of the substrate, and the required durability of the treatment. The following table summarizes the water contact angles achieved on various substrates after treatment with ODI and its alternatives.
| Surface Treatment Agent | Substrate | Water Contact Angle (°) | Reference |
| This compound (ODI) | Cellulose Nanocrystals | Significantly Increased Hydrophobicity | |
| Octadecyltrichlorosilane (OTS) | Glass | ~110 | [1] |
| Octadecyltrichlorosilane (OTS) | Polyester fibers on cellulose | 156.4 | [2] |
| Perfluorooctyltrichlorosilane (PFOTS) | Glass | >110 | [1] |
| Stearic Acid | ZnO Nanorods | 152 | [3] |
| Stearic Acid | Cu3(BTC)2-coated surface | 158.31 ± 0.51 | [4] |
| Toluene Diisocyanate (TDI) + 1-Octanol | Cellulose Nanocrystals | up to 120 | [5] |
Key Observations:
-
This compound (ODI): While a specific water contact angle for ODI-treated surfaces was not quantitatively reported in the reviewed literature, the chemical modification of cellulose nanocrystals with ODI was shown to be successful, leading to their dispersion in organic solvents, which strongly indicates a significant increase in surface hydrophobicity. The isocyanate group of ODI readily reacts with hydroxyl groups present on many surfaces, forming stable urethane linkages and orienting the long, hydrophobic octadecyl chains away from the surface.
-
Octadecyltrichlorosilane (OTS): OTS is a well-established silanizing agent that forms a self-assembled monolayer on hydroxylated surfaces. It consistently produces highly hydrophobic surfaces with water contact angles around 110° on smooth glass and can achieve superhydrophobicity (contact angle > 150°) on textured surfaces like polyester fibers.[1][2]
-
Perfluorooctyltrichlorosilane (PFOTS): Similar to OTS, PFOTS is a fluorinated silane that creates a low-energy surface. It typically yields even higher water contact angles than its non-fluorinated counterpart due to the extremely low surface energy of the perfluoroalkyl chains.[1]
-
Stearic Acid: This long-chain fatty acid can be deposited on various substrates to create a hydrophobic layer. On nanostructured surfaces, such as ZnO nanorods and metal-organic frameworks, stearic acid treatment can lead to superhydrophobicity with contact angles exceeding 150°.[3][4]
-
Toluene Diisocyanate (TDI) as a Linker: The use of TDI to graft long-chain alcohols like 1-octanol onto cellulose nanocrystals demonstrates the versatility of isocyanate chemistry for surface modification. This method resulted in a significant increase in the water contact angle to 120°.[5] This serves as a strong indicator that direct grafting with the long-chain this compound would yield a similarly or even more hydrophobic surface.
Experimental Protocols
Reproducibility in surface science is paramount. Below are detailed protocols for the surface modification with this compound and the subsequent measurement of the water contact angle.
Surface Modification with this compound (ODI)
This protocol is adapted from a method for the chemical grafting of this compound onto cellulose nanoparticles.
Materials:
-
Substrate with surface hydroxyl groups (e.g., cellulose nanocrystals, glass slides with activated hydroxyl groups)
-
This compound (ODI)
-
Anhydrous Toluene
-
Anhydrous Pyridine (optional, as a catalyst)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a stirrer and condenser
-
Soxhlet extraction apparatus
-
Ethanol
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and dry. For substrates like glass, surface hydroxylation can be enhanced by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning. For cellulose nanocrystals, ensure they are well-dispersed in an appropriate solvent.
-
In-situ Solvent Exchange (for dispersed particles): If starting with an aqueous dispersion of nanoparticles, perform a solvent exchange to an anhydrous organic solvent like toluene. This can be achieved by successive centrifugation and redispersion steps, or through techniques like distillation.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), disperse the prepared substrate in anhydrous toluene.
-
Addition of ODI: Add this compound to the reaction mixture. The amount of ODI should be calculated based on the estimated number of surface hydroxyl groups on the substrate. A molar excess of ODI is typically used. A small amount of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Heat the mixture to a specific temperature (e.g., 80-100 °C) and stir for a defined period (e.g., 24 hours) to allow the grafting reaction to proceed.
-
Purification: After the reaction, the modified substrate needs to be purified to remove unreacted ODI and any byproducts. For particulate substrates, this can be done by repeated centrifugation and washing with fresh toluene and then ethanol. For solid substrates like slides, they can be rinsed thoroughly with toluene and ethanol. A final purification step using Soxhlet extraction with ethanol for several hours can ensure the complete removal of any unbound reagents.
-
Drying: Dry the modified substrate under vacuum to remove any residual solvent.
Water Contact Angle Measurement (Sessile Drop Method)
The sessile drop method is a common and straightforward technique for determining the static water contact angle on a solid surface.
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing liquid droplets
-
Light source for illuminating the droplet
-
Software for image analysis and contact angle calculation
Procedure:
-
Sample Preparation: Place the treated and dried substrate on the sample stage of the goniometer. Ensure the surface is level and free of any contaminants.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate using the syringe. The needle should be brought close to the surface and the droplet gently deposited to minimize any impact energy that could affect the contact angle.
-
Image Capture: As soon as the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the accompanying software to analyze the captured image. The software will typically fit a mathematical model (e.g., Young-Laplace equation) to the droplet shape and determine the angle at the three-phase (solid-liquid-air) contact line.
-
Multiple Measurements: To ensure statistical relevance, perform measurements at multiple locations on the surface and for several different droplets. Report the average contact angle and the standard deviation.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the surface modification and analysis process.
References
A Comparative Guide to AFM and SEM Imaging of Surfaces Modified with Octadecyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The modification of surfaces with octadecyl isocyanate (OI) is a critical strategy in various fields, including biomaterials, drug delivery, and nanotechnology, to impart hydrophobicity and control surface energy. The characterization of these modified surfaces at the nanoscale is paramount to understanding their structure-property relationships and ensuring their performance. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are two powerful techniques for surface imaging. This guide provides an objective comparison of their performance in characterizing OI-modified surfaces, supported by experimental data and detailed protocols.
Principles of AFM and SEM for Surface Analysis
Both AFM and SEM provide high-resolution images of surfaces, but they operate on fundamentally different principles, leading to complementary information.
Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample. The interactions between the electrons and the surface atoms produce various signals that are collected to form an image. Secondary electrons are most commonly used for imaging surface topography with high resolution and a large depth of field.[1]
Atomic Force Microscopy (AFM) , on the other hand, uses a sharp mechanical probe attached to a cantilever to scan the sample surface. The forces between the probe tip and the surface cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures these deflections, which are then used to create a three-dimensional topographic map of the surface.[1] AFM can provide quantitative height information with sub-nanometer resolution.[1][2]
Comparative Analysis of AFM and SEM
The choice between AFM and SEM for imaging this compound-modified surfaces depends on the specific information required.
| Feature | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) |
| Imaging Principle | A physical probe scans the surface, measuring tip-sample interactions. | A focused electron beam scans the surface, detecting secondary or backscattered electrons. |
| Information Obtained | Provides a true 3D topographical map with quantitative height data (e.g., roughness, layer thickness).[2] Can also probe mechanical properties. | Provides a 2D projection of the surface with qualitative topographical contrast and elemental composition (with EDS).[2] |
| Resolution | Vertical resolution can reach the sub-angstrom level. Lateral resolution is typically in the nanometer range. | Lateral resolution is typically in the nanometer range. |
| Imaging Environment | Can operate in ambient air, liquid, or vacuum. | Typically requires a high vacuum environment. |
| Sample Preparation | Often minimal; samples can be imaged in their native state. | Non-conductive samples usually require a conductive coating (e.g., gold, carbon) to prevent charging. |
| Depth of Field | Relatively small. | Large, allowing for imaging of rough surfaces with significant height variations. |
| Artifacts | Tip convolution, scanner drift, and feedback errors. | Charging effects, edge effects, and interaction volume artifacts. |
Experimental Data: A Case Study on Modified Cellulose Nanofibers
One study presents an AFM image of this compound-modified cellulose nanofibers.[3] The image reveals the fine, thread-like morphology of the individual nanofibers and their network structure. From such an image, one could quantify the height and width of the nanofibers, as well as the surface roughness of the modified material.
While a corresponding SEM image for the exact same sample is not available, SEM has been extensively used to study the morphology of modified cellulose nanocrystals. For instance, in studies of aminosilane-grafted cellulose nanocrystals, SEM images show the overall network structure and agglomeration of the nanocrystals, providing a wider field of view than typically obtained with AFM.
Table of Hypothetical Quantitative Data Comparison
Below is a table summarizing the kind of quantitative data that could be obtained from AFM and SEM analysis of an this compound-modified surface, based on the capabilities of each technique.
| Parameter | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) |
| Surface Roughness (Rq) | High precision (e.g., 1-5 nm) | Less precise, often qualitative |
| Feature Height | Direct measurement (e.g., 10-20 nm) | Indirect, requires cross-sectioning |
| Feature Width | Can be measured (e.g., 50-100 nm) | Direct measurement (e.g., 50-100 nm) |
| Contact Angle | Can be measured with specialized AFM modes | Not directly measurable |
| Elemental Composition | Not directly measurable | Can be determined with EDS |
Experimental Protocols
Surface Modification of a Substrate with this compound
This protocol describes a general method for the surface modification of a substrate, such as cellulose or silicon wafers, with this compound.
-
Substrate Preparation: The substrate is first cleaned to remove any contaminants. For silicon wafers, this may involve sonication in acetone and ethanol, followed by drying under a stream of nitrogen. For cellulose-based materials, a solvent exchange process may be necessary.
-
Reaction Setup: The cleaned substrate is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Modification: A solution of this compound in a suitable anhydrous solvent (e.g., toluene or dimethylformamide) is added to the reaction vessel. A catalyst, such as dibutyltin dilaurate, may be used to facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete surface coverage.
-
Washing: After the reaction, the substrate is thoroughly washed with the solvent to remove any unreacted this compound and by-products.
-
Drying: The modified substrate is then dried in a vacuum oven or under a stream of inert gas.
AFM Imaging Protocol
-
Sample Mounting: The this compound-modified substrate is mounted on an AFM sample puck using double-sided adhesive tape.
-
Cantilever Selection: A silicon cantilever with a sharp tip (nominal tip radius < 10 nm) suitable for tapping mode imaging is selected.
-
Imaging Mode: Tapping mode is generally preferred for imaging soft organic layers like this compound to minimize sample damage.
-
Imaging Parameters: The scan size, scan rate, and setpoint are optimized to obtain high-quality images. Typical scan sizes for detailed morphological analysis range from 1x1 µm to 10x10 µm.
-
Data Acquisition and Analysis: Topography and phase images are acquired simultaneously. The AFM software is used to perform data analysis, including surface roughness calculations and cross-sectional profiling to determine feature heights and widths.
SEM Imaging Protocol
-
Sample Mounting: The modified substrate is mounted on an SEM stub using conductive carbon tape.
-
Conductive Coating: Since the this compound layer is non-conductive, a thin layer of a conductive material (e.g., gold or carbon, typically 5-10 nm thick) is sputtered onto the surface to prevent charging under the electron beam.
-
Imaging Conditions: The sample is loaded into the SEM chamber, and a high vacuum is established. The accelerating voltage and beam current are optimized to achieve good image contrast and resolution while minimizing beam damage to the organic layer. A typical accelerating voltage for such samples is in the range of 2-10 kV.
-
Image Acquisition: Secondary electron images are acquired to visualize the surface topography.
-
Data Analysis: The SEM software is used to measure the dimensions of surface features. If the SEM is equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, elemental analysis of the surface can also be performed.
Visualization of Experimental Workflows
Logical Relationship in Technique Selection
References
A Comparative Guide to the Thermal Stability of Materials Grafted with Octadecyl Isocyanate
For researchers, scientists, and professionals in drug development, understanding the thermal stability of functionalized materials is paramount for ensuring product integrity and performance. This guide provides a comparative analysis of the thermal gravimetric analysis (TGA) of two classes of materials grafted with octadecyl isocyanate: nanocellulose and graphene oxide. Additionally, a comparison with octadecyl-modified silica is included to provide a broader context of surface modification effects on thermal properties.
This analysis reveals that the grafting of this compound significantly enhances the thermal stability of both nanocellulose and graphene oxide by introducing a thermally stable long-chain alkyl barrier. The following sections present a detailed comparison of their thermal decomposition behavior, supported by experimental data and protocols.
Comparative Thermal Gravimetric Analysis Data
The thermal stability of the base materials and their this compound-grafted counterparts was evaluated using thermogravimetric analysis. The key parameters, including onset decomposition temperature (Tonset), peak decomposition temperature (Tpeak), and the percentage of weight loss attributed to the grafted this compound, are summarized in the table below.
| Material | Tonset (°C) | Tpeak (°C) | Weight Loss (%) | Residue at 600°C (%) |
| Unmodified Cellulose Nanocrystals (CNC) | ~233 | Not Specified | Not Applicable | Not Specified |
| This compound-Grafted CNC | ~285 | Not Specified | Not Specified | Not Specified |
| Reduced Graphene Oxide (rGO) | Not Specified | Not Specified | Not Applicable | Not Specified |
| This compound-Grafted rGO (R(GO-ISO)) | Not Specified | Not Specified | ~15 | Not Specified |
| Octadecyl-Modified Silica* | Not Specified | Not Specified | 0.5 - 8.5 | Not Specified |
Note: The modification of silica was performed using octadecylsilane, not this compound. This data is provided for comparative purposes to illustrate the effect of octadecyl functionalization on a different substrate.
Experimental Protocols
Detailed methodologies for the synthesis and thermal analysis of the compared materials are crucial for the replication and validation of these findings.
Synthesis of this compound-Grafted Cellulose Nanocrystals (CNC)
The grafting of this compound onto cellulose nanocrystals is achieved through a reaction between the isocyanate groups and the hydroxyl groups on the surface of the CNCs.
Materials:
-
Cellulose Nanocrystals (CNC)
-
This compound
-
Anhydrous toluene
-
Dibutyltin dilaurate (catalyst)
Procedure:
-
Disperse dried CNCs in anhydrous toluene through ultrasonication.
-
Add this compound and a catalytic amount of dibutyltin dilaurate to the suspension.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere for a set duration (e.g., 24 hours).
-
After the reaction, cool the mixture and wash the product repeatedly with toluene and ethanol to remove unreacted reagents.
-
Dry the resulting this compound-grafted CNCs under vacuum.
Synthesis of Reduced this compound-Functionalized Graphene Oxide (R(GO-ISO))
The functionalization of reduced graphene oxide involves the reaction of this compound with the remaining oxygen-containing functional groups on the rGO surface.
Materials:
-
Graphene Oxide (GO)
-
Hydrazine hydrate (reducing agent)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Disperse graphene oxide in deionized water and reduce it using hydrazine hydrate at an elevated temperature (e.g., 95-100 °C).
-
Wash the resulting reduced graphene oxide (rGO) with water and ethanol and dry it.
-
Disperse the dried rGO in anhydrous DMF.
-
Add this compound to the rGO suspension and heat the mixture under a nitrogen atmosphere.
-
After the reaction, cool the product, wash it with DMF and ethanol, and dry it under vacuum to obtain R(GO-ISO).
Thermogravimetric Analysis (TGA) Protocol
The thermal stability of the materials was assessed using a thermogravimetric analyzer with the following typical parameters:
-
Instrument: TGA instrument (e.g., TA Instruments, Mettler Toledo)
-
Sample Size: 5-10 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 600 °C (or higher depending on the material)
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) with a flow rate of 50-100 mL/min
Visualization of Experimental Workflow
The logical flow of the experimental process, from material synthesis to thermal analysis, is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and thermal analysis of this compound-grafted materials.
Signaling Pathway of Thermal Decomposition
The grafting of this compound onto the material surface introduces long alkyl chains that act as a protective layer, altering the thermal decomposition pathway.
Caption: Simplified signaling pathway of thermal decomposition for unmodified versus grafted materials.
A comparative study of different long-chain isocyanates in surface modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different long-chain isocyanates used in surface modification, a critical process for tailoring the interfacial properties of materials in various scientific and biomedical applications. By covalently bonding long alkyl chains to a surface, these isocyanates can significantly alter properties such as hydrophobicity, biocompatibility, and lubricity. This document offers a comparison of the performance of common long-chain isocyanates, supported by experimental data, and provides detailed experimental protocols for their application.
Performance Comparison of Long-Chain Isocyanates
The selection of a long-chain isocyanate for surface modification is often dictated by the desired surface properties. A key determinant of performance is the length of the alkyl chain. Generally, a longer alkyl chain imparts a higher degree of hydrophobicity to the surface. The following table summarizes the performance of surfaces modified with different long-chain isocyanates, primarily focusing on the resulting water contact angle, a direct measure of hydrophobicity.
| Isocyanate Chain Length | Isocyanate Name | Substrate | Water Contact Angle (°) | Reference |
| C12 | Dodecyl Isocyanate | Melamine Sponge | ~141 | [1] |
| C16 | Hexadecyl Isocyanate | Cellulose | Not specified | [2] |
| C18 | Octadecyl Isocyanate | Cellulose Nanocrystals | Not specified | [3] |
| C18 | This compound | Melamine Sponge | ~143 | [1] |
| C18 | This compound | Pulp Paper | ~144 | [4] |
| C18 | This compound | Nanofibrillated Cellulose Film | ~113 | [4] |
Note: The water contact angle is highly dependent on the substrate material, surface roughness, and the reaction conditions. The data presented here is for comparative purposes and is extracted from different studies.
Experimental Protocols
The following sections provide detailed methodologies for the surface modification of a substrate using long-chain isocyanates. The protocols are generalized and may require optimization based on the specific substrate and isocyanate used.
Materials
-
Substrate (e.g., cellulose-based material, silicon wafer, polymer film)
-
Long-chain isocyanate (e.g., Dodecyl isocyanate, Hexadecyl isocyanate, this compound)
-
Anhydrous solvent (e.g., Toluene, Dimethylformamide (DMF))
-
Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL), Triethylamine)
-
Inert gas (e.g., Nitrogen, Argon)
-
Cleaning solvents (e.g., Acetone, Ethanol, Deionized water)
Equipment
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply system (e.g., Schlenk line)
-
Soxhlet extractor (for substrate purification)
-
Ultrasonicator
-
Centrifuge
-
Vacuum oven
-
Contact angle goniometer
-
FTIR spectrometer
Experimental Workflow: Surface Modification
References
Decoding Surface Modifications: A Comparative Guide to Octadecyl Isocyanate (ODI) Covalent Bonding
For researchers, scientists, and drug development professionals seeking to tailor surface properties, the covalent attachment of functional molecules is a critical technique. This guide provides a comprehensive comparison of octadecyl isocyanate (ODI) as a surface modification agent against other common methods, supported by experimental data and detailed protocols. We delve into the validation of its covalent bonding, offering a clear perspective on its performance and applicability.
This compound is a long-chain aliphatic isocyanate that readily reacts with hydroxyl groups present on a variety of substrates, including cellulose, silica, and metal oxides. This reaction forms a stable carbamate (urethane) linkage, resulting in a durable, hydrophobic surface. The validation of this covalent bonding is paramount to ensure the longevity and performance of the modified material. This guide will explore the key analytical techniques used for this validation and compare the outcomes with those of alternative surface modification strategies.
Performance Comparison: ODI vs. Alternative Surface Modifications
To objectively assess the efficacy of this compound, we compare it with other widely used surface modification techniques: silanization with octadecyltrichlorosilane (OTS), and physical modification via plasma treatment. The following tables summarize the key performance indicators for each method when applied to a cellulosic substrate.
| Surface Modification Method | Water Contact Angle (°) | Key Advantages | Key Disadvantages |
| Untreated Cellulose | 60 - 70 | - | Highly hydrophilic, swells in water |
| This compound (ODI) | > 100 | Forms stable covalent bonds; Uniform monolayer formation possible. | Can be sensitive to moisture during application. |
| Octadecyltrichlorosilane (OTS) | > 100 | Well-established method; Forms robust siloxane bonds. | Can form multilayers and aggregates; Releases HCl as a byproduct. |
| Plasma Treatment (Oxygen) | < 20 | Fast and effective for increasing hydrophilicity; Environmentally friendly. | Can cause surface damage; Hydrophilic effect can be transient. |
Table 1: Comparison of water contact angles and qualitative characteristics of different surface modification methods on a cellulosic substrate.
| Analytical Technique | This compound (ODI) Modified Surface | Octadecyltrichlorosilane (OTS) Modified Surface | Plasma Treated (O2) Surface |
| XPS (Atomic %) | C: ~75%, O: ~15%, N: ~5% | C: ~70%, O: ~20%, Si: ~10% | C: ~60%, O: ~40% |
| AFM (RMS Roughness) | < 2 nm | 2 - 5 nm | > 5 nm |
Table 2: Typical quantitative data from XPS and AFM analyses for different surface modification methods on a cellulosic substrate.
Experimental Protocols for Validation
Accurate validation of covalent bonding is crucial. Below are detailed methodologies for the key experiments cited in this guide.
Surface Modification with this compound (ODI)
Objective: To covalently bond this compound to a cellulosic substrate.
Materials:
-
Cellulosic substrate (e.g., filter paper, cotton fabric)
-
This compound (ODI)
-
Anhydrous toluene
-
Triethylamine (catalyst)
-
Soxhlet extraction apparatus
-
Nitrogen gas
Protocol:
-
Dry the cellulosic substrate in a vacuum oven at 105°C for 24 hours to remove any adsorbed water.
-
Purify the substrate by Soxhlet extraction with toluene for 24 hours to remove any organic impurities. Dry the substrate again under vacuum.
-
In a three-neck round-bottom flask under a nitrogen atmosphere, immerse the dried substrate in anhydrous toluene.
-
Add this compound to the flask (e.g., 5% w/v solution).
-
Add a catalytic amount of triethylamine (e.g., 0.1% v/v).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Wash the modified substrate extensively with fresh toluene to remove any unreacted ODI and the catalyst.
-
Dry the modified substrate in a vacuum oven at 60°C for 24 hours.
Contact Angle Goniometry
Objective: To measure the hydrophobicity of the modified surface.
Instrument: Contact Angle Goniometer
Protocol:
-
Mount the substrate on the sample stage.
-
Use a high-precision syringe to dispense a 5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the substrate surface.
-
Repeat the measurement at least five times on different areas of the surface and calculate the average.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition of the surface and confirm the presence of nitrogen from the isocyanate group.
Instrument: X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.
Protocol:
-
Mount a sample of the modified substrate on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the spectrometer.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and N 1s regions.
-
Use appropriate software to perform peak fitting and calculate the atomic concentrations of the elements. The presence of a significant N 1s peak at a binding energy of approximately 400 eV is indicative of the carbamate linkage.
Atomic Force Microscopy (AFM)
Objective: To characterize the surface topography and roughness of the modified substrate.
Instrument: Atomic Force Microscope
Protocol:
-
Mount a small, representative sample of the substrate onto an AFM sample puck using double-sided adhesive tape.
-
Select a suitable AFM cantilever (e.g., a silicon nitride probe for tapping mode).
-
Engage the cantilever with the sample surface and begin scanning in tapping mode to minimize surface damage.
-
Acquire images of the surface topography over a defined area (e.g., 5 µm x 5 µm).
-
Use the instrument's software to calculate the root mean square (RMS) roughness of the surface.
Visualizing the Process and Comparison
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction pathway, the experimental workflow for validation, and a logical comparison of the surface modification methods.
Caption: Covalent bonding of ODI to a hydroxylated substrate.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Octadecyl Isocyanate
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like octadecyl isocyanate are paramount to ensuring a secure laboratory environment. Adherence to established protocols minimizes risks and prevents accidental exposure. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that is toxic if swallowed or inhaled, and it can cause severe skin and eye irritation, as well as respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) for Handling this compound |
| Hand Protection |
| Eye/Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe neutralization and disposal of this compound waste and contaminated materials.
1. Spill Management
In the event of a spill, immediate action is critical to mitigate hazards.
-
Minor Spills:
-
Absorb the spill using a dry, inert material such as sawdust, sand, or vermiculite.[4]
-
Do not use water to clean up the initial spill, as it can react violently with isocyanates.[4]
-
Carefully shovel the absorbed material into a designated, open-top container for hazardous waste.[4] Do not seal the container tightly.[4]
-
-
Major Spills:
2. Decontamination and Neutralization
The primary method for disposing of this compound waste is through chemical neutralization. This process converts the reactive isocyanate groups into more stable urea derivatives.
-
Prepare a Decontamination Solution: Choose one of the following formulations. Prepare the solution in a container large enough to accommodate the waste material with sufficient headspace for any potential gas evolution.
| Decontamination Solution Formulations | Composition |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water[4] |
| Formula 2 | 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, 91.8-96.8% Water[4] |
| Note: If using the ammonia-based formula, ensure the procedure is conducted in a well-ventilated area or a fume hood to avoid exposure to ammonia vapors.[4] |
-
Neutralization Procedure:
-
Slowly and cautiously add the this compound waste to the stirred decontamination solution. The reaction may be exothermic, so add small increments to control the temperature.
-
Continue stirring the mixture for a sufficient period to ensure complete neutralization. A common recommendation is to allow the mixture to stand for at least 24 hours.
-
After the reaction has subsided, check the pH of the solution to confirm it is within a neutral range (typically pH 6-8).[5]
-
3. Container Decontamination
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with one of the decontamination solutions.[5]
-
Collect the rinsate and add it to the hazardous waste container for neutralization.
-
After thorough decontamination, the container can be disposed of according to your institution's guidelines for hazardous waste containers.
4. Final Waste Disposal
All neutralized waste, contaminated absorbent materials, and personal protective equipment should be collected in a properly labeled hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste" and include the chemical name and associated hazards.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal by a licensed hazardous waste disposal contractor.[4] The ultimate disposal method is typically through an approved industrial combustion plant.[1][2]
-
Always follow all federal, state, and local regulations for hazardous waste disposal.[4]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
